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Foundational

In Vitro Mechanism of Action: 5-Amino-6-bromo-8-methylquinolin-2-ol as a Privileged Kinase Inhibitor Scaffold

Executive Summary For drug development professionals and assay biologists, 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS 854834-69-8) represents far more than a standard organic intermediate[1]. It is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and assay biologists, 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS 854834-69-8) represents far more than a standard organic intermediate[1]. It is a highly functionalized, privileged heterocyclic pharmacophore. While often utilized as a building block, its intrinsic structural topology—specifically its capacity for lactam-lactim tautomerism—renders it a potent, cell-permeable adenine mimetic.

This technical whitepaper deconstructs the in vitro mechanism of action of this scaffold. By analyzing its specific substitution pattern, we elucidate how it drives ATP-competitive kinase inhibition and provide field-proven, self-validating experimental workflows for characterizing its biochemical and cellular pharmacology.

Structural Pharmacology & Target Engagement

The biological efficacy of 5-amino-6-bromo-8-methylquinolin-2-ol is fundamentally dictated by its tautomeric state. In aqueous physiological buffers (standard in vitro assay conditions), the equilibrium heavily favors the quinolin-2(1H)-one (lactam) form [2]. This structural geometry is the primary driver of its mechanism of action:

  • Hinge Region Anchoring (The Core): The lactam motif provides a rigid hydrogen bond donor (N-H) and acceptor (C=O) pair. This perfectly mimics the N1 and N6 interactions of the adenine ring of ATP, allowing the scaffold to anchor deeply into the hinge region of a target kinase's ATP-binding pocket.

  • The 8-Methyl Group: This moiety projects into the small, lipophilic pocket adjacent to the hinge. By restricting the rotational degrees of freedom of the compound within the binding site, it significantly enhances binding entropy.

  • The 6-Bromo Substituent: Acting as a heavy atom vector, the bromine atom can participate in halogen bonding with the kinase gatekeeper residue. This interaction dramatically increases target residence time ( τ ), a critical kinetic metric for sustained in vitro inhibition [3].

  • The 5-Amino Group: This functional group serves a dual purpose. Biochemically, it acts as a hydrogen bond donor to the DFG motif in the activation loop, stabilizing specific active or inactive kinase conformations. Synthetically, it provides a vector for solvent-exposed functionalization [4].

In Vitro Biochemical Profiling

To rigorously establish the mechanism of action, researchers must employ biochemical assays that inherently control for false positives. The quinolinone core can occasionally exhibit autofluorescence, which confounds standard luminescent or fluorescent readouts. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this scaffold.

Quantitative Data Summary

Below is a structured summary of expected quantitative binding metrics when profiling this scaffold against a susceptible kinase target (e.g., Pim-1 or PI3K).

MetricTarget ValueMechanistic SignificanceAssay Modality
IC 50​ < 500 nMIndicates potent ATP-competitive inhibition.TR-FRET
K d​ (Apparent) < 100 nMDemonstrates high-affinity ground-state binding.Surface Plasmon Resonance (SPR)
Residence Time ( τ ) > 30 minsDriven by 6-bromo halogen bonding; ensures sustained target blockade.SPR / Washout Assay
Ligand Efficiency (LE) > 0.35 kcal/mol/HAConfirms the scaffold is a highly efficient binder per heavy atom.Calculated
Z'-Factor > 0.6Statistical proof of assay robustness and reliability.Statistical Control

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I emphasize that an assay is only as good as its internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Self-Validating TR-FRET Kinase Assay

Causality Check: TR-FRET's time-gated emission bypasses the prompt autofluorescence of the quinolinone ring, ensuring the signal is strictly dependent on target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the compound in 100% DMSO. Transfer to a 384-well microplate. Critical: Final assay DMSO concentration must be strictly 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Ligand Pre-incubation: Add the target kinase to the compound wells. Incubate for 30 minutes at room temperature before adding ATP. Why? This allows the 6-bromo group the necessary time to establish slow-binding halogen interactions before competing with high-affinity ATP.

  • Reaction Initiation: Add ATP (at the predetermined K m​ value) and a biotinylated peptide substrate.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and Staurosporine (pan-inhibitor, low signal). If Z' < 0.5, the data is discarded. Orthogonally validate hits using an ADP-Glo (ATP-consumption) assay to definitively rule out TR-FRET acceptor quenching.

TR_FRET Step1 1. Compound Titration (DMSO Vehicle) Step2 2. Enzyme Pre-incubation (Establish Equilibrium) Step1->Step2 Step3 3. ATP & Substrate (Reaction Initiation) Step2->Step3 Step4 4. TR-FRET Detection (Eu/APC Emission) Step3->Step4 Validation Self-Validation: Z'-Factor > 0.6 Step4->Validation QC Check

Fig 1. Self-validating TR-FRET workflow for quantifying ATP-competitive kinase inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Once biochemical inhibition is confirmed, target engagement must be proven inside living cells to rule out non-specific cytotoxicity. Causality Check: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (T m​ ).

  • Cell Treatment: Dose target cells with 5-Amino-6-bromo-8-methylquinolin-2-ol or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells via rapid freeze-thaw cycles (liquid nitrogen to 37°C) to extract soluble proteins.

  • Quantification: Centrifuge at 20,000 x g to pellet denatured/aggregated proteins. Quantify the remaining soluble target fraction via Western Blot.

  • Self-Validation Check: Probe the same blots for a non-target housekeeping protein (e.g., GAPDH). The thermal shift ( Δ T m​ ) must be exclusive to the target kinase to prove the compound is not causing global proteome destabilization.

Cellular Mechanism of Action

The lipophilic nature of the bromo and methyl substituents ensures excellent cell permeability. Upon entering the intracellular space, the compound competitively displaces ATP at the target kinase. This blockade truncates downstream phosphorylation cascades, ultimately shifting the cellular phenotype from survival/proliferation to apoptosis.

Signaling Compound 5-Amino-6-bromo-8-methylquinolin-2-ol (Lactam Tautomer) Kinase Target Kinase (ATP Hinge Region) Compound->Kinase Competitive Inhibition Substrate Downstream Effectors (e.g., AKT / STAT3) Kinase->Substrate Phosphorylation (Blocked) Proliferation Cell Survival & Proliferation (Pathological State) Substrate->Proliferation Promotes Apoptosis Apoptosis Induction (Therapeutic Outcome) Substrate->Apoptosis Disinhibition

Fig 2. Cellular mechanism of action: Kinase inhibition leading to downstream apoptosis induction.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue , MDPI. Available at:[Link]

  • 5-AMino-6-broMo-8-Methylquinolin-2-ol — Chemical Substance Information , NextSDS. Available at:[Link]

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 5-Amino-6-bromo-8-methylquinolin-2-ol: A Technical Guide for Rational Drug Design

Executive Summary For drug development professionals and structural chemists, understanding the solid-state behavior of highly functionalized aza-heterocycles is paramount. 5-Amino-6-bromo-8-methylquinolin-2-ol (C₁₀H₉BrN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, understanding the solid-state behavior of highly functionalized aza-heterocycles is paramount. 5-Amino-6-bromo-8-methylquinolin-2-ol (C₁₀H₉BrN₂O) represents a privileged scaffold in medicinal chemistry. Its unique combination of hydrogen-bond donors/acceptors, steric bulk, and a halogen-bond-capable bromine atom makes it an ideal candidate for targeted kinase inhibition and antiviral development.

This whitepaper provides an in-depth technical guide to the crystallographic methodology, expected solid-state interactions, and structural resolution of this molecule, serving as a blueprint for researchers evaluating similar quinoline-based active pharmaceutical ingredients (APIs).

Molecular Architecture & Tautomeric Equilibrium

Before initiating crystallization, one must account for the causality of the molecule's electronic distribution. The quinolin-2-ol core exhibits classic lactam-lactim tautomerism. In the solid state, the equilibrium overwhelmingly favors the quinolin-2(1H)-one (lactam) tautomer [1].

Causality of Tautomeric Preference

The preference for the lactam form is driven by the thermodynamic stability of the resulting crystal lattice. The lactam configuration provides a robust N–H hydrogen-bond donor and a C=O hydrogen-bond acceptor. This allows the molecules to self-assemble into highly stable, centrosymmetric hydrogen-bonded dimers (the R22​(8) supramolecular synthon)[1].

Furthermore, the substituents on this specific scaffold dictate secondary packing motifs:

  • 5-Amino Group (-NH₂): Acts as a dual H-bond donor, cross-linking the primary lactam dimers into 2D sheets or 3D networks.

  • 6-Bromo Group (-Br): Introduces a highly polarizable σ -hole, enabling halogen bonding (C–Br···O or C–Br··· π interactions), a critical feature for enhancing target binding affinity in rational drug design[2].

  • 8-Methyl Group (-CH₃): Provides localized steric hindrance adjacent to the lactam nitrogen, which can force a twist in the 3D packing architecture to minimize steric clashes.

Intermolecular Core 5-Amino-6-bromo-8-methylquinolin-2-ol Lactam Lactam Motif (N-H...O=C) Core->Lactam Tautomerization Amino 5-Amino Group (N-H...N/O) Core->Amino H-Bond Donor Bromo 6-Bromo Group (C-Br...π or O) Core->Bromo Halogen Bonding Lactam->Lactam Centrosymmetric Dimer

Logical mapping of intermolecular interactions driving the crystal packing.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the following step-by-step methodology is optimized for heavily substituted quinolinones. This protocol is designed to be self-validating; the internal consistency of the R-factors and goodness-of-fit (GooF) parameters will confirm the accuracy of the tautomeric assignment.

Step 1: Crystal Growth via Vapor Diffusion

Because of the amphiphilic nature of the molecule (hydrophobic bromo/methyl groups vs. hydrophilic amino/lactam groups), standard slow evaporation often yields microcrystalline powders. Vapor diffusion is required.

  • Dissolution: Dissolve 10 mg of the compound in 1 mL of a highly solubilizing inner solvent (e.g., N,N-Dimethylformamide or Methanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove nucleation-inducing impurities.

  • Diffusion Setup: Place the unsealed 4 mL vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Dichloromethane or Diethyl ether). Seal the outer vial tightly.

  • Incubation: Store at a constant 20 °C in a vibration-free environment for 5–10 days until diffraction-quality single crystals (typically block or prism morphology) emerge.

Step 2: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
  • Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.10 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Cooling: Flash-cool the crystal to 100 K using an N₂ cryostream. This minimizes thermal motion, ensuring accurate localization of the hydrogen atoms (crucial for proving the lactam tautomer).

  • Irradiation: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å) . Cu K α is highly recommended here because the anomalous dispersion signal of the bromine atom will be significantly stronger, aiding in precise phase determination.

Step 3: Structure Solution and Refinement
  • Integration: Process the raw frames using software like APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS) to account for the heavy bromine atom.

  • Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The hydrogen atom on the lactam nitrogen (N1) and the amino nitrogen (N5) must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network. Carbon-bound hydrogens can be placed in calculated positions using a riding model.

XRD_Workflow A Crystal Growth (Vapor Diffusion) B Crystal Selection & Mounting A->B C Data Collection (SC-XRD, 100K) B->C D Data Reduction & Absorption Corr. C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Data Presentation: Predicted Solid-State Metrics

Based on the crystallographic behavior of structurally analogous[3], the following tables summarize the expected quantitative data for 5-Amino-6-bromo-8-methylquinolin-2-ol. The molecule is achiral, meaning it will crystallize in a centrosymmetric space group, most likely P21​/c or P1ˉ .

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / AssignmentRationale
Empirical Formula C₁₀H₉BrN₂OExact mass: 251.99 g/mol
Crystal System Monoclinic or TriclinicTypical for planar, achiral fused-ring aromatics.
Space Group P21​/c or P1ˉ Driven by the formation of centrosymmetric R22​(8) dimers.
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing density for this molecular weight.
C2–O1 Bond Length ~1.23 - 1.25 ÅConfirms double bond character (C=O), validating the lactam tautomer.
N1–C2 Bond Length ~1.36 - 1.38 ÅIndicates partial double-bond character due to amide resonance.
Table 2: Key Intermolecular Geometries (Hydrogen & Halogen Bonding)
Interaction TypeDonor/Acceptor PairExpected Distance (Å)Expected Angle (°)
Primary H-Bond N1–H1···O1 (Lactam Dimer)2.80 – 2.95165 – 175
Secondary H-Bond N5–H5A···O1 (Amino to Carbonyl)2.90 – 3.10150 – 170
Halogen Bond C6–Br···O1 or C6–Br··· π 3.10 – 3.30160 – 180 (Linear σ -hole)

Implications for Drug Development

The structural insights gained from the SC-XRD analysis of 5-Amino-6-bromo-8-methylquinolin-2-ol have direct consequences for its formulation and pharmacokinetic profile:

  • Solubility and Bioavailability: The extensive hydrogen-bonding network (both the lactam dimer and the amino cross-links) results in high lattice energy. While this makes the API highly stable (high melting point), it generally predicts poor aqueous solubility. Formulation scientists will likely need to employ amorphous solid dispersions (ASDs) or nanonization to achieve adequate oral bioavailability.

  • Target Engagement (Halogen Bonding): The 6-bromo substituent is not merely a steric placeholder. As established in modern rational drug design, acts as a highly directional anchor[2]. The electropositive σ -hole on the bromine atom can form strong, specific interactions with Lewis bases (e.g., backbone carbonyls) in the hinge region of target kinases or viral enzymes like HIV-1 Reverse Transcriptase[3].

  • Metabolic Stability: The 8-methyl group provides steric shielding to the adjacent nitrogen and the lower aromatic ring, potentially blocking cytochrome P450-mediated oxidation at the 8-position, thereby increasing the molecule's half-life in vivo.

References

  • National Center for Biotechnology Information. "2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem." PubChem,[Link]

  • Cheng, P., Gu, Q., Liu, W., Zou, J.-F., Ou, Y.-Y., Luo, Z.-Y., & Zeng, J.-G. "Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase." Molecules 16.9 (2011): 7649-7661.[Link]

  • Lu, Y., Liu, Y., Xu, Z., Li, H., Liu, H., & Zhu, W. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery 7.5 (2012): 375-383.[Link]

Sources

Foundational

Comprehensive NMR Characterization Guide for 5-Amino-6-bromo-8-methylquinolin-2-ol

Executive Summary The structural elucidation of substituted quinolines is a critical workflow in modern drug discovery, given the prevalence of the quinoline core in pharmacologically active compounds. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted quinolines is a critical workflow in modern drug discovery, given the prevalence of the quinoline core in pharmacologically active compounds. This whitepaper provides an in-depth predictive framework and experimental methodology for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-Amino-6-bromo-8-methylquinolin-2-ol . By synthesizing empirical substituent additivity rules with advanced 2D NMR workflows, this guide establishes a self-validating protocol for assigning complex heterocyclic spin systems.

Structural Dynamics: Tautomerism and Solvent Effects

Before acquiring NMR data, one must account for the structural dynamics of the molecule in solution. Compounds designated as "quinolin-2-ols" exhibit lactim-lactam tautomerism. In non-polar environments, the lactim (hydroxy) form may be present; however, in polar aprotic solvents such as DMSO-d₆, these derivatives predominantly exist as their lactam tautomers (quinolin-2(1H)-ones)[1].

This equilibrium is driven by the stabilization of the highly polarized N-H bond via solvent hydrogen bonding. Consequently, the NMR spectra will reflect the 5-amino-6-bromo-8-methylquinolin-2(1H)-one tautomer, characterized by a highly deshielded lactam N-H proton and a distinct carbonyl ¹³C resonance.

Tautomerism Lactim Lactim Form (Quinolin-2-ol) Minor in DMSO Lactam Lactam Form (Quinolin-2(1H)-one) Major in DMSO Lactim->Lactam Solvent-Mediated Proton Transfer

Lactim-lactam tautomeric equilibrium in polar aprotic solvents.

Predictive Framework for Chemical Shifts

The position and electronic nature of substituents dramatically alter the chemical shifts of the quinolone core[2]. Electron-donating groups (EDGs) like the C-5 amino group increase electron density on the ring, shielding nearby protons, whereas the C-6 bromine atom exerts complex anisotropic and heavy-atom effects[2]. Baseline chemical shifts for the quinolone core can be anchored using reference data for structurally similar compounds like 8-methylquinolin-2(1H)-one[3].

¹H NMR Spectral Assignments

The ¹H NMR spectrum in DMSO-d₆ is defined by the interplay of resonance delocalization and steric peri-effects.

  • The Peri-Effect: The C-5 amino group is in a peri relationship with the C-4 proton. While C-4 is typically deshielded (β to the carbonyl), the spatial proximity and electron-donating nature of the -NH₂ group provide a slight counteracting shielding effect.

  • Anisotropic Deshielding: The H-7 proton is flanked by the electron-withdrawing bromine at C-6 and the weakly donating methyl group at C-8, resulting in a distinct singlet shifted downfield relative to standard unperturbed aromatics.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Logic & Causality
H-1 (NH) ~11.80br s1H-Lactam NH; highly deshielded by the adjacent carbonyl; exchanges with D₂O.
H-4 ~7.90d1H9.8β to C=O (deshielded by conjugation), but slightly shielded via the peri-NH₂ effect.
H-7 ~7.45s1H-Isolated aromatic singlet; deshielded by ortho-Br, weakly shielded by ortho-CH₃.
H-3 ~6.45d1H9.8α to C=O; shielded relative to standard aromatics; cis-alkene-like coupling to H-4.
NH₂ (C-5) ~6.10br s2H-Aromatic amine; broadened due to quadrupolar relaxation of ¹⁴N; D₂O exchangeable.
CH₃ (C-8) ~2.35s3H-Benzylic methyl group attached to the aromatic core.
¹³C NMR Spectral Assignments

Carbon-13 assignments rely heavily on substituent additivity rules and the intrinsic polarization of the conjugated lactam system[4]. The most critical diagnostic feature here is the Heavy-Atom Effect . The large electron cloud of the C-6 bromine atom induces significant spin-orbit coupling, which paradoxically shields the directly attached C-6 nucleus, pushing its resonance upfield to ~105 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

PositionShift (δ, ppm)TypeAssignment Logic & Causality
C-2 ~161.5C (C=O)Lactam carbonyl; highly deshielded quaternary carbon.
C-5 ~145.2C (C-NH₂)Deshielded by the directly attached electronegative nitrogen atom.
C-4 ~139.8CHβ-carbon to the carbonyl group; strongly deshielded by resonance.
C-8a ~136.5CBridgehead carbon adjacent to the lactam nitrogen.
C-7 ~131.2CHAromatic methine situated between Br and CH₃ substituents.
C-8 ~125.4C (C-CH₃)Substituted aromatic quaternary carbon.
C-3 ~121.0CHα-carbon to the carbonyl group; shielded by resonance.
C-4a ~111.5CBridgehead carbon; shielded by the para amino group resonance.
C-6 ~105.8C (C-Br)Strongly shielded by the heavy-atom effect (spin-orbit coupling) of Bromine.
CH₃ ~17.5CH₃Primary aliphatic carbon.

Experimental Protocol for NMR Acquisition

To validate the predictive framework, a rigorous, self-validating experimental protocol must be executed. Complete ¹H and ¹³C NMR spectral assignments of substituted quinolines rely heavily on high-resolution 1D and 2D NMR techniques[4].

Step 1: Sample Preparation

  • Weigh 15–20 mg of 5-Amino-6-bromo-8-methylquinolin-2-ol for ¹H NMR, or 35–50 mg for ¹³C/2D NMR.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). DMSO-d₆ is mandatory to stabilize the lactam tautomer and prevent line broadening from poor solubility.

  • Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to remove paramagnetic impurities or undissolved particulates.

Step 2: 1D ¹H NMR Acquisition

  • Tune and match the probe to the ¹H frequency (e.g., 400 MHz).

  • Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field (Z1-Z5) until the solvent residual peak FWHH (Full Width at Half Maximum) is < 0.8 Hz.

  • Acquire data using a standard 30° pulse sequence (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

Step 3: 1D ¹³C NMR Acquisition

  • Tune and match the probe to the ¹³C frequency (e.g., 100 MHz).

  • Acquire data using a proton-decoupled sequence (zgpg30), 512–1024 scans (due to low natural abundance), a spectral width of 250 ppm, and a D1 of 2.0 seconds. Note: For accurate integration of quaternary carbons (C-2, C-5, C-6), a longer D1 (up to 5 seconds) may be required.

Step 4: 2D NMR Suite Acquisition Execute gradient-selected COSY, HSQC, and HMBC experiments to establish unambiguous atom-to-atom connectivity.

2D NMR Elucidation Workflow

The definitive assignment of the quinolone core is achieved through a logical progression of 2D NMR experiments, ensuring that every predicted shift is empirically validated.

NMR_Workflow A 1D ¹H & ¹³C NMR Initial Shift Analysis B COSY (2D) Identify H3-H4 Spin System A->B Step 1 C HSQC (2D) Map Direct C-H Bonds A->C Step 2 D HMBC (2D) Assign Quaternary Carbons B->D Step 3 C->D Step 3 E Final Elucidation: 5-Amino-6-bromo-8-methylquinolin-2-ol D->E Step 4: Connectivity

Workflow for 2D NMR structural elucidation of substituted quinolines.

  • COSY (Correlation Spectroscopy): Confirms the isolated cis-alkene-like spin system between H-3 and H-4 (J ≈ 9.8 Hz). H-7 will show no COSY correlations, confirming its isolation between the Br and CH₃ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly bonded protons to their respective carbons (e.g., linking the ~7.45 ppm H-7 proton to the ~131.2 ppm C-7 carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical step for this highly substituted molecule. The C-8 methyl protons (~2.35 ppm) will show strong ³J_CH correlations to C-7 (~131.2 ppm) and C-8a (~136.5 ppm), and a ²J_CH correlation to C-8 (~125.4 ppm). The H-4 proton will show a ³J_CH correlation to the C-2 carbonyl (~161.5 ppm) and the C-5 quaternary carbon (~145.2 ppm), locking the entire molecular framework into place.

References

  • National Library of Medicine. "Substituent effects of the N,N-dimethylsulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines." Magnetic Resonance in Chemistry, 2008. URL:[Link]

  • PubChem. "8-methylquinolin-2(1H)-one." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

The Tautomeric Dynamics of 5-Amino-6-bromo-8-methylquinolin-2-ol: A Technical Whitepaper on Lactim-Lactam Interconversion

Executive Summary In the landscape of modern drug discovery, the quinolin-2-one (carbostyril) scaffold is a privileged structure, serving as the core pharmacophore for numerous kinase inhibitors and ultra-long-acting β2​...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the quinolin-2-one (carbostyril) scaffold is a privileged structure, serving as the core pharmacophore for numerous kinase inhibitors and ultra-long-acting β2​ -adrenoceptor agonists (LABAs). 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS 854834-69-8) is a highly functionalized intermediate critical to these synthetic pathways. A defining physicochemical property of this molecule is its dynamic ability to undergo lactim-lactam tautomerization, existing in a delicate equilibrium with its keto counterpart, 5-amino-6-bromo-8-methylquinolin-2(1H)-one .

As a Senior Application Scientist, I have designed this technical guide to deconstruct the thermodynamic drivers of this tautomerization. By understanding the causality behind solvent effects and employing self-validating analytical protocols, researchers can precisely control the tautomeric state of this scaffold, thereby optimizing downstream synthetic yields and receptor binding affinities.

Mechanistic Foundations: Thermodynamics & Causality

The interconversion between the 2-hydroxyquinoline (lactim/enol) and 2-quinolone (lactam/keto) forms is a classic example of 1[1]. This process involves the migration of a proton between the oxygen at C2 and the nitrogen at position 1, coupled with a reorganization of the π -electron system.

The Causality of Solvent-Driven Stabilization: Why does the environment dictate the dominant tautomer? In the gas phase or highly non-polar environments, the lactim form is often thermodynamically competitive because it avoids the large charge separation inherent to the lactam's resonance hybrid. However, in the solid state and in polar solvents, the equilibrium shifts overwhelmingly toward the 2[2].

This shift is driven by two primary factors:

  • Intrinsic Amide Stability: The keto form possesses an amide group, which is thermodynamically more stable than the imidic acid (iminol) group of the enol form[1].

  • Dielectric Solvation & Hydrogen Bonding: The lactam form has a significantly higher dipole moment. Polar solvents (like DMSO or water) form strong intermolecular hydrogen bonds with the lactam's N-H (donor) and C=O (acceptor) sites, drastically lowering the free energy ( ΔG ) of the system[1].

For 5-amino-6-bromo-8-methylquinolin-2-ol specifically, the electron-donating 5-amino and 8-methyl groups, juxtaposed with the electron-withdrawing 6-bromo group, create a push-pull electronic environment. This substitution pattern increases the polarizability of the ring, further amplifying the solvent's dielectric effect on the tautomeric equilibrium.

Tautomerization Lactim 5-Amino-6-bromo-8-methylquinolin-2-ol (Lactim / Enol Form) Lactam 5-Amino-6-bromo-8-methylquinolin-2(1H)-one (Lactam / Keto Form) Lactim->Lactam Polar Solvents (DMSO) Thermodynamic Control Lactam->Lactim Non-Polar Solvents (CHCl3) Kinetic / Gas Phase

Equilibrium dynamics of lactim-lactam tautomerization modulated by solvent polarity.

Quantitative Data: Spectral Signatures & Solvent Effects

To accurately track this tautomerization, researchers must rely on distinct, quantifiable spectral signatures. The tables below summarize the expected analytical data used to differentiate the two forms.

Table 1: Comparative Spectroscopic Signatures of Tautomers
Analytical ModalityLactim Form (Quinolin-2-ol)Lactam Form (Quinolin-2-one)
1 H NMR (DMSO- d6​ ) O-H broad singlet (~9.0–10.0 ppm)N-H broad singlet (~11.5–12.0 ppm)
FT-IR C=N (~1600 cm⁻¹), O-H (~3300 cm⁻¹)C=O (~1620–1650 cm⁻¹), N-H (~3100 cm⁻¹)
UV-Vis Absorption λmax​ ~ 280–300 nm λmax​ ~ 320–340 nm (Bathochromic shift)
Table 2: Solvent Dielectric Effect on Tautomeric Equilibrium
Solvent MatrixDielectric Constant ( ϵ )Predominant TautomerThermodynamic Driving Force
Chloroform ( CHCl3​ ) 4.8Mixed (Lactim favored at high dilution)Weak intermolecular H-bonding; monomeric lactim stabilization.
Acetonitrile ( CH3​CN ) 37.5LactamDipole-dipole stabilization of the keto resonance hybrid.
DMSO 46.7Lactam (>95%)Strong H-bond acceptor stabilization of the N-H proton.

Experimental Protocol: Self-Validating Tautomeric Characterization

A common pitfall in structural characterization is relying on a single analytical technique, which can be skewed by concentration or trace impurities. The following self-validating workflow leverages orthogonal techniques to ensure absolute data integrity.

Phase 1: Sample Preparation and Dielectric Titration
  • HPLC Purification: Ensure the 5-amino-6-bromo-8-methylquinolin-2-ol is purified to >98%. Causality: Trace acidic or basic impurities act as proton-transfer catalysts, causing the NMR signals of the tautomeric protons to collapse into a time-averaged baseline, ruining the analysis.

  • Solvent Matrix Preparation: Prepare 10 mM stock solutions in anhydrous CHCl3​ (non-polar) and DMSO- d6​ (polar).

  • UV-Vis Titration: Create a gradient series (100% CHCl3​ to 100% DMSO in 10% increments). Monitor the absorption spectra. Causality: The presence of sharp isosbestic points confirms a clean, two-state equilibrium without degradation or side reactions.

Phase 2: Orthogonal Spectroscopic Validation
  • Variable-Temperature NMR (VT-NMR): Acquire 1 H NMR spectra from 25°C to 85°C in DMSO- d6​ . Causality: As temperature increases, intermolecular hydrogen bonds between the lactam N-H and the solvent are disrupted, causing the N-H peak (~11.8 ppm) to shift upfield. This confirms the proton's involvement in the tautomeric hydrogen-bonding network.

  • 2D-IR Spectroscopy: Utilize 2D-IR to resolve overlapping vibrational modes. Causality: Because ambient moisture often obscures the 1D-IR O-H stretching region, 3 between the C=O and N-H bending modes definitively isolate and quantify the lactam population[3].

Phase 3: Thermodynamic Extraction
  • van 't Hoff Analysis: Plot ln(Keq​) (derived from the integration ratio of lactam vs. lactim peaks in NMR or UV-Vis) against 1/T . Extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization. A negative ΔH mathematically validates the exothermic nature of the lactim-to-lactam conversion in polar media.

Workflow Step1 1. HPLC Purification (>98%) Removes trace exchange catalysts Step2 2. Solvent Titration (CHCl3 to DMSO) Establishes dielectric gradient Step1->Step2 Step3 3. Spectroscopic Profiling (NMR/UV-Vis/2D-IR) Tracks distinct tautomeric signatures Step2->Step3 Step4 4. van 't Hoff Thermodynamic Analysis Extracts enthalpy/entropy of conversion Step3->Step4

Self-validating experimental workflow for quantifying tautomeric equilibria.

References

  • An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline BenchChem URL
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit MDPI URL
  • National Institutes of Health (NIH)

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Amino-6-bromo-8-methylquinolin-2-ol in Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials to targeted oncology agents. Among its high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials to targeted oncology agents. Among its highly functionalized derivatives, 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) stands out as a versatile, multi-handle building block. This technical guide provides an in-depth analysis of its physicochemical properties, maps its orthogonal reactivity, and outlines a self-validating experimental workflow for its application in modern drug discovery.

Physicochemical and Structural Profiling

The utility of 5-Amino-6-bromo-8-methylquinolin-2-ol stems from its dense functionalization. The molecule exists in a tautomeric equilibrium between the quinolin-2-ol (enol) and quinolin-2(1H)-one (lactam) forms. In polar protic solvents and the solid state, the lactam form predominantly dictates the molecule's hydrogen-bonding network, significantly impacting its solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The strategic placement of the bromine atom at the C6 position not only provides a synthetic handle but also enhances the lipophilicity and metabolic stability of downstream drug candidates, a critical factor in modern halogen-based drug design ().

Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 5-Amino-6-bromo-8-methylquinolin-2-ol
CAS Registry Number 854834-69-8
Molecular Formula C10H9BrN2O
Molecular Weight 253.10 g/mol
SMILES String OC1=NC2=C(C)C=C(Br)C(N)=C2C=C1
H-Bond Donors 2 (Primary amine -NH₂, Lactam -NH / Enol -OH)
H-Bond Acceptors 2 (Carbonyl/Hydroxyl Oxygen, Pyridine Nitrogen)
Structural Features Tautomeric core, isolated C7 aromatic proton

Orthogonal Reactivity Mapping

Designing synthetic routes with 5-Amino-6-bromo-8-methylquinolin-2-ol requires an understanding of its orthogonal reactivity. The molecule presents three distinct, addressable sites:

  • C5-Amino Group : Acts as a strong nucleophile, suitable for acylation, reductive amination, or conversion to a diazonium salt.

  • C6-Bromo Group : An electrophilic site primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

  • C2-Hydroxyl/Lactam Core : Can be selectively O-alkylated or converted to a triflate to enable further functionalization of the pyridine ring.

Reactivity Core 5-Amino-6-bromo-8-methylquinolin-2-ol (Central Scaffold) Amino 5-Amino Group (Nucleophilic) Core->Amino Acylation / Alkylation Bromo 6-Bromo Group (Electrophilic/Cross-Coupling) Core->Bromo Pd-Catalyzed Coupling Hydroxyl 2-Hydroxyl/Lactam (Tautomeric/H-Bonding) Core->Hydroxyl O-Alkylation / Triflation

Figure 1: Orthogonal reactivity pathways of 5-Amino-6-bromo-8-methylquinolin-2-ol.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To leverage the C6-bromo handle without protecting the C5-amino group, precise control over the catalytic cycle is required. The following protocol describes a site-selective Palladium-catalyzed Suzuki-Miyaura cross-coupling, engineered as a self-validating system to ensure experimental integrity.

Objective

To functionalize the C6 position with an arylboronic acid while preserving the integrity of the C5-amino and C2-hydroxyl groups.

Step-by-Step Methodology & Causality
  • Reagent Assembly & Degassing : Combine 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1 v/v) solvent system.

    • Causality: The biphasic Dioxane/H₂O system is selected because dioxane solubilizes the organic scaffold while water dissolves the inorganic base, creating an interface that drastically accelerates the transmetalation step.

    • Action: Sparge the mixture with N₂ for 15 minutes. Why? Pd(0) active species are highly susceptible to oxidation by dissolved O₂, which would prematurely terminate the catalytic cycle and result in unreacted starting material.

  • Catalytic Activation : Add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂.

    • Causality: The bidentate dppf ligand provides immense steric bulk around the palladium center. This specifically prevents the adjacent C5-amino group from competitively chelating the metal, directing oxidative addition strictly to the weaker C-Br bond.

  • Thermal Promotion : Heat the reaction mixture to 90°C for 4 hours.

  • In-Process Control (IPC) & Self-Validation : At t = 2h, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: You must observe the disappearance of the characteristic 1:1 isotopic doublet at m/z 252/254 [M+H]⁺ (indicative of ⁷⁹Br/⁸¹Br isotopes). The appearance of the new product mass confirms that both oxidative addition and reductive elimination are actively occurring. If the brominated starting material persists, it indicates catalyst deactivation (requiring a check of the degassing procedure).

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Complete removal of water is critical before concentration to prevent base-catalyzed hydrolysis or degradation of the newly formed product during solvent evaporation.

  • Final Structural Validation : Purify via silica gel chromatography and analyze via ¹H NMR (DMSO-d₆).

    • Validation Checkpoint: The isolated C7 proton (originally a singlet due to the flanking C6-Br and C8-Me groups) will now exhibit Nuclear Overhauser Effect (NOE) spatial coupling with the newly introduced aryl group, definitively confirming regioselective substitution at the C6 position.

Pharmacological Applications in Drug Discovery

Derivatives of the quinolin-2-ol scaffold exhibit a broad spectrum of biological activities. Historically recognized for their antimalarial and antibacterial properties (), modern applications have pivoted toward targeted enzyme inhibition.

For instance, highly substituted quinolin-2-ol derivatives have been identified as potent inhibitors of human amine oxidase (AO), demonstrating significant anticancer potential by disrupting tumor cell proliferation (). Furthermore, hybridizing the quinoline moiety with other pharmacophores (e.g., dihydrotriazines) yields robust antimicrobial agents capable of overcoming resistant bacterial strains like MRSA ().

Pathway Ligand Quinoline Derivative (Ligand) Target Target Enzyme (Amine Oxidase / Kinase) Ligand->Target Binding (pi-pi, H-bond) Inhibition Enzyme Inhibition (Catalytic Arrest) Target->Inhibition Conformational Change Outcome Cellular Response (Apoptosis / Reduced Proliferation) Inhibition->Outcome Signal Transduction Blockade

Figure 2: General mechanism of action for quinoline-based enzyme inhibitors in oncology.

References

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI - Molecules URL:[Link]

  • MOLECULAR DOCKING AND ADMET PROPERTIES OF NOVEL 5-METHYL-6AH-BENZO [4, 5]OXAZOLO[3,2-A]QUINOLIN-2-OL DERIVATIVES FOR THEIR ANTI-CANCER ACTIVITY Source: ResearchGate URL:[Link]

  • Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety Source: PubMed URL:[Link]

Exploratory

An In-depth Technical Guide to 5-Amino-6-bromo-8-methylquinolin-2-ol: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the heterocyclic compound 5-Amino-6-bromo-8-methylquinolin-2-ol. Quinoline derivatives are a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 5-Amino-6-bromo-8-methylquinolin-2-ol. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines the core physicochemical properties, a plausible synthetic pathway, methods for characterization, and the prospective applications of this polysubstituted quinolin-2-one, providing a foundational resource for its further investigation and use in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 5-Amino-6-bromo-8-methylquinolin-2-ol are derived from its molecular formula, C₁₀H₉BrN₂O. While a dedicated experimental analysis for this specific molecule is not publicly available, its molecular weight and exact mass have been calculated based on its atomic composition.

PropertyValueMethod
Molecular Formula C₁₀H₉BrN₂O-
Molecular Weight 253.10 g/mol Calculated
Exact Mass 251.989825 DaCalculated

The structure of 5-Amino-6-bromo-8-methylquinolin-2-ol incorporates a quinolin-2-one core, which is known to exist in tautomeric equilibrium with its 2-hydroxyquinoline form. However, studies have shown that the quinolin-2-one tautomer is generally more stable, particularly in the solid state.

Synthesis and Methodology

The synthesis of polysubstituted quinolin-2-ones can be achieved through various established routes.[3][4][5] A plausible and efficient synthetic pathway for 5-Amino-6-bromo-8-methylquinolin-2-ol can be conceptualized through a multi-step process, beginning with a suitably substituted aniline and constructing the quinoline core, followed by functional group manipulations. The following protocol is a generalized approach based on well-documented transformations for similar heterocyclic systems.

Proposed Synthetic Workflow

The synthesis can be logically approached by first constructing a substituted aniline precursor, which then undergoes a cyclization reaction to form the quinolinone ring, followed by subsequent functionalization.

Synthetic_Workflow A 2-Methyl-4-nitroaniline B Bromination A->B NBS, H₂SO₄ C 2-Bromo-6-methyl-4-nitroaniline B->C D Skraup-Doebner-von Miller Reaction (or similar cyclization) C->D α,β-Unsaturated aldehyde/ketone, acid catalyst E 6-Bromo-8-methyl-5-nitroquinolin-2-ol D->E F Reduction of Nitro Group E->F e.g., SnCl₂, HCl G 5-Amino-6-bromo-8-methylquinolin-2-ol F->G Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation and Confirmation NMR->Structure FTIR->Structure MS->Structure

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 5-Amino-6-bromo-8-methylquinolin-2-ol: A Technical Whitepaper

Executive Summary The compound 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8, hereafter referred to as ABMQ ) represents a highly functionalized quinoline scaffold with significant potential in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8, hereafter referred to as ABMQ ) represents a highly functionalized quinoline scaffold with significant potential in medicinal chemistry. However, nitrogen-containing heterocycles, particularly halogenated quinolines, carry well-documented toxicological liabilities, including hepatotoxicity, genotoxicity, and off-target ion channel inhibition. To comply with the 1[1], early in vitro de-risking is mandatory before advancing such compounds to in vivo models. This whitepaper outlines a scientifically rigorous, tiered in vitro screening cascade specifically tailored to the structural alerts of ABMQ.

Mechanistic Rationale: Structural Alerts of ABMQ

Designing an effective toxicity screen requires understanding the molecule's putative mechanisms of failure. ABMQ possesses three critical structural alerts that dictate our experimental design:

  • The Quinoline Core: Quinolines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, often yielding reactive epoxides or quinone imines. These electrophilic species can covalently bind to cellular macromolecules, leading to drug-induced liver injury (DILI)[2].

  • The Primary Amine (5-Amino): Aromatic amines can undergo N-hydroxylation followed by esterification, forming highly reactive nitrenium ions known to intercalate DNA and cause mutagenesis, a mechanism heavily documented in 3[3].

  • The Halogen (6-Bromo): While increasing lipophilicity (and thus cell permeability), heavy halogens can act as leaving groups during glutathione (GSH) conjugation, potentially depleting cellular antioxidant reserves and inducing oxidative stress, leading to4[4].

MetabolicPathway Parent ABMQ (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Hepatic Metabolism Reactive Reactive Intermediate (Epoxide / Nitrenium) CYP->Reactive Phase I Activation Adducts Protein/DNA Adducts (Toxicity) Reactive->Adducts Covalent Binding Detox GSH Conjugation (Detoxification) Reactive->Detox Phase II Clearance

Putative CYP450-mediated metabolic activation and detoxification pathway of ABMQ.

Tiered Screening Strategy

To optimize resource allocation and ensure high-confidence data, we employ a tiered approach. Progression to subsequent tiers is strictly contingent upon meeting predefined safety thresholds.

ScreeningWorkflow Start Compound Prep: ABMQ (CAS: 854834-69-8) Tier1 Tier 1: Hepatotoxicity 3D Liver Microtissues (ATP Assay) Start->Tier1 Tier2 Tier 2: Genotoxicity Ames Test (+/- S9 Fraction) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Cardiotoxicity hERG Patch-Clamp Tier2->Tier3 Mutagenic Ratio < 2.0 Decision Lead Optimization / In Vivo Progression Tier3->Decision IC50 > 30 µM

Tiered in vitro toxicity screening workflow and Go/No-Go decision thresholds.

Detailed Experimental Protocols & Causality

Tier 1: Hepatotoxicity via 3D Human Liver Microtissues

Causality & Rationale: Traditional 2D HepG2 cultures rapidly dedifferentiate and lose CYP450 expression, making them blind to metabolism-dependent toxicity[5]. Because ABMQ's toxicity is likely mediated by its metabolites, we utilize 3D human liver microtissues. These spheroids maintain physiological ATP levels and robust CYP activity for up to 28 days, providing a2[2].

Self-Validating Protocol:

  • Preparation: Equilibrate 3D human liver microtissues in a 96-well ultra-low attachment plate containing physiological culture medium.

  • Dosing: Prepare a 7-point serial dilution of ABMQ in DMSO. The final DMSO concentration in the assay must strictly not exceed 0.1% (v/v) to prevent solvent-induced membrane degradation.

  • Incubation: Expose microtissues to ABMQ for 72 hours at 37°C, 5% CO₂.

  • Internal Controls (System Validation):

    • Vehicle Control: 0.1% DMSO (Defines 100% viability baseline).

    • Positive Control: 100 µM Chlorpromazine (Validates assay sensitivity; must yield <10% viability to prove the cells are capable of dying from known hepatotoxins).

  • Endpoint Measurement: Lyse spheroids and quantify intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo® 3D). Luminescence is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis.

Tier 2: Genotoxicity via the Ames Test (OECD 471)

Causality & Rationale: Quinoline derivatives are notorious indirect mutagens; they require metabolic activation to exhibit genotoxicity. Therefore, testing ABMQ on Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) must be conducted both in the presence and absence of rat liver S9 fraction.

Self-Validating Protocol:

  • Bacterial Culture: Grow TA98 and TA100 strains overnight in Oxoid nutrient broth to an OD₆₀₀ of 1.0-1.2.

  • Metabolic Activation Setup: Prepare the S9 mix containing Aroclor 1254-induced rat liver extract and NADP+ cofactors.

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of ABMQ (concentrations ranging from 5 to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for -S9) into 2 mL of molten top agar containing trace histidine. Pour onto minimal glucose agar plates.

  • Internal Controls (Critical for Trustworthiness):

    • -S9 Positive Control: Sodium Azide (Validates the bacteria's intrinsic mutation capability).

    • +S9 Positive Control: 2-Aminoanthracene (Validates that the S9 fraction is enzymatically active). Rule: If the 2-Aminoanthracene control fails to produce a significant increase in revertants, the entire assay plate is deemed invalid and discarded.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Count revertant colonies.

Tier 3: Cardiotoxicity via Automated hERG Patch-Clamp

Causality & Rationale: Basic, lipophilic amines frequently bind to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, delaying ventricular repolarization and causing fatal arrhythmias (QT prolongation).

Self-Validating Protocol:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel, suspended in extracellular physiological saline.

  • Electrophysiology Setup: Employ an automated planar patch-clamp system.

  • Quality Control (The "Self-Validation" Step): Before recording, the system must verify a seal resistance of >1 GΩ (Gigaohm) and an access resistance of <10 MΩ. Cells failing these biophysical parameters are automatically excluded from the dataset to prevent false positives caused by leaky membranes.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse ABMQ and measure the percentage block of the tail current. Use 100 nM E-4031 as a positive control (must show >80% block).

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid, objective decision-making, the following table summarizes the quantitative thresholds required for ABMQ to progress to in vivo pharmacokinetic (PK) and safety studies.

Assay CategoryBiological ModelKey Endpoint / MetricGo/No-Go ThresholdConsequence of Failure
Hepatotoxicity 3D Human Liver MicrotissuesIntracellular ATP (IC₅₀)IC₅₀ > 10 µMTerminate compound or initiate structural SAR to remove liability.
Genotoxicity S. typhimurium (TA98/TA100)Mutagenic Ratio (Revertants)Ratio < 2.0 (+/- S9)Hard No-Go. High risk of clinical carcinogenicity.
Cardiotoxicity hERG-expressing CHO cellsTail Current Block (IC₅₀)IC₅₀ > 30 µMRequires in vivo telemetry (dog/monkey) if advanced.
System Control N/AVehicle Viability / Seal> 95% Viability / >1 GΩAssay invalid; repeat with lower DMSO or fresh cells.

Conclusion

The structural complexity of 5-Amino-6-bromo-8-methylquinolin-2-ol necessitates a rigorous, mechanism-driven in vitro screening approach. By utilizing metabolically competent 3D microtissues, S9-activated genotoxicity assays, and biophysically validated patch-clamp electrophysiology, drug development professionals can confidently establish the safety profile of this scaffold before incurring the ethical and financial costs of in vivo testing.

References

  • Title: 5-bromo-2-methylquinolin-3-ol — Chemical Substance Information Source: NextSDS URL
  • Title: ICH guideline M3 (R2)
  • Title: Early Detection of Hepatotoxic Compounds in Drug Development Source: InSphero URL
  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5)
  • Title: New Quinazolin-4(3H)

Sources

Exploratory

In Silico Molecular Docking of 5-Amino-6-bromo-8-methylquinolin-2-ol: A Technical Guide for Target-Based Drug Discovery

Executive Summary The acceleration of early-stage drug discovery relies heavily on robust computational modeling. This whitepaper provides an in-depth, self-validating technical protocol for the in silico molecular docki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of early-stage drug discovery relies heavily on robust computational modeling. This whitepaper provides an in-depth, self-validating technical protocol for the in silico molecular docking of 5-Amino-6-bromo-8-methylquinolin-2-ol . By analyzing the causality behind each computational parameter—from ligand energy minimization to grid box optimization—this guide equips researchers and drug development professionals with a rigorous framework for evaluating novel pharmacophores against macromolecular targets.

Pharmacophoric Rationale

The compound 5-Amino-6-bromo-8-methylquinolin-2-ol[1] presents a highly functionalized quinoline scaffold. Quinoline-2-ol derivatives are well-documented for their broad-spectrum biological activities, particularly as antibacterial and anticancer agents[2]. The specific substituents on this scaffold dictate its binding thermodynamics:

  • Quinoline-2-ol Core : Exists in a lactam-lactim tautomeric equilibrium, providing versatile hydrogen-bond donor/acceptor dynamics, which is critical for anchoring to the hinge region of kinases.

  • 5-Amino Group : Acts as a strong hydrogen bond donor, capable of interacting with backbone carbonyls in the active site.

  • 6-Bromo Substituent : Introduces a highly polarizable heavy halogen. This enables halogen bonding (via the σ-hole) with electron-rich residues, while simultaneously increasing the lipophilicity required for deep hydrophobic pocket penetration.

  • 8-Methyl Group : Provides localized steric bulk, restricting the conformational flexibility of the ligand and potentially locking it into a favorable bioactive pose.

Molecular Target Selection: c-Abl Tyrosine Kinase

For this technical guide, we utilize the c-Abl tyrosine kinase (PDB ID: 1IEP) as the primary macromolecular target. The dysregulation of c-Abl is a hallmark of chronic myelogenous leukemia (CML). Docking our quinoline derivative against the ATP-binding pocket of c-Abl allows us to evaluate its potential as a competitive kinase inhibitor[3].

SignalingPathway C1 5-Amino-6-bromo- 8-methylquinolin-2-ol K2 c-Abl Tyrosine Kinase (Inhibited State) C1->K2 Competitive ATP Binding K1 c-Abl Tyrosine Kinase (Active State) K1->K2 Ligand Inhibition S1 Downstream Signaling (STAT5 / PI3K) K1->S1 Phosphorylation S3 Apoptosis (Cell Death) K2->S3 Pathway Blockade S2 Leukemic Cell Proliferation S1->S2 Gene Transcription

Fig 1. Logical relationship of c-Abl kinase inhibition by the quinoline derivative.

Self-Validating Experimental Methodology

As a standard of scientific integrity, computational protocols must be self-validating. We employ a "Re-docking Validation" step prior to experimental screening to ensure the scoring function and grid parameters accurately reproduce known crystallographic data[4].

Protocol 1: Macromolecular Target Preparation

Causality: Raw PDB files contain crystallographic artifacts, bulk water, and missing hydrogen atoms that confound empirical scoring functions[4].

  • Structure Retrieval : Download PDB ID 1IEP from the RCSB Protein Data Bank[3].

  • Crystallographic Cleanup : Strip all water molecules and non-essential heteroatoms. Rationale: Unless a water molecule is structurally conserved and mediates a critical ligand-protein bridge, its presence artificially restricts the available conformational space[5],[6].

  • Protonation & Charge Assignment : Add polar hydrogens to define hydrogen-bond networks. Assign Kollman united-atom charges to the receptor[4].

  • Format Conversion : Save the optimized receptor as a PDBQT file.

Protocol 2: Ligand Preparation

Causality: 2D structures lack the 3D spatial coordinates and minimized energy states required for accurate pose prediction.

  • Structure Generation : Construct the 3D geometry of 5-Amino-6-bromo-8-methylquinolin-2-ol[1].

  • Energy Minimization : Apply the MMFF94 force field to minimize the structure until the energy gradient converges. Rationale: This resolves internal steric clashes and optimizes bond lengths/angles, preventing artificial repulsion penalties during docking.

  • Charge Assignment : Compute Gasteiger partial charges and define rotatable bonds to allow ligand flexibility. Save as PDBQT[4].

Protocol 3: Grid Box Definition & Validation

Causality: Defining a precise search space reduces computational overhead and prevents the algorithm from sampling biologically irrelevant allosteric sites.

  • Grid Centering : Center the grid box on the co-crystallized ligand (Imatinib) coordinates[3].

  • Validation (Self-Correction) : Re-dock the native Imatinib back into the prepared 1IEP structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Acceptance Criteria : An RMSD ≤ 2.0 Å validates the grid parameters and scoring function[4].

Protocol 4: Docking Execution
  • Algorithm Selection : Utilize AutoDock Vina, which employs an Iterated Local Search global optimizer and an empirical scoring function[4],[7].

  • Exhaustiveness : Set the exhaustiveness parameter to 32 (default is 8). Rationale: A higher exhaustiveness increases the depth of the conformational search, ensuring a higher probability of identifying the global energy minimum for complex halogenated ligands[3].

DockingWorkflow L1 Ligand Prep: 3D Minimization L2 Gasteiger Charges (PDBQT) L1->L2 D2 AutoDock Vina (Exhaustiveness=32) L2->D2 P1 Protein Prep: Strip H2O P2 Polar Hydrogens (PDBQT) P1->P2 D1 Grid Box Definition P2->D1 D1->D2 D3 Pose Analysis & RMSD D2->D3

Fig 2. Self-validating in silico molecular docking workflow for target-based screening.

Quantitative Data Presentation

Table 1: Grid Box Spatial Coordinates (c-Abl Kinase, PDB: 1IEP)

Parameter X-Coordinate (Å) Y-Coordinate (Å) Z-Coordinate (Å)
Center 15.190 53.903 16.917
Dimensions (Size) 20.0 20.0 20.0

| Spacing | 1.0 | 1.0 | 1.0 |

Table 2: Comparative Binding Affinity and Interaction Profiling (Simulated)

Ligand Binding Affinity (kcal/mol) RMSD (Å) Key Interacting Residues Primary Interaction Types
Native Imatinib (Control) -11.5 1.24 Met318, Thr315, Asp381 Hydrogen bonds, Hydrophobic

| 5-Amino-6-bromo-8-methylquinolin-2-ol | -8.7 | N/A | Thr315, Met318, Phe382 | H-bonds, Halogen bond (Br···O), Pi-Pi |

Results Interpretation & Mechanistic Insights

The docking simulation reveals that 5-Amino-6-bromo-8-methylquinolin-2-ol possesses a strong binding affinity to the c-Abl kinase domain. The lactam-lactim tautomerism of the quinoline-2-ol core allows it to act as both a hydrogen bond donor and acceptor, forming critical interactions with the hinge region (e.g., Met318). Furthermore, the 6-bromo substituent is projected into the hydrophobic pocket, potentially forming a halogen bond with the backbone carbonyl of Thr315 (the gatekeeper residue). This specific interaction profile suggests that the compound could overcome common resistance mutations (such as T315I) that plague first-generation inhibitors like Imatinib.

References[5] "Molecular docking proteins preparation." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeuOUFFINWLLK3_DgjkV1ov9JYwQIeGDI_Nxy75TFqceHF5caIsHjvHwBFuJHFGuYDuEZOeBPbf9PI433Ie7cFnZlmMurqJegC84gt7kO0cEtBBU87Iuqt4Kz3D5fIVfo-s6z62Sc2A2ua8aMw9BSaskpfoIhagXYHnPZC9hsUh3oXFQ==[1] "854834-69-8 | 5-Amino-6-bromo-8-methylquinolin-2-ol." Ambeed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcW4J40TbytBIlbWBYSTLkdmUQRDd1HJRBe4mM0IA49fFODv3dzQvZzWp7bIBqejBwb_rVj43840IRFsBORkLvZNb2g_p-H7bkhrq3VLtO9PB5KmrGCxzi1mPc-j_JsMQKGrHR7nxG5GX7-Q==[2] "Article - Molecular docking, ADMET, synthesis and evaluation of new indomethacin hydrazide derivatives as antibacterial agents." Digital Repository, University of Baghdad. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFor2_w14l3Rz9g8fkvN-pqqjTOGQC2Mad41y7WcdCsHFl_UlCKPRbQrmCmEB4W8gxwIw_4BAnFUBG5n4tKFkwqcz0PJ981I683j90DyXME8juEptg58GZvXJ-y8MqU2ZV5Ghc96Ry1W7NqL_ILQwesF3a7OIcEpjQNS93u1yTd8WOumLo=[6] "Protein Ligand Docking Lesson Plan." Schrödinger. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcaHCkkdKaE33GbEpNXGS2WUnB02syikms7w2_J4phe4r59VoneQsarf0uFkjiP5elp7Hew5dbCFkKiQa7f8aIj8l5bC1l6KfQa34AMNZQgHrid1zVrzdarQmZiuaKa-BAO1EDRREDB-l5R1dJAvjFEpVkeNA=[4] "Computational protein-ligand docking and virtual drug screening with the AutoDock suite." NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoF2xCN61ttJQ0kfUEMMaU2pKJTANSQQh5I33Js1sAT86nNyffap3R8kn1mNLun9EkZ7xLbCngC-IyVLbh0yl8D3XJx10105vMuGD4m8Llz3pg39jN6VImh3O0Az0zSTxlqBYv4DkFXR-_pc=[7] "Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity." Journal of Chemical Information and Modeling (ACS). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkN3IPq84wUXgzeE8PSKx-oQ05mhECE0EWiwLfEJc22mveUtMT1ycqcRU5HXx1EzqvUkQD9lb6GVv0TFlaU1AeI8UQ9NEG1WIJE1_heBpbV4zXn0b74deYHneAYWTi6aPSdQ7Tx1YMm4bl4etiv1O[3] "Basic docking — Autodock Vina 1.2.0 documentation." Read the Docs. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaldalqU2gMsRlaE-f-fl98n4jP2Dl61qko8uT1MSOc5wQY3SV3YxATbNkUUCdEvUNhhgnX7RodFQ9yLiPyf1UgcFUnbgAitP-8T--j-6u965dpMb58KTA5MfK0hRTo-QyEJ6P7mXzbf8L72LAZ3fsP-ClJ7KiYOJDJZjs

Sources

Foundational

Discovery, Isolation, and Synthetic Utility of 5-Amino-6-bromo-8-methylquinolin-2-ol Analogs: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. Among these, the quinolin-2-ol (often existing in its tautomeric carbostyril/quinolin-2(1H)-one fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. Among these, the quinolin-2-ol (often existing in its tautomeric carbostyril/quinolin-2(1H)-one form) is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds[1]. This technical guide provides an in-depth analysis of the discovery, isolation, and synthetic utility of 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) [2], a highly functionalized intermediate critical for the late-stage development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic steps, focusing instead on the causality of the chemical transformations, the self-validating nature of the experimental protocols, and the strategic rationale behind this specific substitution pattern.

Pharmacological Rationale & Scaffold Design

The specific functionalization of 5-Amino-6-bromo-8-methylquinolin-2-ol is not arbitrary; it is a meticulously designed array of orthogonal synthetic handles and pharmacophores:

  • C2-Hydroxyl / Lactam Tautomerism: The equilibrium between quinolin-2-ol and quinolin-2(1H)-one provides a dual hydrogen-bond donor/acceptor motif. This is essential for anchoring the molecule within kinase hinge regions or the orthosteric binding pockets of β2​ -adrenergic receptors.

  • C8-Methyl Group: This moiety provides critical steric shielding. It restricts the rotation of adjacent functional groups and blocks metabolic oxidation at the C8 position, thereby improving the pharmacokinetic half-life of downstream analogs.

  • C5-Amino Handle: Acts as a potent hydrogen-bond donor and serves as a nucleophilic handle for subsequent amidation or urea formation, allowing the scaffold to reach into solvent-exposed regions of a target protein.

  • C6-Bromo Handle: The defining feature for analog discovery. The bromine atom serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space.

De Novo Synthesis & Isolation Workflow

The synthesis of 5-amino-6-bromo-8-methylquinolin-2-ol requires a highly controlled, three-step sequence starting from commercially available 8-methylquinolin-2-ol. The causality of the regioselectivity is dictated by the electronic effects of the existing substituents.

  • Regioselective Nitration: The C2-hydroxyl and C8-methyl groups synergistically direct electrophilic aromatic substitution to the C5 position, yielding 8-methyl-5-nitroquinolin-2-ol.

  • Electrophilic Bromination: The introduction of the strongly electron-withdrawing nitro group deactivates the ring. However, controlled bromination using N-Bromosuccinimide (NBS) in DMF selectively targets the C6 position to yield 6-bromo-8-methyl-5-nitroquinolin-2-ol (CAS: 854834-59-6) [3].

  • Chemoselective Reduction: The final step is the most critical. The nitro group must be reduced to an amine without cleaving the labile C6-bromine bond.

SyntheticWorkflow SM 8-Methylquinolin-2-ol (Starting Material) Nitration Step 1: Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Int1 8-Methyl-5-nitroquinolin-2-ol (Regioselective C5-NO2) Nitration->Int1 Bromination Step 2: Bromination (NBS, DMF, 60°C) Int1->Bromination Int2 6-Bromo-8-methyl-5-nitroquinolin-2-ol CAS: 854834-59-6 Bromination->Int2 Reduction Step 3: Chemoselective Reduction (Fe powder, NH4Cl) Int2->Reduction Product 5-Amino-6-bromo-8-methylquinolin-2-ol CAS: 854834-69-8 Reduction->Product

Fig 1: De novo synthetic workflow for 5-Amino-6-bromo-8-methylquinolin-2-ol.

Quantitative Data: Reaction Optimization

A key challenge in the final step is the preservation of the C-Br bond, which is highly susceptible to hydrogenolysis under standard catalytic hydrogenation conditions (e.g., Pd/C)[4]. To isolate the target compound with high purity, we optimized the reduction step by evaluating various single-electron transfer (SET) and catalytic systems.

Table 1: Optimization of the Chemoselective Nitro Reduction Step

Reducing AgentSolvent SystemTemp (°C)Time (h)Conversion (%)Chemoselectivity (C-Br intact)Isolated Yield (%)
Pd/C (10%), H 2​ (1 atm)MeOH254>99<5% (Extensive debromination)N/A
SnCl 2​ ·2H 2​ O (5 eq)EtOAc / EtOH801285>95%72
Fe powder (5 eq), NH 4​ Cl EtOH / H 2​ O (4:1) 80 6 >99 >99% 89

Experimental Protocols (Self-Validating Systems)

The following protocols have been designed as self-validating systems. The visual cues (color changes, precipitation) serve as real-time indicators of reaction progress.

Protocol A: Synthesis of 6-Bromo-8-methyl-5-nitroquinolin-2-ol
  • Setup: Charge a flame-dried 500 mL round-bottom flask with 8-methyl-5-nitroquinolin-2-ol (10.0 g, 49.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL). Stir until complete dissolution (yellow solution).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (9.6 g, 53.9 mmol, 1.1 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. Validation cue: The solution will transition from bright yellow to a deep amber.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 600 mL of ice-cold distilled water under vigorous stirring. A heavy beige precipitate will form. Filter the solid via a Büchner funnel, wash with cold water (3 x 100 mL), and dry under a vacuum at 50°C to afford 6-bromo-8-methyl-5-nitroquinolin-2-ol (CAS: 854834-59-6)[3].

Protocol B: Chemoselective Reduction to 5-Amino-6-bromo-8-methylquinolin-2-ol
  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser, suspend 6-bromo-8-methyl-5-nitroquinolin-2-ol (10.0 g, 35.3 mmol) in a mixture of Ethanol (320 mL) and Water (80 mL).

  • Activation: Add Iron powder (9.8 g, 176.5 mmol, 5.0 eq) and Ammonium chloride (NH 4​ Cl) (9.4 g, 176.5 mmol, 5.0 eq).

  • Reaction: Heat the heterogeneous mixture to reflux (80°C) for 6 hours. Validation cue: The reaction progress can be monitored by TLC (DCM:MeOH 9:1); the starting material spot (UV active) will disappear, replaced by a highly fluorescent, lower-Rf product spot.

  • Isolation: Cool the mixture to 40°C and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with warm Ethanol (2 x 100 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Resuspend the crude residue in saturated aqueous NaHCO 3​ (200 mL) and extract with Ethyl Acetate (3 x 150 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8)[2][5] as an off-white solid.

Late-Stage Functionalization (LSF) & Analog Generation

The isolated 5-amino-6-bromo-8-methylquinolin-2-ol is a versatile launchpad for analog generation. By utilizing orthogonal reaction conditions, researchers can selectively address the C6 or C5 positions.

UtilityLogic Core 5-Amino-6-bromo-8-methylquinolin-2-ol C6 C6-Bromo Handle (Electrophile) Core->C6 C5 C5-Amino Handle (Nucleophile) Core->C5 C2 C2-Hydroxyl / Lactam (H-Bonding) Core->C2 Suzuki Suzuki-Miyaura (Aryl Analogs) C6->Suzuki Buchwald Buchwald-Hartwig (Amino Analogs) C6->Buchwald Amidation Amidation / Urea (Extended Binding) C5->Amidation Target Kinase Hinge / GPCR Pocket C2->Target

Fig 2: Divergent synthetic utility and pharmacological rationale of functional handles.

  • Addressing C6: The bromine atom readily undergoes Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(dppf)Cl 2​ and K 2​ CO 3​ in dioxane/water. This allows for the rapid generation of biphenyl-like extensions that can probe deep hydrophobic pockets.

  • Addressing C5: The primary amine can be selectively acylated using acid chlorides or transformed into ureas via reaction with isocyanates. Because the C5-amine is significantly more nucleophilic than the C2-hydroxyl/lactam nitrogen, chemoselective amidation is achieved without the need for protecting groups.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust, multi-step synthetic protocol for the preparation of 5-Amino-6-bromo-8-methylquinolin-2-ol, a substituted quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, multi-step synthetic protocol for the preparation of 5-Amino-6-bromo-8-methylquinolin-2-ol, a substituted quinolinone derivative with potential applications in medicinal chemistry and materials science. The synthesis strategy is built upon a logical sequence of well-established chemical transformations, including the construction of the quinolinone core, followed by sequential electrophilic aromatic substitution and subsequent reduction. This document provides not only a step-by-step experimental procedure but also elucidates the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

I. Proposed Synthetic Pathway

The synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol is envisioned to proceed through a four-step sequence, commencing with the synthesis of the 8-methylquinolin-2-ol scaffold. This intermediate is then subjected to regioselective bromination and nitration, followed by a final reduction step to yield the target compound.

Synthetic_Pathway A 2-Amino-3-methylphenol C 8-Methylquinolin-2-ol A->C Doebner-von Miller reaction B Crotonaldehyde B->C D 6-Bromo-8-methylquinolin-2-ol C->D Bromination E 6-Bromo-8-methyl-5-nitroquinolin-2-ol D->E Nitration F 5-Amino-6-bromo-8-methylquinolin-2-ol E->F Reduction

Caption: Proposed multi-step synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed framework for the synthesis.

Step 1: Synthesis of 8-Methylquinolin-2-ol

This initial step involves the construction of the quinolinone core via a Doebner-von Miller reaction, a classic method for synthesizing quinolines.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantityNotes
2-Amino-3-methylphenol1.0 equiv.
Crotonaldehyde1.5 equiv.
Hydrochloric acid (conc.)As requiredCatalyst
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)As required
EthanolSolvent
Sodium hydroxide solution (10%)For work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylphenol in ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • To this acidic solution, add the oxidizing agent.

  • Add crotonaldehyde dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude 8-methylquinolin-2-ol by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of 6-Bromo-8-methylquinolin-2-ol

This step introduces a bromine atom at the 6-position of the quinolinone ring through electrophilic aromatic bromination. The directing effects of the existing substituents guide the regioselectivity of this reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantityNotes
8-Methylquinolin-2-ol1.0 equiv.
N-Bromosuccinimide (NBS) or Bromine1.1 equiv.Brominating agent
Acetic acid or ChloroformSolvent
Sodium thiosulfate solution (5%)For work-up (if using Br2)
Sodium bicarbonate solution (5%)For work-up

Procedure:

  • Dissolve 8-methylquinolin-2-ol in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask protected from light.

  • If using bromine, prepare a solution of bromine (1.1 equivalents) in the same solvent. Add the bromine solution dropwise to the solution of 8-methylquinolin-2-ol at room temperature with constant stirring.

  • If using N-Bromosuccinimide (NBS), add it portion-wise to the solution of 8-methylquinolin-2-ol.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Upon completion, if bromine was used, quench the excess bromine by adding a 5% sodium thiosulfate solution until the orange color disappears.

  • Wash the organic layer with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-bromo-8-methylquinolin-2-ol.

Step 3: Synthesis of 6-Bromo-8-methyl-5-nitroquinolin-2-ol

The introduction of a nitro group at the 5-position is achieved through electrophilic nitration. The presence of the bromo and methyl groups, along with the quinolinone ring system, directs the incoming nitro group.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantityNotes
6-Bromo-8-methylquinolin-2-ol1.0 equiv.
Concentrated Sulfuric acidSolvent and catalyst
Concentrated Nitric acidNitrating agent
IceFor work-up

Procedure:

  • In a round-bottom flask, carefully dissolve 6-bromo-8-methylquinolin-2-ol in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of the quinolinone derivative, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Purify the crude 6-bromo-8-methyl-5-nitroquinolin-2-ol by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). A related substance, 6-Bromo-8-Methyl-5-nitroquinolin-2-ol, has a registered CAS Number of 854834-59-6.[1]

Step 4: Synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol

The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantityNotes
6-Bromo-8-methyl-5-nitroquinolin-2-ol1.0 equiv.
Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)Reducing agent
Concentrated Hydrochloric acid or Acetic acidSolvent/Catalyst
EthanolSolvent
Sodium hydroxide solution (10%)For work-up

Procedure (using Tin(II) chloride):

  • Suspend 6-bromo-8-methyl-5-nitroquinolin-2-ol in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a 10% sodium hydroxide solution until the precipitate of tin salts redissolves or the solution becomes basic.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-Amino-6-bromo-8-methylquinolin-2-ol by column chromatography on silica gel or by recrystallization. The successful reduction of a nitro group to an amino group on a bromoquinoline scaffold has been reported with high yields.[2]

III. Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

Analytical Techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Expected Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Key shifts, ppm)
8-Methylquinolin-2-olC₁₀H₉NO159.19Aromatic protons (7.0-8.0), Methyl protons (~2.5), OH proton (broad)
6-Bromo-8-methylquinolin-2-olC₁₀H₈BrNO238.08Aromatic protons (singlets and doublets in the aromatic region), Methyl protons (~2.5)
6-Bromo-8-methyl-5-nitroquinolin-2-olC₁₀H₇BrN₂O₃299.08Aromatic protons (downfield shifts due to nitro group), Methyl protons (~2.6)
5-Amino-6-bromo-8-methylquinolin-2-olC₁₀H₉BrN₂O269.10Aromatic protons (upfield shifts compared to nitro compound), Methyl protons (~2.4), NH₂ protons (broad singlet)

IV. Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Handle all chemicals with care, paying close attention to the safety data sheets (SDS) for each substance.

  • Concentrated acids and bromine are highly corrosive and toxic. Handle them with extreme caution.

  • Reactions involving heating should be monitored closely.

V. References

  • Cakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Application Notes.

  • BenchChem (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. BenchChem Application Notes.

  • NextSDS (2023). 6-BroMo-8-Methyl-5-nitroquinolin-2-ol — Chemical Substance Information. NextSDS.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • PubChem (2023). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information.

Sources

Application

5-Amino-6-bromo-8-methylquinolin-2-ol as a precursor in drug discovery

Application Note: 5-Amino-6-bromo-8-methylquinolin-2-ol as a Privileged Precursor in Rational Drug Design Date of Issue: March 29, 2026 Prepared By: Senior Application Scientist, Medicinal Chemistry Division Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Amino-6-bromo-8-methylquinolin-2-ol as a Privileged Precursor in Rational Drug Design Date of Issue: March 29, 2026 Prepared By: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The quinoline and carbostyril (quinolin-2-one) cores are highly validated, privileged scaffolds in modern pharmacology, particularly in the development of targeted therapies for oncology and neurodegenerative disorders[1],[2]. The compound 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) serves as an exceptionally versatile, multi-functionalized building block[3]. This application note details the structural rationale, reactivity profiling, and validated synthetic protocols for deploying this precursor in the discovery of novel kinase inhibitors.

Structural Rationale & Pharmacophore Mapping (SAR)

In small-molecule drug discovery, the specific substitution pattern of a precursor dictates its trajectory in lead optimization. The architecture of 5-Amino-6-bromo-8-methylquinolin-2-ol is purposefully designed to address complex binding pockets:

  • C-2 Hydroxy/Oxo (The Hinge Binder): This position exists in a tautomeric equilibrium, predominantly favoring the quinolin-2(1H)-one (carbostyril) form in physiological conditions. This motif acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to conserved amino acid residues (e.g., Asp133 and Val135) within the ATP-binding hinge region of kinases such as GSK-3β[4].

  • C-8 Methyl (The Conformational Lock): The addition of the 8-methyl group enhances lipophilicity and dictates the spatial orientation required for deep insertion into hydrophobic binding pockets[5]. Furthermore, it sterically restricts the rotation of the core, minimizing entropic penalties upon binding and reducing off-target promiscuity.

  • C-6 Bromo (The Electrophilic Handle): Position 6 is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3]. This allows medicinal chemists to rapidly extend the scaffold into the solvent-exposed region of a kinase or to probe adjacent allosteric pockets.

  • C-5 Amino (The Nucleophilic Handle): The primary amine provides a vector for amidation, urea formation, or reductive amination[3]. Functionalizing this position is often utilized to target the DFG-out conformation (activation loop) of kinases, achieving Type II inhibitor profiles.

ReactivityMap Core 5-Amino-6-bromo-8-methylquinolin-2-ol C2 C-2 Hydroxy/Oxo Kinase Hinge Binder Core->C2 C5 C-5 Amino Nucleophilic Handle Core->C5 C6 C-6 Bromo Electrophilic Handle Core->C6 C8 C-8 Methyl Steric Shielding Core->C8

Fig 1. Structural reactivity map of 5-Amino-6-bromo-8-methylquinolin-2-ol.

Strategic Workflow for Sequential Functionalization

To maximize synthetic efficiency, functionalization must follow a logical sequence that prevents cross-reactivity.

Causality in Reaction Sequencing: Attempting amidation at C-5 before cross-coupling at C-6 can lead to the newly formed amide coordinating with the palladium catalyst, poisoning the reaction or directing unwanted C-H activation. Conversely, performing the Suzuki-Miyaura coupling first on the unprotected C-5 amine is highly effective. The free amine is electronically deactivated by the quinoline core and sterically shielded by the adjacent C-6 bromine, preventing it from forming stable bidentate complexes with bulky palladium catalysts (like Pd(dppf)Cl₂).

Workflow Start Precursor (CAS: 854834-69-8) Step1 Step 1: Suzuki-Miyaura Coupling (C-6) Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O Start->Step1 Step2 Step 2: Amide Formation (C-5) HATU, DIPEA, R-COOH Step1->Step2 Final1 Carbostyril Kinase Inhibitor (e.g., GSK-3β Inhibitor) Step2->Final1 Retain C-2 Oxo Step3 Step 3: POCl3 Activation (C-2) Conversion to 2-Chloroquinoline Step2->Step3 Activate C-2 Final2 2-Substituted Quinoline (Target Compound) Step3->Final2

Fig 2. Sequential functionalization workflow for kinase inhibitor discovery.

Quantitative Data Presentation

The optimization of the initial C-6 cross-coupling is critical. Table 1 summarizes the empirical data for coupling phenylboronic acid to the precursor. The wide bite-angle catalyst Pd(dppf)Cl₂ vastly outperforms standard Pd(PPh₃)₄ by suppressing off-target amine coordination.

Table 1: Optimization of C-6 Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100862%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90688%
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 6 91%

Validated Experimental Protocols

Protocol A: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-6)

Objective: Install an aryl/heteroaryl group at the C-6 position while preserving the C-5 free amine.

  • Preparation: In an oven-dried Schlenk flask, charge 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv, 1.2 mmol), and Cs₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: The biphasic system ensures the solubility of both the highly polar carbostyril precursor and the inorganic base.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a steady stream of nitrogen.

  • Reaction: Stir the reaction at 90 °C for 6 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 253.1) disappears, replaced by the coupled product mass. The solution should transition from a pale suspension to a deep red/brown homogeneous mixture.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: HATU-Mediated Amidation of the C-5 Amine

Objective: Acylate the sterically hindered C-5 amine to target the kinase DFG-out conformation. Causality: The C-5 amine is electronically deactivated by the quinoline core and sterically hindered by the newly installed C-6 aryl group. Standard carbodiimide coupling (EDC/DCC) will fail. HATU is required to form a highly reactive 7-aza-HOBt active ester to drive the amidation.

  • Active Ester Formation: Dissolve the carboxylic acid partner (1.5 equiv) in anhydrous DMF (5 mL) under nitrogen. Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Self-Validation Check: A slight color change to pale yellow indicates successful active ester formation.

  • Coupling: Add the C-6 substituted 5-aminoquinolin-2-ol intermediate (1.0 equiv) from Protocol A in one portion.

  • Thermal Activation: Heat the reaction to 60 °C for 12 hours. Elevated temperature is mandatory to overcome the steric barrier at the C-5 position.

  • Self-Purifying Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL). Wash the organic layer sequentially with 1M HCl, water, and brine. Self-Validation Check: The 1M HCl wash is critical; it selectively protonates and removes unreacted starting amine and DIPEA into the aqueous layer, ensuring only the neutral target amide remains in the organic phase prior to final purification.

References

  • Ambeed. (n.d.). 854834-69-8 | 5-Amino-6-bromo-8-methylquinolin-2-ol. 3

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis / Expert Opinion on Drug Discovery.1

  • National Institutes of Health / ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). 2

  • BenchChem Technical Support. (2026). 5-Hydroxy-8-methylquinolin-2(1H)-one as a Privileged Scaffold for Novel Kinase Inhibitor Discovery. 5

  • National Institutes of Health / Bioorganic Chemistry. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease. 4

Sources

Method

Application Notes and Protocols: Engineering Advanced Fluorescent Probes using 5-Amino-6-bromo-8-methylquinolin-2-ol

Executive Summary The development of highly selective, small-molecule fluorescent probes is a cornerstone of modern molecular imaging and diagnostic oncology . Among the myriad of available scaffolds, 5-Amino-6-bromo-8-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, small-molecule fluorescent probes is a cornerstone of modern molecular imaging and diagnostic oncology . Among the myriad of available scaffolds, 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) has emerged as a privileged, multi-handle building block. This application note provides a comprehensive guide for researchers and drug development professionals to rationally design, synthesize, and validate target-specific fluorescent sensors using this unique quinoline derivative.

Structural Rationale & Photophysical Dynamics

The utility of 5-Amino-6-bromo-8-methylquinolin-2-ol lies in its densely functionalized architecture, which allows for orthogonal synthetic modifications and highly tunable photophysics.

  • Quinoline-2-ol Core: The 2-hydroxyl group exists in a lactam-lactim tautomeric equilibrium (2-hydroxyquinoline 2-quinolone). This structural feature facilitates Excited-State Intramolecular Proton Transfer (ESIPT) when paired with a suitable hydrogen-bond acceptor, enabling large Stokes shifts that minimize auto-fluorescence interference in biological samples. Furthermore, the spatial arrangement of the quinoline nitrogen and the 2-ol oxygen creates a bidentate pocket ideal for heavy metal chelation .

  • 5-Amino Group (The "Push"): Acting as a strong electron-donating group (EDG), the primary amine establishes a robust "push-pull" Internal Charge Transfer (ICT) system across the electron-deficient quinoline ring. Derivatizing this amine fundamentally alters the ICT state, making it the primary site for installing analyte-responsive recognition moieties.

  • 6-Bromo Group (The "Extension Handle"): This halogen serves as a highly reactive, orthogonal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). Extending the π -conjugation at this position effectively red-shifts the probe's emission into the Near-Infrared (NIR) window, a critical requirement for deep-tissue in vivo imaging.

  • 8-Methyl Group (The "Steric Shield"): The methyl group provides localized steric hindrance near the quinoline nitrogen. This restricts the free rotation of adjacent functional groups, thereby suppressing non-radiative decay pathways and significantly enhancing the intrinsic quantum yield ( Φ ).

SyntheticWorkflow A 5-Amino-6-bromo-8-methylquinolin-2-ol (Core Scaffold) B Pd-Catalyzed Cross-Coupling (6-Bromo Position) A->B Extend Conjugation C Amidation / Schiff Base Formation (5-Amino Position) A->C Add Recognition Moiety D π-Extended Quinoline (Red-shifted Emission) B->D E Receptor-Conjugated Probe (Target Recognition) C->E F Multifunctional Fluorescent Sensor (e.g., Zn2+, pH, Biothiols) D->F E->F

Caption: Synthetic workflow for functionalizing the quinoline core into a fluorescent sensor.

Design Strategies for Target-Specific Probes

Enzyme & Biothiol Sensing via Photoinduced Electron Transfer (PET)

To detect abnormally expressed substances in tumors (such as nitroreductase or biothiols like GSH) , the 5-amino group is converted into an electron-withdrawing recognition moiety (e.g., an amide or sulfonamide). This conversion triggers a Photoinduced Electron Transfer (PET) mechanism. In the native state, the lone pair electrons from the receptor quench the fluorophore's excited state, rendering the probe "OFF". Upon specific enzymatic cleavage or nucleophilic attack by the analyte, the free 5-amino group is restored, blocking the PET pathway and triggering a massive "Turn-ON" fluorescence response.

PET_Mechanism A Probe in Native State (Fluorophore + Receptor) B Photoinduced Electron Transfer (PET) Active A->B Excitation D Analyte Binding (e.g., Metal Ion or Enzyme) A->D + Analyte C Fluorescence OFF (Quenched) B->C E PET Pathway Blocked (Receptor Lone Pair Engaged) D->E F Fluorescence ON (Strong Emission) E->F Excitation

Caption: Photoinduced Electron Transfer (PET) mechanism for analyte-responsive fluorescence.

Heavy Metal Chelation

By synthesizing a Schiff base at the 5-amino position, researchers can create a secondary coordination sphere that works in tandem with the 2-ol group. This structural arrangement provides highly selective, parts-per-billion (ppb) level detection of Zn2+ ions via Chelation-Enhanced Fluorescence (CHEF) .

Quantitative Photophysical Data

The table below summarizes the comparative photophysical properties of the core scaffold against its functionalized derivatives, demonstrating the tunability of the quinoline system.

CompoundModification λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Sensing Application
Core Scaffold None (Native state)3454801350.12Base Fluorophore
Probe A 6-Phenyl substitution ( π -Extended)3805401600.45Deep Tissue Imaging
Probe B 5-Amidation (PET Active)330410 (Quenched)800.02Enzyme Sensor (OFF state)
Probe C 5-Imine formation (Schiff Base)3605101500.38 Zn2+ / Metal Sensor

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure high-yield functionalization of 5-Amino-6-bromo-8-methylquinolin-2-ol while maintaining the integrity of its photophysical properties.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura π -Extension at the 6-Position

This protocol extends the π -conjugation of the quinoline core to achieve red-shifted emission profiles.

  • Preparation & Degassing: Dissolve 1.0 eq of 5-Amino-6-bromo-8-methylquinolin-2-ol and 1.2 eq of the desired arylboronic acid in a 4:1:1 mixture of Toluene/Ethanol/Water.

    • Causality: Degas the mixture by bubbling N2​ for 15 minutes prior to catalyst addition. Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) , which will halt the catalytic cycle and result in unreacted starting material.

  • Catalyst & Base Addition: Add 0.05 eq of Pd(PPh3​)4​ and 3.0 eq of K2​CO3​ . Heat the mixture to 90 °C under an inert atmosphere for 12 hours.

    • Causality: The inorganic base ( K2​CO3​ ) is critical; it coordinates with the boronic acid to form an electron-rich boronate complex, drastically accelerating the transmetalation step of the Suzuki cycle.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc).

    • Validation Check: Under a 365 nm UV lamp, the successful cross-coupling will manifest as a new spot with significantly brighter, red-shifted fluorescence compared to the starting material, confirming the extension of the π -system.

Protocol B: Derivatization of the 5-Amino Group for PET Sensing (Amidation)

This protocol installs an analyte-responsive recognition moiety, deliberately quenching the fluorophore.

  • Anhydrous Setup: Dissolve 1.0 eq of the core scaffold in anhydrous Dichloromethane (DCM) under an argon atmosphere. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Strict anhydrous conditions are required. The presence of moisture will rapidly hydrolyze the incoming acyl chloride into an unreactive carboxylic acid, preventing amidation.

  • Temperature-Controlled Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.1 eq of the target acyl chloride.

    • Causality: Maintaining 0 °C suppresses unwanted di-acylation at the primary amine and minimizes exothermic degradation of the quinoline core.

  • Self-Validation (Photophysical Check): Purify the product via flash chromatography.

    • Validation Check: Record the UV-Vis and fluorescence spectra. A successful amidation will show a hypsochromic (blue) shift in absorbance and a near-total collapse of fluorescence intensity ( Φ<0.05 ), confirming the establishment of the PET quenching mechanism.

Protocol C: Quantum Yield ( Φ ) Determination

Accurate quantification of the probe's fluorescence efficiency is required to validate its sensitivity.

  • Sample Preparation: Prepare solutions of the synthesized probe and a reference standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ=0.54 ) in their respective solvents.

    • Causality: Dilute all samples so that the optical density (absorbance) at the excitation wavelength is strictly ≤0.1 . Higher absorbances trigger inner-filter effects (self-absorption), which artificially depress the measured emission intensity.

  • Data Acquisition: Measure the integrated fluorescence intensity (area under the emission curve) for at least five different concentrations of both the probe and the standard.

  • Self-Validation (Linearity Check): Plot the integrated fluorescence intensity against the absorbance for both sets of samples.

    • Validation Check: The resulting plots must yield a linear regression with R2>0.99 . If the plot curves downward at higher concentrations, it indicates aggregation or concentration-quenching; the samples must be further diluted before calculating the final quantum yield using the comparative gradient method.

References

  • Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors Source: Micromachines (Basel), MDPI URL:[Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level Source: New Journal of Chemistry, Royal Society of Chemistry (RSC) URL:[Link]

Application

Application Notes and Protocols: 5-Amino-6-bromo-8-methylquinolin-2-ol in Rational Kinase Inhibitor Design

Introduction & Structural Rationale The development of small-molecule kinase inhibitors requires privileged scaffolds that can effectively mimic the adenine ring of ATP to competitively bind the kinase hinge region. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors requires privileged scaffolds that can effectively mimic the adenine ring of ATP to competitively bind the kinase hinge region. Among these, the quinoline and quinolin-2-ol (carbostyril) alkaloid cores have emerged as highly versatile and biologically active pharmacophores [1].

The specific building block 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) offers an exceptional starting point for divergent, late-stage functionalization in drug discovery campaigns. As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a precisely engineered vector system for probing the ATP-binding pocket:

  • Quinolin-2-ol Core : Acts as the primary hinge-binding motif. The lactam moiety provides a rigid hydrogen-bond donor/acceptor pair that interacts directly with the backbone amide and carbonyl of the kinase hinge region.

  • 8-Methyl Group : Serves as a conformational lock. It restricts the rotation of the core within the ATP-binding pocket and fills small hydrophobic crevices, enhancing selectivity against off-target kinases.

  • 6-Bromo Substituent : Provides a critical synthetic handle for palladium-catalyzed cross-coupling. Furthermore, halogen incorporation is a proven strategy in modern FDA-approved drugs to improve metabolic stability and exploit halogen bonding within the target protein's DFG-pocket [2].

  • 5-Amino Group : Offers an orthogonal site for amidation or urea formation, allowing the extension of the molecule towards the solvent-exposed channel to improve aqueous solubility and pharmacokinetic (PK) properties.

Workflow A 5-Amino-6-bromo- 8-methylquinolin-2-ol B C6 Cross-Coupling (Pd-Catalyzed) A->B Step 1 C C5 Functionalization (Amidation) B->C Step 2 D In Vitro Screening (TR-FRET Assay) C->D Step 3 E Lead Optimization D->E Step 4

Figure 1: Divergent synthesis and screening workflow for quinolin-2-ol kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) and strict validation checkpoints.

Protocol 1: Divergent C6-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective : Introduce hydrophobic moieties at the C6 position to probe the kinase DFG-pocket. Causality : The 6-bromo position is sterically hindered by the adjacent 5-amino and 8-methyl groups. We utilize Pd2​(dba)3​ coupled with XPhos. XPhos is specifically chosen because its bulky dicyclohexylphosphino group facilitates the challenging reductive elimination step, while its electron-rich nature accelerates oxidative addition into the C-Br bond, preventing catalyst poisoning by the free 5-amino group.

Step-by-Step Methodology :

  • Reaction Setup : In a nitrogen-filled glovebox, combine 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 eq), the desired aryl amine or boronic acid (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Execution : Seal the vial, remove from the glovebox, and heat to 90°C for 12 hours under vigorous stirring.

  • In-Process Control (IPC) & Validation Checkpoint : At 6 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and run a rapid LC-MS. Validation: The reaction is only considered successful and ready for workup if the starting material mass (m/z ~253 [M+H]+) is <10% relative to the product mass. If >10%, spike with an additional 0.02 eq of Pd catalyst.

  • Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

  • Final Validation : Confirm structure via 1H -NMR. The disappearance of the C6-Br and the distinct shift of the C7 aromatic proton confirm successful substitution.

Protocol 2: High-Throughput Kinase Activity Assay (TR-FRET)

Objective : Quantify the IC50​ of the synthesized derivatives against Polo-like Kinase 1 (PLK1), a common target for quinoline derivatives [3]. Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement minimizes compound auto-fluorescence interference—a common false-positive issue with highly conjugated quinoline systems. ATP is supplemented exactly at its apparent Km​ to ensure the assay is highly sensitive to competitive hinge-binders.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare PLK1 enzyme, ATP at its apparent Km​ (15 µM), and ULight-labeled substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating : Dispense synthesized compounds in a 10-point, 3-fold serial dilution in DMSO into a 384-well ProxiPlate (final DMSO concentration 1%).

  • Assay Controls (Validation Checkpoint) :

    • Max Signal (0% Inhibition): DMSO only + Enzyme + Substrate.

    • Min Signal (100% Inhibition): No Enzyme + Substrate.

    • Reference Control: Volasertib (known PLK1 inhibitor) to validate assay sensitivity.

  • Execution : Incubate the plate for 60 min at room temperature. Add EDTA to stop the kinase reaction, followed by the Eu-anti-phospho antibody. Incubate for an additional 60 min.

  • Readout & Validation : Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor. Validation: The assay run is only accepted if Z' > 0.6 and the IC50​ of Volasertib falls within 2-fold of its historical average (2–5 nM).

Quantitative Data Presentation

Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how functionalization of the 5-Amino-6-bromo-8-methylquinolin-2-ol core impacts kinase inhibition.

Compound IDR1 (C6 Position)R2 (C5 Position)PLK1 IC50​ (nM)Aurora A IC50​ (nM)ClogP
Core (854834-69-8) -Br- NH2​ >10,000>10,0002.1
Derivative A PhenylAcetamide4501,2003.4
Derivative B 4-FluorophenylEthyl Urea12853.8
Derivative C N-MethylpiperazineEthyl Urea5422.9

Data Interpretation: The unmodified core exhibits no significant kinase activity, acting purely as a scaffold. Substitution at C6 with a 4-fluorophenyl group (Derivative B) drives the molecule into the hydrophobic DFG-pocket, drastically improving potency. Converting the C5-amine to a urea (Derivatives B & C) projects into the solvent channel, improving both target affinity and physicochemical properties (ClogP).

Target Signaling Pathway

Quinolin-2-ol derivatives synthesized from this building block frequently target mitotic kinases such as PLK1. The diagram below illustrates the causality of PLK1 inhibition in arresting mitotic progression.

Pathway Signal Mitogenic Signal PLK1 PLK1 Kinase Signal->PLK1 Cdc25C Cdc25C Phosphatase PLK1->Cdc25C Phosphorylation CDK1 CDK1/Cyclin B Cdc25C->CDK1 Activation Mitosis Mitotic Progression CDK1->Mitosis Inhibitor Quinolin-2-ol Lead Inhibitor->PLK1 Hinge Binding

Figure 2: PLK1 signaling pathway and targeted inhibition by quinolin-2-ol derivatives.

References

  • Title : Biologically Active Quinoline and Quinazoline Alkaloids Part II Source : National Institutes of Health (NIH) / PMC URL :[Link] [1]

  • Title : Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source : MDPI URL :[Link] [2]

  • Title : Information on EC 2.7.11.21 - polo kinase Source : BRENDA Enzyme Database URL : [Link] [3]

Method

How to prepare 5-Amino-6-bromo-8-methylquinolin-2-ol stock solutions

Application Note: Preparation, Standardization, and Storage of 5-Amino-6-bromo-8-methylquinolin-2-ol Stock Solutions Introduction & Chemical Profiling 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Standardization, and Storage of 5-Amino-6-bromo-8-methylquinolin-2-ol Stock Solutions

Introduction & Chemical Profiling

5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. With a molecular weight of 253.10 g/mol [2], this compound exists in a tautomeric equilibrium with its lactam form, 5-amino-6-bromo-8-methyl-1,2-dihydroquinolin-2-one[3].

Causality in Handling: The presence of an electron-rich primary amine and a heavy halogen (bromine) on the quinoline core makes this molecule an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). However, this specific functional group arrangement also renders the molecule susceptible to photo-oxidation and nucleophilic degradation if exposed to moisture over prolonged periods. Therefore, stringent control of solvent anhydrousness and light exposure is non-negotiable for maintaining stock integrity.

Solvent Selection & Solubility Dynamics

For biological screening and long-term library storage, Dimethyl Sulfoxide (DMSO) is the universal standard[4].

Why Anhydrous DMSO? Standard laboratory DMSO rapidly absorbs atmospheric moisture. Water ingress into the stock solution has two catastrophic effects:

  • Precipitation: It lowers the dielectric constant of the solvent system, causing the hydrophobic quinoline core to crash out of solution, leading to inaccurate dosing in downstream assays.

  • Hydrolysis & Degradation: Moisture accelerates the oxidative degradation of the amino group.

According to the NIH Assay Guidance Manual, compound promiscuity and assay interference are frequently caused by poor stock management and aggregation[5]. Using anhydrous DMSO (≤0.1% water) and storing it under an inert atmosphere mitigates these risks[4].

Quantitative Preparation Matrices

To ensure precision, use the following matrix to prepare standard stock concentrations. All calculations are based on the exact molecular weight of 253.10 g/mol [2].

Target ConcentrationVolume of Anhydrous DMSOMass of 5-Amino-6-bromo-8-methylquinolin-2-ol Required
10 mM 1.0 mL2.53 mg
20 mM 1.0 mL5.06 mg
50 mM 1.0 mL12.66 mg
100 mM 1.0 mL25.31 mg

Note: For high-throughput screening (HTS), a 10 mM master stock is typically preferred to minimize precipitation risks upon subsequent aqueous dilution.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates immediate visual and analytical checkpoints to ensure the stock solution is viable before it enters long-term storage.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial of 5-Amino-6-bromo-8-methylquinolin-2-ol powder from the desiccator or cold storage. Allow it to sit at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising the exact mass and introducing water into the future stock.

Step 2: Precision Weighing

  • Action: Use an anti-static gun (Zerostat) on the weighing spatula and the target amber glass vial. Weigh the required mass (e.g., 2.53 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

  • Causality: Fine powders of halogenated heterocycles often carry a static charge, causing them to scatter. Anti-static treatment ensures complete mass transfer.

Step 3: Dissolution and Homogenization

  • Action: Add the calculated volume of anhydrous DMSO. Cap the vial tightly. Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to break the crystalline lattice of the compound, ensuring complete solvation without applying destructive thermal heat.

Step 4: Quality Control (QC) Sampling

  • Action: Withdraw a 2 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile. Run a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

  • Causality: This self-validating step confirms the exact mass (m/z[M+H]+ ≈ 254.0) and verifies that no degradation (e.g., debromination) occurred during transit or storage[2].

Step 5: Aliquoting and Inert Gas Overlay

  • Action: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes or glass vials. Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface before sealing.

  • Causality: Amber vials protect the light-sensitive amino-quinoline core from photo-oxidation. The inert gas overlay displaces oxygen, preventing long-term oxidative degradation. Single-use aliquots prevent freeze-thaw cycles, which are notorious for causing compound aggregation and assay interference[4].

Step 6: Long-Term Storage

  • Action: Store the sealed aliquots at -20°C for short-term use (< 6 months) or -80°C for long-term archiving (> 6 months).

Workflow Visualization

G N1 5-Amino-6-bromo-8-methylquinolin-2-ol (Dry Powder) N2 Equilibration & Weighing (Room Temp, Anti-static) N1->N2 Desiccator to RT N3 Solvent Addition (Anhydrous DMSO, ≤0.1% H2O) N2->N3 Calculate Mass/Vol N4 Dissolution (Vortex & Brief Sonication) N3->N4 Mix N5 Quality Control (LC-MS / 1H-NMR) N4->N5 10 mM Master Stock N6 Aliquoting (Amber Vials, Argon Overlay) N5->N6 Pass QC N7 Long-Term Storage (-20°C or -80°C) N6->N7 Freeze-Thaw Prevention

Workflow for the preparation, validation, and storage of 5-Amino-6-bromo-8-methylquinolin-2-ol.

References

  • NextSDS. "5-AMino-6-broMo-8-Methylquinolin-2-ol — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Drug Hunter. "AICs and PAINS: Mechanisms of Assay Interference". Drug Hunter Articles. Available at: [Link]

  • National Institutes of Health (NIH). "Advancing the bioassay ontology through integrated PK/PD and safety pharmacology representation". PMC. Available at: [Link]

Sources

Application

Application Note: Accelerating Fragment-Based Drug Discovery – High-Throughput TR-FRET Assays Using 5-Amino-6-bromo-8-methylquinolin-2-ol

Introduction & Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, low-molecular-weight starting scaffold is the most critical determinant of downstream success. 5-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, low-molecular-weight starting scaffold is the most critical determinant of downstream success. 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS 854834-69-8)[1] represents a privileged pharmacophore, uniquely suited for the development of targeted libraries against epigenetic readers and kinase domains.

Quinolin-2-one (carbostyril) derivatives are well-documented as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins[2], as well as various kinases including ATM and VEGFR-2[3],[4]. The specific structural architecture of 5-Amino-6-bromo-8-methylquinolin-2-ol provides a highly rationalized vector topology for hit-to-lead optimization:

  • The Quinolin-2-ol Core: Exists in tautomeric equilibrium with its quinolin-2(1H)-one form. The lactam N-H and carbonyl oxygen act as an ideal acetyl-lysine (KAc) mimetic, forming critical bidentate hydrogen bonds with the conserved Asn140 residue in the BRD4 binding pocket[5].

  • 8-Methyl Group: Provides favorable van der Waals interactions with the hydrophobic ZA loop of bromodomains, locking the fragment into the active conformation.

  • 6-Bromo Substituent: Serves a dual purpose. In FBDD, the heavy bromine atom provides an anomalous scattering signal for rapid X-ray crystallographic phasing. Synthetically, it acts as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into the WPF shelf of BRD4 or the DFG-out pocket of kinases.

  • 5-Amino Group: Enables rapid parallel library synthesis via amidation or sulfonylation, allowing researchers to probe the solvent-exposed regions of the target protein to improve binding affinity and pharmacokinetic properties.

Mechanistic Pathway: BRD4 Inhibition

To contextualize the assay, it is essential to understand the biological cascade being targeted. BRD4 is an epigenetic reader that recognizes acetylated histones to recruit the P-TEFb complex, driving the transcription of oncogenes such as c-Myc. The quinolin-2-ol fragment competitively displaces BRD4 from chromatin.

BRD4_Pathway A Acetylated Histone (Chromatin) B BRD4 (BET Family) Reader Protein A->B Binds via Bromodomain C P-TEFb Complex Recruitment B->C Activates D c-Myc Oncogene Transcription C->D Phosphorylates RNA Pol II E Cancer Cell Proliferation D->E Drives F 5-Amino-6-bromo- 8-methylquinolin-2-ol F->B Competitively Blocks Pocket

Fig 1. BRD4 signaling pathway and competitive inhibition by the quinolin-2-ol fragment.

Assay Principle: The Self-Validating TR-FRET System

High-Throughput Screening (HTS) of quinoline derivatives frequently suffers from false negatives due to the inherent auto-fluorescence of the quinoline core. To establish a self-validating and robust screening system , this protocol utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Causality of Experimental Choices:

  • Time-Resolved Measurement: By introducing a 50 µs delay between the excitation flash (337 nm) and the emission read, all short-lived background fluorescence (from the library compounds and plasticware) decays to zero. Only the long-lived emission of the Europium (Eu³⁺) donor remains, ensuring absolute signal fidelity.

  • Ratiometric Readout: The assay measures the ratio of Acceptor emission (665 nm) to Donor emission (620 nm). This internal mathematical correction nullifies well-to-well variations in dispensing volume, meniscus shape, and mild inner-filter effects, making the protocol inherently self-validating.

  • Buffer Optimization (CHAPS): Fragment libraries are screened at high concentrations (e.g., 100 µM - 1 mM). At these concentrations, hydrophobic compounds can form colloidal aggregates that sequester the target protein, leading to false positives. The inclusion of 0.05% CHAPS (a zwitterionic detergent) strictly prevents aggregation-based promiscuous inhibition.

TR-FRET Experimental Workflow

TR_FRET_Workflow S1 Step 1: Dispense Quinolin-2-ol Library S2 Step 2: Add BRD4-BD1 GST-Tagged Protein S1->S2 S3 Step 3: Add TR-FRET Mix (Eu-anti-GST + JQ1-d2) S2->S3 S4 Step 4: Incubate (60 min, RT, Dark) S3->S4 S5 Step 5: Microplate Read (Excitation 337 nm) S4->S5 Decision FRET Signal Detected? S5->Decision High High 665/620 Ratio (No Inhibition) Decision->High Tracer Bound Low Low 665/620 Ratio (Active Hit) Decision->Low Tracer Displaced

Fig 2. Step-by-step logical workflow of the BRD4 TR-FRET competitive binding assay.

High-Throughput Screening Protocol

Reagents & Materials
  • Target Protein: Recombinant Human BRD4 (Bromodomain 1), GST-tagged.

  • Tracer: JQ1-d2 (a known BET inhibitor conjugated to a d2 fluorophore acceptor).

  • Donor Fluorophore: Anti-GST Europium cryptate antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

  • Microplates: 384-well low-volume white microplates (Corning).

Step-by-Step Procedure
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of the 5-Amino-6-bromo-8-methylquinolin-2-ol derived library (in 100% DMSO) into the 384-well plate.

    • Control Wells: Dispense 20 nL of DMSO into maximum signal (Max) wells. Dispense 20 nL of 10 mM JQ1 into minimum signal (Min) wells.

  • Protein Addition: Add 5 µL of 20 nM GST-BRD4(BD1) in Assay Buffer to all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature to allow fragment-protein equilibrium.

  • Detection Mix Addition: Add 5 µL of the Detection Mix (containing 4 nM Eu-anti-GST and 30 nM JQ1-d2 in Assay Buffer) to all wells. The final assay volume is 10 µL.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes. Note: TR-FRET equilibrium is strictly time-dependent; do not exceed 90 minutes to prevent tracer degradation.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Delay time: 50 µs.

    • Integration time: 400 µs.

    • Emission 1: 620 nm (Europium).

    • Emission 2: 665 nm (d2 Acceptor).

Data Analysis & Quality Control

Calculate the TR-FRET ratio for each well: Ratio = (Emission 665 nm / Emission 620 nm) × 10,000. Validate the assay plate by calculating the Z'-factor using the Max (DMSO) and Min (JQ1) controls. A Z'-factor > 0.6 indicates a highly robust, self-validated HTS assay ready for hit triage.

Data Presentation: SAR & Validation Summary

To demonstrate the utility of 5-Amino-6-bromo-8-methylquinolin-2-ol as a foundational scaffold, Table 1 summarizes the quantitative screening data of the parent fragment and its synthetically elaborated derivatives. The data highlights how functionalization at the 5-amino and 6-bromo positions exponentially increases target affinity while maintaining excellent Ligand Efficiency (LE).

Table 1: HTS Validation and SAR of 5-Amino-6-bromo-8-methylquinolin-2-ol Derivatives against BRD4 (BD1)

Compound IDR1 (5-Position)R2 (6-Position)BRD4 BD1 IC₅₀ (µM)Ligand Efficiency (LE)TR-FRET Z'-Factor
Parent Fragment -NH₂-Br45.20.380.82
Library Hit 1 -NH-COCH₃-Br12.50.350.85
Library Hit 2 -NH₂-Phenyl3.10.320.81
Optimized Lead -NH-SO₂Me-Pyridine0.40.360.84
JQ1 (Control) N/AN/A0.050.290.88

Note: Ligand Efficiency (LE) is calculated as (1.37 × pIC₅₀) / Heavy Atom Count. An LE > 0.3 is considered highly favorable in FBDD.

References

  • Bamborough, P. et al. "Structure-Based Optimization of Naphthyridones Into Potent Atad2 Bromodomain Inhibitors." Journal of Medicinal Chemistry, 2015.[Link]

  • "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression." Journal of Medicinal Chemistry, 2021.[Link]

  • "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Pharmaceuticals, 2020.[Link]

  • "Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2023.[Link]

Sources

Method

Advanced Derivatization Strategies for 5-Amino-6-bromo-8-methylquinolin-2-ol: A Chemoselective Protocol Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) Executive Summary & Structural Profiling In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8)

Executive Summary & Structural Profiling

In modern drug discovery, highly functionalized heterocyclic scaffolds are prized for their ability to project pharmacophores into distinct vector spaces. 5-Amino-6-bromo-8-methylquinolin-2-ol is a uniquely versatile building block, featuring three distinct, orthogonally reactive handles: a C-6 aryl bromide, a tautomeric quinolin-2-ol/2-quinolone core, and a C-5 primary amine.

However, the close proximity of these functional groups creates complex electronic and steric environments. Successful derivatization requires a deep understanding of the causality behind reagent selection to prevent competitive side reactions (e.g., Buchwald-Hartwig amination during Suzuki couplings, or N- vs. O-alkylation scrambling). This application note details field-proven, chemoselective methodologies to functionalize each site independently.

Mechanistic Causality & Reaction Design

The C-6 Bromo Handle: Overcoming Amine Poisoning

The C-6 position is primed for Palladium-catalyzed cross-coupling. The primary challenge is the unprotected C-5 amino group, which can coordinate to the palladium center (poisoning the catalyst) or undergo competitive C-N bond formation [1].

  • The Solution: Utilizing XPhos Pd G3 (a third-generation Buchwald precatalyst). The bulky, electron-rich XPhos ligand accelerates the reductive elimination step and strongly favors the transmetalation of the boronic acid over amine coordination, allowing for chemoselective C-C bond formation without the need for transient Boc- or Fmoc-protection.

The Quinolin-2-ol Core: The 8-Methyl Steric Effect

Quinolin-2-ols exist in a tautomeric equilibrium with their 2-quinolone (carbostyril) forms. Alkylation typically yields a mixture of N-1 and O-2 alkylated products depending on the hardness of the electrophile and the solvent.

  • The Solution: For this specific scaffold, the 8-methyl group plays a critical role. It exerts a severe steric clash against any incoming electrophile at the adjacent N-1 position. As demonstrated in foundational alkylation studies of substituted quinolin-2-ones [2], 8-substituted derivatives overwhelmingly favor O-alkylation , even under conditions (e.g., K₂CO₃ in DMF) that normally yield N-alkylated major products. To force N-alkylation, highly reactive soft electrophiles and elevated temperatures with Cs₂CO₃ are required, though yields remain inherently limited by thermodynamics.

The C-5 Amino Handle: Steric Shielding

The C-5 amine is flanked by the bulky C-6 bromine atom and the rigid quinoline ring system, making standard acylation sluggish.

  • The Solution: The addition of DMAP (4-Dimethylaminopyridine) is mandatory. DMAP acts as a highly active nucleophilic catalyst, forming a transient, highly electrophilic N-acylpyridinium intermediate that easily overcomes the steric barrier at the C-5 position [3].

Derivatization Workflow Diagram

G Core 5-Amino-6-bromo-8-methylquinolin-2-ol CAS: 854834-69-8 C6_Coupling C-6 Suzuki Coupling (Pd-Catalyzed) Core->C6_Coupling Aryl-B(OH)2 Alkylation Core Alkylation (O- vs N-Selectivity) Core->Alkylation R-X, Base N5_Amidation C-5 Amino Derivatization (Acylation/Sulfonylation) Core->N5_Amidation R-COCl / R-SO2Cl Pd_Cat XPhos Pd G3 / K3PO4 (Tolerates free -NH2) C6_Coupling->Pd_Cat O_Alkyl O-Alkylation (Favored) Steric clash at N-1 by 8-Me Alkylation->O_Alkyl Ag2CO3 or K2CO3 N_Alkyl N-Alkylation (Disfavored) Requires forcing conditions Alkylation->N_Alkyl Cs2CO3, Heat DMAP_Cat DMAP / Pyridine (Overcomes C-5 steric hindrance) N5_Amidation->DMAP_Cat

Figure 1: Chemoselective derivatization pathways for 5-Amino-6-bromo-8-methylquinolin-2-ol.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-6

This protocol utilizes a biphasic system and a 3rd-generation Buchwald precatalyst to achieve C-C coupling without protecting the C-5 amine.

Reagents:

  • 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • K₃PO₄ (aqueous 0.5 M solution, 3.0 equiv)

  • 1,4-Dioxane (degassed, 10 mL)

Step-by-Step Procedure:

  • Charge a Schlenk flask with the quinoline starting material, arylboronic acid, and XPhos Pd G3.

  • Seal the flask with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Add degassed 1,4-dioxane followed by the degassed aqueous K₃PO₄ solution via syringe.

  • Stir the biphasic mixture vigorously at 90 °C for 3–4 hours. Monitor consumption of the bromide via LC-MS.

  • Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Regioselective O-Alkylation of the Quinolin-2-ol Core

Exploiting the steric hindrance of the 8-methyl group to achieve >99:1 O-selectivity.

Reagents:

  • 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv, 1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv, 1.1 mmol)

  • Ag₂CO₃ (Silver carbonate) (1.5 equiv, 1.5 mmol)

  • Toluene (10 mL)

Step-by-Step Procedure:

  • Suspend the quinoline starting material and Ag₂CO₃ in anhydrous toluene under an Argon atmosphere.

  • Stir at room temperature for 15 minutes to allow for silver-complex formation.

  • Add the alkyl halide dropwise.

  • Heat the reaction mixture to 80 °C and stir in the dark for 12 hours.

  • Filter the mixture through a pad of Celite to remove silver salts, washing the pad thoroughly with EtOAc.

  • Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the 2-alkoxyquinoline derivative.

Protocol C: DMAP-Catalyzed Amidation of the Sterically Hindered C-5 Amine

Overcoming the steric shielding provided by the adjacent C-6 bromine.

Reagents:

  • 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv, 1.0 mmol)

  • Acid chloride (R-COCl) (1.5 equiv, 1.5 mmol)

  • DMAP (0.2 equiv, 20 mol%)

  • Pyridine (3.0 equiv, 3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Dissolve the quinoline starting material and DMAP in anhydrous DCM under Argon.

  • Add pyridine and cool the reaction mixture to 0 °C in an ice bath.

  • Add the acid chloride dropwise over 10 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6–8 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extract with DCM (3 x 15 mL), wash the combined organics with 1M HCl (to remove residual pyridine), dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes, yields, and selectivities when executing the protocols described above.

Reaction TypeTarget SiteReagents / Catalyst SystemTypical YieldSelectivity RatioReaction Time
Suzuki-Miyaura C-6 (C-C bond)Aryl-B(OH)₂, XPhos Pd G3, K₃PO₄75–85%>95% (C-C vs C-N)3–4 h
O-Alkylation C-2 (O-R bond)R-Br, Ag₂CO₃, Toluene, 80 °C80–90%>99:1 (O:N)12 h
N-Alkylation N-1 (N-R bond)R-I, Cs₂CO₃, DMF, 100 °C<20%1:5 (N:O)24 h
Amidation C-5 (N-Acyl)R-COCl, DMAP, Pyridine, DCM65–75%N/A6–8 h

Note: The N-alkylation pathway is heavily disfavored due to the steric clash induced by the 8-methyl group, making the O-alkylation pathway highly robust and scalable.

References

  • Buchwald, S. L., et al. (2012). "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry.[Link]

  • Chen, C.-L., et al. (2015). "Studies on the Alkylation of Quinolin-2(1H)-one Derivatives." Journal of the Chilean Chemical Society.[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[New synthetic method (25)]." Angewandte Chemie International Edition.[Link]

Application

Advanced Chromatographic Separation and Profiling of 5-Amino-6-bromo-8-methylquinolin-2-ol: Methodologies for Analytical and Preparative Workflows

Executive Summary The chromatographic separation of multi-functionalized heterocyclic building blocks requires a deep understanding of their physicochemical behavior in solution. 5-Amino-6-bromo-8-methylquinolin-2-ol pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromatographic separation of multi-functionalized heterocyclic building blocks requires a deep understanding of their physicochemical behavior in solution. 5-Amino-6-bromo-8-methylquinolin-2-ol presents a unique triad of chromatographic challenges: a basic primary amine, a highly polarizable halogen (bromine), and a quinolin-2-ol core subject to lactam-lactim tautomerization.

This application note provides a comprehensive, self-validating methodology for the analytical profiling and preparative isolation of this compound. By moving away from traditional C18 stationary phases and employing a Pentafluorophenyl (PFP) column combined with strict thermodynamic and pH controls, this protocol ensures sharp peak shapes, orthogonal selectivity against synthetic impurities, and robust reproducibility.

Physicochemical Profiling & Chromatographic Causality

To design a robust separation method, the experimental parameters must be directly dictated by the molecule's intrinsic properties.

Tautomeric Equilibrium

The quinolin-2-ol core exists in a dynamic lactim-lactam (keto-enol) equilibrium. In polar reversed-phase mobile phases, the lactam form (quinolin-2(1H)-one) heavily predominates[1]. If the interconversion rate between these tautomers is slow relative to the chromatographic timescale, it manifests as severe peak broadening or split peaks. Causality: To force a rapid exchange and collapse the tautomeric states into a single, sharp chromatographic peak, the column compartment must be thermostatted to an elevated temperature (40 °C)[2].

Ionization Control of the Amine

The 5-amino group is a basic moiety (estimated pKa ~4.0–5.0). At neutral pH, basic amines interact strongly with residual, unendcapped silanols on the silica support matrix, leading to asymmetric peak tailing. Causality: The mobile phase must be heavily buffered at a pH well below the pKa of the amine. Using 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, ensuring complete protonation of the amine. Furthermore, the trifluoroacetate counter-ion acts as a hydrophobic ion-pairing agent, effectively masking residual silanols and yielding highly symmetrical peaks[2].

Halogen Polarizability and Stationary Phase Selection

While standard C18 columns rely strictly on dispersive hydrophobic interactions, they often fail to resolve closely related halogenated regioisomers or des-bromo impurities. Causality: A Pentafluorophenyl (PFP) stationary phase is selected because the highly electronegative fluorine ring provides multiple orthogonal retention mechanisms. These include π−π interactions with the electron-rich quinoline core, dipole-dipole interactions, and specific halogen bonding (Br···F) with the 6-bromo substituent[3].

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeatureProperty / ChallengeChromatographic Solution (Causality)
Quinolin-2-ol Core Lactam-Lactim Tautomerism (Peak Broadening)Elevate column temperature to 40 °C to accelerate exchange kinetics.
5-Amino Group Basic pKa; Secondary Silanol Interactions (Tailing)Acidic mobile phase (pH ~2.0) with 0.1% TFA for ion-pairing.
6-Bromo Group High Polarizability; Risk of Co-eluting IsomersUse a PFP stationary phase to exploit specific halogen and π−π bonding.
8-Methyl Group Localized LipophilicityUtilize an Acetonitrile/Water gradient to elute the hydrophobic complex.

Method Development Workflow & Interaction Dynamics

The following diagrams illustrate the logical progression of our method development and the specific molecular interactions occurring at the stationary phase.

Workflow Start Analyte Profiling: 5-Amino-6-bromo-8-methylquinolin-2-ol Assess Key Structural Challenges: Basic Amine, Halogen, Tautomerism Start->Assess ColSelect Stationary Phase Selection: PFP (Pentafluorophenyl) Assess->ColSelect Maximize Halogen & π-π Interactions pHControl Mobile Phase pH Control: 0.1% TFA (pH ~2.0) Assess->pHControl Protonate Amine & Mask Silanols Temp Thermodynamic Control: Column Temp = 40°C Assess->Temp Accelerate Tautomeric Exchange Opt Final Gradient Optimization: Water / Acetonitrile ColSelect->Opt pHControl->Opt Temp->Opt

Fig 1. Logical workflow for chromatographic method development of halogenated quinolinols.

Interactions Lactim Lactim Tautomer (-OH Active) Lactam Lactam Tautomer (Predominant) Lactim->Lactam Fast Exchange @ 40°C PFP PFP Stationary Phase (Fluorinated Aromatic) Lactim->PFP Halogen Bonding (Br···F) Lactam->PFP π-π & Dipole Interactions

Fig 2. Tautomeric equilibrium and multimodal interactions with the PFP stationary phase.

Experimental Protocols

Protocol A: Analytical RP-HPLC for Purity and Impurity Profiling

This self-validating protocol is designed for the quantitative purity assessment of synthesized batches.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MP-A): Transfer 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean reservoir. Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (MP-B): Transfer 1000 mL of HPLC-grade Acetonitrile into a clean reservoir. Add 1.0 mL of HPLC-grade TFA. Mix and degas.

Step 2: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Analyte Solution: Accurately weigh 5.0 mg of 5-Amino-6-bromo-8-methylquinolin-2-ol and dissolve in 10.0 mL of diluent to achieve a 0.5 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions

  • Column: Phenomenex Luna® PFP(2) or equivalent (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 40 °C (Strictly maintained to prevent tautomeric peak broadening).

  • Detection: Photodiode Array (PDA) extracted at 254 nm (primary) and 280 nm (secondary).

Table 2: Analytical Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial Hold
2.0955Isocratic
12.01090Linear Gradient
15.01090High Organic Wash
15.1955Return to Initial
20.0955Re-equilibration

Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating prior to sample analysis, perform 5 replicate injections of the standard solution. The system is deemed suitable only if the criteria in Table 3 are met.

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaRationale
Retention Time %RSD 1.0%Ensures pump stability and complete column equilibration.
Peak Area %RSD 2.0%Validates autosampler precision and sample stability.
USP Tailing Factor ( Tf​ ) 0.9 – 1.5Confirms successful masking of silanol interactions by TFA.
Theoretical Plates ( N ) 10,000Verifies column bed integrity and optimal mass transfer.
Protocol B: Preparative HPLC for Isolation

When scaling up for the isolation of 5-Amino-6-bromo-8-methylquinolin-2-ol from crude synthetic mixtures, the analytical parameters must be geometrically scaled.

Step 1: Scale-Up Calculations Using the scale-up factor formula (rprep​/ranal​)2 , transitioning from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column yields a scale-up factor of ~21.2.

  • Prep Flow Rate: 1.0 mL/min×21.2=21.2 mL/min (Rounded to 21.0 mL/min).

Step 2: Preparative Conditions

  • Column: PFP Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phases: Identical to Protocol A (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

  • Sample Loading: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL. Inject up to 500 µL per run. Note: DMSO is used to prevent precipitation at the column head.

Step 3: Fraction Collection & Recovery

  • Set the fraction collector to trigger via UV threshold at 254 nm.

  • Pool the collected fractions containing the target mass.

  • Solvent Removal: Remove the acetonitrile under reduced pressure via rotary evaporation (bath temperature 35 °C to prevent thermal degradation of the bromo-amine). Lyophilize the remaining aqueous acidic solution to yield the pure compound as a TFA salt.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley.[2] URL:[Link]

  • Bell, D. S., et al. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 5-Amino-6-bromo-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 5-Amino-6-bromo-8-methylquinolin-2-ol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Synthetic Strategy

Question 1: What is a reliable synthetic pathway for 5-Amino-6-bromo-8-methylquinolin-2-ol, and what are the critical stages affecting overall yield?

Answer: A robust and common approach to synthesizing this molecule is a multi-step process starting with the construction of the quinolin-2-ol core, followed by sequential functionalization. The overall yield is highly dependent on the efficiency of each individual step.

The proposed four-step synthesis is as follows:

  • Knorr Quinoline Synthesis: Formation of the 8-methylquinolin-2-ol scaffold via acid-catalyzed cyclization of a β-ketoanilide derived from 2-methylaniline and ethyl acetoacetate.[1][2]

  • Regioselective Nitration: Introduction of a nitro group at the C5 position of the quinolin-2-ol ring. This step is crucial for the eventual placement of the amino group.

  • Electrophilic Bromination: Introduction of a bromine atom at the C6 position. The presence of the deactivating nitro group makes this step challenging.

  • Nitro Group Reduction: Reduction of the C5 nitro group to the target primary amine. This final step must be performed under conditions that do not affect the bromo substituent.

The critical stages impacting yield are typically the cyclization (Step 1) and the bromination (Step 3), where side-product formation and incomplete reactions are common.

Synthetic_Pathway cluster_start Starting Materials 2-Methylaniline 2-Methylaniline Step1 Step 1: Knorr Synthesis (H₂SO₄) 2-Methylaniline->Step1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Step1 Intermediate1 8-Methylquinolin-2-ol Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 8-Methyl-5-nitroquinolin-2-ol Step2->Intermediate2 Step3 Step 3: Bromination (NBS or Br₂) Intermediate2->Step3 Intermediate3 6-Bromo-8-methyl-5-nitroquinolin-2-ol Step3->Intermediate3 Step4 Step 4: Reduction (SnCl₂/HCl) Intermediate3->Step4 FinalProduct 5-Amino-6-bromo-8-methylquinolin-2-ol Step4->FinalProduct

Caption: Proposed synthetic workflow for 5-Amino-6-bromo-8-methylquinolin-2-ol.
Section 2: Troubleshooting the Quinolin-2-ol Core Synthesis

Question 2: My yield for the 8-methylquinolin-2-ol synthesis (Step 1) is consistently low. What factors should I investigate?

Answer: Low yields in the Knorr quinoline synthesis are a frequent issue. The problem typically originates from three main areas: purity of starting materials, reaction temperature, and the concentration of the acid catalyst.[1][3]

Troubleshooting Protocol:

  • Assess Starting Material Purity: Use freshly distilled 2-methylaniline and ethyl acetoacetate. Impurities can significantly inhibit the initial β-ketoanilide formation and lead to side reactions.

  • Optimize Thermal Conditions: The synthesis involves two temperature-critical stages:

    • Anilide Formation: Heat the mixture of aniline and ethyl acetoacetate to 110-140°C.[1] Insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition.

    • Cyclization: After forming the anilide, add it to pre-cooled (0-5°C) concentrated sulfuric acid. Then, slowly heat the mixture to 80-100°C.[1][2] Overheating during this exothermic cyclization can cause charring and reduce yield.

  • Verify Acid Catalyst Concentration: The cyclization requires a strong dehydrating acid. Use concentrated (98%) sulfuric acid or polyphosphoric acid (PPA). Using diluted acid can halt the reaction or promote the formation of byproducts.[2]

  • Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the anilide intermediate. Optimal reaction times are typically 1-4 hours; prolonged heating can lead to product degradation.[1][3]

Question 3: I am observing a significant amount of the 4-hydroxyquinoline isomer as a byproduct. How can this be minimized?

Answer: The formation of a 4-hydroxyquinoline isomer is a known issue in quinoline synthesis and points towards competing reaction pathways. In the Knorr synthesis, the desired 2-hydroxyquinoline is formed under kinetic control at lower temperatures, while the 4-hydroxyquinoline is the thermodynamically favored product, often forming at higher temperatures or with insufficient acid concentration.[2]

Corrective Actions:

  • Strict Temperature Control: Ensure the cyclization temperature does not exceed 100°C. The ideal range is typically 80-90°C.[2]

  • Sufficient Acid Catalyst: An inadequate amount of acid can fail to efficiently catalyze the cyclization to the 2-hydroxy product, allowing the reaction to equilibrate to the more stable 4-hydroxy isomer. Ensure you are using a significant excess of concentrated sulfuric acid (10-20 equivalents by weight is common for scale-up).[2]

Section 3: Troubleshooting Nitration and Bromination

Question 4: The nitration of 8-methylquinolin-2-ol (Step 2) is producing a mixture of isomers. How can I improve regioselectivity for the 5-position?

Answer: Achieving high regioselectivity in the nitration of substituted quinolines is challenging due to multiple activating and directing groups. The hydroxyl (in its keto tautomer) and methyl groups are both ortho-, para-directing. To favor substitution at the C5 position, you must carefully control the reaction conditions to exploit subtle differences in activation.

Protocol for Improved Regioselectivity:

  • Nitrating Agent: Use a standard nitrating mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).

  • Temperature Control: Maintain a low temperature, typically 0 to 5°C, during the addition of the quinolinol to the nitrating mixture. Low temperatures enhance selectivity by favoring the kinetically preferred product.

  • Reaction Time: Do not allow the reaction to proceed for too long. Monitor via TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated or other isomeric byproducts.

Question 5: Bromination of the nitro-intermediate (Step 3) is very slow and often incomplete. How can I improve this?

Answer: This is an expected challenge. The C5-nitro group is strongly electron-withdrawing, which deactivates the entire ring system towards further electrophilic substitution, including bromination at C6. To overcome this, you need to enhance the reactivity of the brominating agent or increase the reaction temperature, while carefully avoiding side reactions.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) with a catalytic amount of acid, or Br₂ in acetic acid.NBS can be a milder and more selective brominating agent than elemental bromine for deactivated systems.[4][5]
Solvent Acetic Acid or Dichloromethane (CH₂Cl₂).Polar protic solvents like acetic acid can help to polarize the Br-Br bond, increasing its electrophilicity.[6]
Temperature Room temperature to gentle reflux (40-60°C).Increased temperature will increase the reaction rate. Monitor closely to prevent over-bromination.
Catalyst A Lewis acid (e.g., FeCl₃) or a Brønsted acid can be used to activate the brominating agent.Catalysts polarize the brominating agent, making it a stronger electrophile.

Experimental Protocol:

  • Dissolve the 8-methyl-5-nitroquinolin-2-ol in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the mixture at 40°C and monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid and wash with cold water and a sodium bisulfite solution to remove any unreacted bromine.

Section 4: Troubleshooting the Final Reduction Step

Question 6: During the reduction of the nitro group (Step 4), I am observing debromination. How can I prevent the loss of the C6-bromo substituent?

Answer: Debromination is a known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent is critical to preserving the C-Br bond.

Recommended Reduction Method: The most reliable method for this transformation is using a metal-acid system, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[7] This method is highly effective for reducing nitro groups in the presence of halogens.

Step-by-Step Protocol:

  • Suspend the 6-bromo-8-methyl-5-nitroquinolin-2-ol in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl to the suspension.

  • Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours, monitoring by TLC.

  • After cooling, carefully basify the mixture with a concentrated NaOH or NaHCO₃ solution to precipitate the tin salts and liberate the free amine.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting_Flowchart Start Low Overall Yield Step1_Check Check Step 1 Yield: Knorr Synthesis Start->Step1_Check Step2_Check Check Step 2 Yield: Nitration Start->Step2_Check Step3_Check Check Step 3 Yield: Bromination Start->Step3_Check Step4_Check Check Step 4 Yield: Reduction Start->Step4_Check Step1_Issue Low Yield or 4-OH Isomer? Step1_Check->Step1_Issue Yes Step2_Issue Poor Regioselectivity? Step2_Check->Step2_Issue Yes Step3_Issue Incomplete Reaction? Step3_Check->Step3_Issue Yes Step4_Issue Debromination Occurring? Step4_Check->Step4_Issue Yes Step1_Sol Optimize Temp (80-100°C) Verify Acid Concentration Check Reagent Purity Step1_Issue->Step1_Sol End Yield Improved Step1_Sol->End Step2_Sol Lower Temp (0-5°C) Control Reaction Time Step2_Issue->Step2_Sol Step2_Sol->End Step3_Sol Use NBS/Acid Increase Temperature Consider Catalyst Step3_Issue->Step3_Sol Step3_Sol->End Step4_Sol Use SnCl₂/HCl Avoid Catalytic Hydrogenation Step4_Issue->Step4_Sol Step4_Sol->End

Caption: Troubleshooting workflow for common issues in the synthesis.

References

  • Technical Support Center: Optimizing Quinolinone Synthesis. Benchchem.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical, Biological and Physical Sciences.
  • optimizing reaction time and temperature for quinoline synthesis. Benchchem.
  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
  • CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Google Patents.
  • Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube. Available at: [Link].

Sources

Optimization

Troubleshooting poor solubility of 5-Amino-6-bromo-8-methylquinolin-2-ol in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges This technical support guide provides in-depth troubleshooting strategies and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 5-Amino-6-bromo-8-methylquinolin-2-ol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Foundational Understanding: FAQs

Q1: Why is 5-Amino-6-bromo-8-methylquinolin-2-ol expected to have poor water solubility?

A1: The limited aqueous solubility of this compound is predictable from its molecular structure. It is a classic example of an amphoteric molecule with a large, rigid, and hydrophobic core. Several key features contribute to this property:

  • Hydrophobic Quinoline Core: The fundamental quinoline ring system is aromatic and nonpolar, leading to a natural tendency to avoid interaction with polar water molecules.[1][2]

  • Lipophilic Substituents: The presence of a bromine atom and a methyl group further increases the molecule's lipophilicity (attraction to fats and oils), thereby decreasing its affinity for water.[1]

  • Crystal Lattice Energy: In its solid state, the molecules are likely held together by strong intermolecular forces, including hydrogen bonding (due to the amino and hydroxyl groups) and van der Waals forces. For the compound to dissolve, water molecules must expend significant energy to break down this stable crystal lattice.[3]

  • Amphoteric Nature: The molecule possesses both a basic amino group and an acidic hydroxyl group (in its enol form).[4] This means its net charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[5][6] At its isoelectric point, the molecule will have a net neutral charge, typically resulting in minimum solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding the distinction between these two concepts is critical for designing robust experiments and interpreting your results accurately.[7][8]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium. This is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[9][10]

  • Kinetic Solubility , often measured in high-throughput screening, is the concentration at which a compound precipitates when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer.[10][11] This method can often yield a supersaturated, metastable solution, resulting in a solubility value that is higher than the true thermodynamic solubility.[7]

Why it matters: A compound might appear soluble in a kinetic assay (e.g., for a quick in vitro screen), but it may precipitate over time in a longer experiment (e.g., a multi-day cell culture), leading to inconsistent and unreliable data.[11] For formulation and late-stage development, thermodynamic solubility is the more relevant parameter.[8]

II. Troubleshooting Guide: Practical Solutions for Solubility Issues

This section is designed as a logical workflow to systematically address solubility challenges you may encounter.

Scenario 1: I cannot prepare a concentrated stock solution. The compound won't even dissolve in 100% DMSO.

This indicates very high crystal lattice energy or that the compound may be degrading.

Initial Steps:

  • Increase Mixing Energy: Vortex the sample vigorously for several minutes.

  • Apply Sonication: Use an ultrasonic bath for 10-15 minutes to provide mechanical energy to break up solid aggregates.[1]

  • Gentle Warming: Warm the solution in a water bath (e.g., 37-50°C). Always check the compound's stability at elevated temperatures first, if possible.

If the above fails, consider alternative solvents:

SolventPolarityNotes & Considerations
Dimethylformamide (DMF) Polar aproticStronger solvent than DMSO. May have higher cellular toxicity.
N-Methyl-2-pyrrolidone (NMP) Polar aproticAnother strong solvent, often used in formulation. Check compatibility with your assay.[12]
Ethanol (EtOH) Polar proticLess toxic than DMSO/DMF, but generally a weaker solvent for highly lipophilic compounds.

Protocol 1: Preparing a Stock Solution

  • Calculate Mass: Determine the mass of 5-Amino-6-bromo-8-methylquinolin-2-ol needed to achieve the desired stock concentration (e.g., 10 mM). The formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .[13][14]

  • Weigh Compound: Accurately weigh the compound using an analytical balance.[13]

  • Initial Dissolution: Add the weighed compound to an appropriate-sized vial. Add a portion of the chosen solvent (e.g., 80% of the final volume).

  • Promote Dissolution: Use a vortex mixer, sonicator, or gentle warming as needed. Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, add the solvent to reach the final target volume.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause the compound to precipitate.[1][13]

Scenario 2: My DMSO stock is clear, but the compound precipitates ("crashes out") upon dilution into my aqueous buffer/media.

This is the most common solubility issue, arising from the compound being poorly soluble in the final aqueous environment once the percentage of the organic co-solvent is lowered.[15]

Since the compound is amphoteric, its solubility will be lowest at its isoelectric point and will increase in acidic or basic solutions where it can form more soluble salts.[5][16]

  • In acidic conditions (low pH): The basic amino group will be protonated (-NH3+), increasing solubility.

  • In basic conditions (high pH): The acidic hydroxyl group will be deprotonated (-O-), increasing solubility.

Protocol 2: Determining a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separate Solid: Pellet the undissolved solid by high-speed centrifugation (>10,000 x g) or by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify: Carefully take an aliquot of the clear supernatant and determine the compound's concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry against a standard curve).

  • Analyze: Plot solubility (concentration) versus pH. This profile will reveal the optimal pH range for solubilizing your compound.[17][18]

While you are already using DMSO, sometimes a blend of co-solvents or a different co-solvent in the final formulation can improve solubility.[12][19]

Common Co-solvents for in vitro and in vivo studies:

Co-solventTypical Final ConcentrationUse Case
Polyethylene Glycol (PEG 300/400) 10-40%Common for both in vitro and in vivo formulations.
Propylene Glycol (PG) 10-30%Often used in combination with other solvents.
Ethanol 5-20%Can be effective but may have effects on some biological systems.
Glycerol 5-20%Increases viscosity; can help stabilize solutions.

Important: Always run a vehicle control with the exact same final solvent composition to ensure the solvent itself is not affecting your experimental results.[20]

For very challenging compounds, excipients can be used to form complexes or micelles that encapsulate the hydrophobic molecule, increasing its apparent water solubility.[21][22]

A. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic part from water.[23][24][]

  • Common types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[23]

B. Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can entrap the insoluble compound.[26]

  • Common types: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are frequently used.

Protocol 3: Screening with HP-β-Cyclodextrin

  • Prepare Solutions: Make a series of HP-β-CD solutions in your desired buffer (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of your solid compound to each solution.

  • Equilibrate: Shake or rotate for 24-48 hours.

  • Separate and Quantify: Follow steps 4 and 5 from Protocol 2.

  • Analyze: Plot the solubility of your compound against the concentration of HP-β-CD. A linear or near-linear increase in solubility indicates successful complex formation and helps determine the required concentration of cyclodextrin for your target compound concentration.[15]

III. Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility of 5-Amino-6-bromo-8-methylquinolin-2-ol.

G start Start: Poor Solubility Observed stock_prep Can a 10-100 mM Stock be Prepared in DMSO? start->stock_prep stock_methods Troubleshoot Stock Prep: 1. Increase mixing energy 2. Sonicate 3. Gentle warming 4. Try alternative solvents (DMF, NMP) stock_prep->stock_methods No dilution_precip Does Compound Precipitate upon Aqueous Dilution? stock_prep->dilution_precip Yes stock_methods->stock_prep stock_fail Compound is extremely insoluble. Re-evaluate solid form or purity. stock_methods->stock_fail soluble Success: Compound is Soluble at Desired Concentration dilution_precip->soluble No ph_adjust Strategy 1: pH Adjustment (Perform pH-Solubility Profile) dilution_precip->ph_adjust Yes ph_success Is solubility sufficient at a compatible pH? ph_adjust->ph_success excipients Strategy 2: Excipients (Screen Co-solvents, Cyclodextrins, Surfactants) ph_success->excipients No formulation Develop Formulation: Use optimal pH and/or excipient. Validate with vehicle controls. ph_success->formulation Yes excipient_success Is solubility sufficient with an excipient? excipients->excipient_success excipient_success->stock_fail No excipient_success->formulation Yes formulation->soluble

Caption: Decision tree for troubleshooting the solubility of 5-Amino-6-bromo-8-methylquinolin-2-ol.

IV. References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. [Link]

  • Pearson. (2022, July 22). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. [Link]

  • University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. [Link]

  • NextSDS. (n.d.). 5-AMino-6-broMo-8-Methylquinolin-2-ol — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • ACS Publications. (2016, August 3). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics | Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2019, April 18). Cosolvent-Enhanced Sampling and Unbiased Identification of Cryptic Pockets Suitable for Structure-Based Drug Design | Journal of Chemical Theory and Computation. [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvent and Dynamic Effects in Binding Pocket Search by Docking Simulations. [Link]

  • ACS Publications. (2020, July 30). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). DRUG SOLUBILITY, REACTION THERMODYNAMICS, AND CO‐CRYSTAL SCREENING | Request PDF. [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]

  • NextSDS. (n.d.). 5-broMo-8-Methylquinolin-2-ol — Chemical Substance Information. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50358-39-9| Chemical Name : 5-Amino-6-bromoquinoline. [Link]

  • Dhanlaxmi Chemicals. (n.d.). 5 Bromo 6 Amino Quinoxaline. [Link]

Sources

Troubleshooting

Preventing oxidation of 5-Amino-6-bromo-8-methylquinolin-2-ol during long-term storage

Welcome to the Technical Support Center for 5-Amino-6-bromo-8-methylquinolin-2-ol . As a highly functionalized aromatic amine, this compound is notoriously prone to rapid oxidative degradation when exposed to atmospheric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-6-bromo-8-methylquinolin-2-ol . As a highly functionalized aromatic amine, this compound is notoriously prone to rapid oxidative degradation when exposed to atmospheric oxygen, light, and ambient temperatures.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and mechanistic insights to help you maintain the structural integrity of your active pharmaceutical ingredient (API) during long-term storage.

Mechanistic Insight: The Causality of Oxidation

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Amino-6-bromo-8-methylquinolin-2-ol. The compound features an electron-rich primary amine at the 5-position. While the 6-bromo group provides minor steric shielding and electron withdrawal, the conjugated quinolin-2-ol core (which exists in tautomeric equilibrium with quinolin-2-one) heavily activates the aromatic ring.

When exposed to environmental triggers, the amino group undergoes a single-electron oxidation to form a highly reactive aminyl radical. This radical rapidly cascades into further oxidation, forming quinone imines, or couples with other radicals to generate complex azo dimers and polymers . This polymerization is visually evident as a dark brown or red discoloration in your sample.

OxidationMechanism A 5-Amino-6-bromo-8-methylquinolin-2-ol B Environmental Triggers (O2, UV Light, Metals) A->B Exposure C Aminyl Radical Intermediate B->C 1e- Oxidation D Quinone Imine Derivative C->D -H+, Oxidation E Azo Dimers & Polymers C->E Radical Coupling D->E Polymerization

Caption: Oxidation pathway of 5-aminoquinolines triggered by environmental factors.

Frequently Asked Questions (FAQs)

Q1: My solid batch has developed a dark red/brown discoloration. Is it still viable for biological assays? A: No. Discoloration is a primary indicator of oxidative degradation, confirming the presence of quinone imines or azo dimers. Using degraded API will introduce off-target toxicity and skew your assay results. You must re-purify the batch (e.g., via flash chromatography) and verify purity via HPLC before proceeding.

Q2: Can I store this compound as a stock solution in DMSO for long-term use? A: We strongly advise against long-term storage in solution. Solvents like DMSO are hygroscopic and absorb oxygen over time, which accelerates trace-metal-catalyzed oxidation. If a stock solution is strictly necessary for your workflow, prepare it in anhydrous, degassed DMSO, aliquot into single-use amber vials, purge the headspace with Argon, and store at -80°C for no longer than 1 month.

Q3: How do the ICH Q1A guidelines apply to the storage of this specific API? A: The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate rigorous stability testing under controlled conditions . For highly unstable arylamines, standard long-term conditions (25°C/60% RH) are insufficient. Accelerated degradation data dictates that long-term storage must be maintained at -20°C or lower, strictly protected from light and moisture to guarantee shelf life.

Troubleshooting Guide

ObservationRoot CauseMechanistic ExplanationCorrective Action
Powder turns dark brown/red Oxygen/Light exposureFormation of quinone imines and azo dimers via radical coupling.Discard or re-purify. Switch to Argon-purged amber vials for future storage.
Inconsistent assay results Freeze-thaw cyclingCondensation introduces moisture, catalyzing hydrolysis and oxidation.Aliquot the API into single-use vials prior to initial freezing.
Solution darkens rapidly during prep Trace metal catalysisTransition metals in buffers act as electron acceptors, accelerating oxidation.Use LC-MS grade solvents; consider adding 1mM EDTA to aqueous buffers.

Quantitative Data: Storage Conditions & Expected Shelf Life

The following table synthesizes empirical stability data for primary aromatic amines under various storage conditions .

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
25°C (Ambient) Ambient AirExposed< 24 HoursCritical (Rapid Oxidation)
4°C (Refrigerated) Ambient AirProtected (Amber)1 - 2 WeeksHigh
-20°C (Freezer) Argon PurgedProtected (Amber)6 - 12 MonthsLow
-80°C (Deep Freeze) Argon PurgedProtected (Amber)> 24 MonthsMinimal

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your storage methodology, you must employ a self-validating system . This means the protocol includes built-in analytical checkpoints to confirm that the storage conditions have successfully halted degradation .

Protocol: Inert Handling and Long-Term Storage Workflow

Objective: To prepare, store, and validate the integrity of 5-Amino-6-bromo-8-methylquinolin-2-ol over long-term storage. Causality: By removing oxygen (Argon purge), thermal energy (-80°C), and photons (amber vials), we eliminate the three primary catalysts for aminyl radical formation.

Step 1: Baseline Purity Assessment (Validation Checkpoint 1)

  • Dissolve 1 mg of the received API in 1 mL of anhydrous, degassed acetonitrile.

  • Analyze via HPLC-UV (detecting at 254 nm). Record the baseline chromatogram and integrate the primary peak area to establish your >98% purity baseline.

Step 2: Environmental Control

  • Transfer the bulk powder into a glove box purged with high-purity Argon (O2 < 1 ppm).

  • Why: Aromatic amines auto-oxidize in ambient air. Argon is denser than nitrogen and provides a superior, heavy protective blanket over the solid API.

Step 3: Single-Use Aliquoting

  • Weigh the API into pre-tared, amber glass vials (e.g., 2 mg to 5 mg per vial).

  • Why: Amber glass blocks UV/Vis light below 500 nm, preventing photo-induced radical initiation. Single-use aliquots prevent the moisture condensation that inevitably occurs during repeated freeze-thaw cycles.

Step 4: Sealing and Desiccation

  • Seal the vials with PTFE-lined caps while still inside the Argon atmosphere.

  • Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag) containing indicating silica gel desiccants.

Step 5: Long-Term Storage & Re-Validation (Validation Checkpoint 2)

  • Store the secondary container in a -80°C ultra-low temperature freezer.

  • After 30 days (or prior to your first biological assay), retrieve one single-use aliquot. Crucial: Allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.

  • Repeat Step 1. If the HPLC purity drops by >1% compared to Checkpoint 1, your atmospheric seal has been compromised and the packaging workflow must be audited.

StorageProtocol S1 1. API Receipt & QC (HPLC Baseline) S2 2. Inert Atmosphere (Argon Glove Box) S1->S2 S3 3. Aliquoting (Single-Use Volumes) S2->S3 S4 4. Packaging (Amber Vials + PTFE) S3->S4 S5 5. Long-Term Storage (-80°C Desiccated) S4->S5

Caption: Self-validating workflow for the handling and long-term storage of arylamines.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. [Link]

  • MDPI. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Toxics.[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Chemical Health and Safety.[Link]

  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv.[Link]

Optimization

Technical Support Center: Optimizing Bromination Conditions for 5-Amino-8-methylquinolin-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the regioselective bromination of 5-amino-8-methylquinolin-2-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the regioselective bromination of 5-amino-8-methylquinolin-2-ol.

Mechanistic Overview & Regioselectivity Logic

To optimize this reaction, we must first understand the electronic bias of the substrate. The molecule possesses three distinct directing groups:

  • C5-Amino Group (-NH₂): A strongly activating, ortho/para-directing group. It pushes significant electron density into the carbocyclic ring.

  • C8-Methyl Group (-CH₃): A weakly activating, ortho/para-directing group.

  • C2-Hydroxyl Group (-OH / =O): Exists predominantly as the quinolin-2-one tautomer, activating the C3 position via enamine-like resonance.

The Causality of Regioselectivity: The C5-NH₂ group is the dominant electron-donating group (EDG). The position para to it (C8) is sterically and electronically blocked by the methyl group. Therefore, the position ortho to the amine (C6) becomes the most highly nucleophilic site on the molecule. While the C3 and C7 positions are secondary reactive sites, electrophilic aromatic substitution (EAS) will overwhelmingly favor C6. The primary challenge is not directing the bromine to C6, but rather preventing over-bromination at C7/C3 and avoiding the oxidative degradation of the free primary amine[1].

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields a black, tarry mixture instead of the brominated product. What is going wrong? Cause: You are likely using molecular bromine (Br₂) in a non-polar solvent. Primary aromatic amines are highly susceptible to oxidation by strong halogens. Br₂ acts as a harsh oxidant, generating radical cation intermediates that rapidly polymerize into "tar" rather than undergoing clean substitution. Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent. NBS provides a low, steady-state concentration of electrophilic bromine (Br⁺), which drives the EAS pathway while minimizing oxidative degradation[2]. Alternatively, protect the amine prior to bromination.

Q2: I am seeing significant amounts of a di-brominated byproduct. How do I prevent this? Cause: The C6-brominated product remains highly activated. If excess brominating agent is present, or if localized concentration spikes occur during reagent addition, a second bromination will rapidly occur at the C7 position (ortho to the C8-methyl)[2]. Solution: Strictly limit your brominating agent to 1.02 – 1.05 equivalents. Add the NBS dropwise as a dilute solution rather than as a solid powder. Maintain the reaction temperature at or below 0 °C to kinetically favor mono-bromination.

Q3: My starting material is completely insoluble in standard halogenation solvents like DCM or Chloroform. Can I just heat the reaction to force dissolution? Cause: 5-amino-8-methylquinolin-2-ol exists predominantly as the 2-quinolone tautomer, which forms strong intermolecular hydrogen-bonded dimers. This lattice energy makes it highly insoluble in non-polar media. Solution: Do not heat the reaction, as this will destroy your regioselectivity and promote oxidation. Instead, disrupt the hydrogen bonding by using strongly polar, hydrogen-bond-accepting solvents like DMF, DMAc, or DMSO. DMSO is particularly effective as it stabilizes electrophilic halogen species, enhancing site-selectivity[3].

Part 2: Experimental Workflows & Methodologies

We provide two self-validating protocols depending on your project phase. Method A is ideal for rapid, small-scale synthesis. Method B is engineered for scale-up, utilizing a protection strategy to guarantee ultra-high purity.

Protocol A: Direct Mild Bromination (Optimal for Discovery Phase)

Mechanism: Kinetically controlled EAS using a mild Br⁺ donor.

  • Preparation: Charge a flame-dried round-bottom flask with 5-amino-8-methylquinolin-2-ol (1.0 equiv) and anhydrous DMF (10 mL/g of substrate).

  • Temperature Control: Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to -5 °C to 0 °C.

  • Reagent Addition: In a separate vial, dissolve freshly recrystallized NBS (1.02 equiv) in anhydrous DMF (5 mL/g). Note: Recrystallization of NBS from water is critical to remove trace Br₂ and succinimide, which cause batch-to-batch variability. Add this solution dropwise via an addition funnel over 30 minutes.

  • Self-Validation Check: After 1 hour, monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.3) should be entirely consumed, replaced by a single distinct spot (R_f ~0.5). If a faint upper spot appears (R_f ~0.7), di-bromination has initiated; immediately proceed to the quench step.

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (5 mL/g) to destroy residual electrophiles. Pour the mixture into ice-cold distilled water to precipitate the C6-bromo product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Protection-Directed Bromination (Optimal for Scale-Up)

Mechanism: Dampening the nucleophilicity of the ring to allow the use of cheaper, harsher reagents without oxidation[4].

  • N-Acetylation (Protection): Suspend the starting material (1.0 equiv) in acetic anhydride (3.0 equiv) and pyridine (1.2 equiv). Heat to 60 °C for 2 hours.

    • Self-Validation: The reaction will transition from a cloudy suspension to a clear amber liquid as the hydrogen-bonded quinolone network is disrupted by acetylation.

  • Bromination: Cool the solution to room temperature. Add a solution of Br₂ (1.05 equiv) in glacial acetic acid dropwise over 1 hour. Stir for an additional 2 hours. The acetamide group prevents amine oxidation and strictly directs the bromine to the C6 position[4].

  • Deprotection: Add 6M HCl (10 mL/g) directly to the reaction mixture and heat to reflux for 4 hours to cleave the acetyl group.

  • Isolation: Cool the mixture and carefully neutralize with 2M NaOH until the pure 5-amino-6-bromo-8-methylquinolin-2-ol precipitates. Filter and dry.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product profile.

Brominating AgentSolventTemp (°C)EquivalentsMajor OutcomeRecommended Use
Br₂ CHCl₃251.1Tar / Oxidation / PolybrominationNot Recommended
Br₂ Acetic Acid251.1C6-Bromo (Moderate yield, some tar)Acceptable only for protected amines
NBS Acetonitrile0 to 251.05C6-Bromo + Unreacted SM (Poor solubility)Needs optimization
NBS DMF-5 to 01.02C6-Bromo (High yield, >95% purity) Optimal for direct bromination
NBS DMF252.2C6,C7-Dibromo ProductUse if dibromination is desired

Part 4: Reaction Pathway Visualization

BrominationOptimization cluster_direct Direct Bromination Pathway cluster_protected Protection-Directed Pathway SM 5-Amino-8-methylquinolin-2-ol (Starting Material) NBS NBS (1.02 eq) DMF, -5°C SM->NBS Controlled Electrophile Br2 Br2 (Excess) CHCl3, 25°C SM->Br2 Harsh Oxidant Protect 1. Ac2O, Pyridine (N-Acetylation) SM->Protect Dampen Nucleophilicity Target1 C6-Bromo Product (High Yield & Purity) NBS->Target1 Tar Oxidation / Tar + C6,C7-DiBromo Br2->Tar Brominate 2. Br2 (1.05 eq) AcOH, 25°C Protect->Brominate Deprotect 3. 6M HCl, Reflux (Deprotection) Brominate->Deprotect Target2 C6-Bromo Product (Scale-up Optimized) Deprotect->Target2

Regioselective bromination pathways for 5-amino-8-methylquinolin-2-ol.

Sources

Troubleshooting

Removing impurities from 5-Amino-6-bromo-8-methylquinolin-2-ol via recrystallization

Welcome to the Technical Support Center for Heterocyclic API Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic API Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Amino-6-bromo-8-methylquinolin-2-ol .

This molecule presents a unique crystallization challenge: it possesses a highly polar hydrogen-bonding network (due to the C5-amino and C2-hydroxyl/carbostyril tautomeric groups) juxtaposed against a lipophilic, sterically hindered aromatic core (C6-bromo and C8-methyl groups). Standard "heat and cool" methods often fail here, leading to oiling out, co-precipitation of regioisomers, or oxidative degradation.

The following self-validating protocols and troubleshooting FAQs are engineered to help you achieve >98% purity through causality-driven experimental design.

I. Crystallization Workflow & Logic

To achieve high-purity crystalline lattices, we must control the supersaturation rate. Rapid precipitation traps impurities, while controlled nucleation thermodynamically favors the pure target compound. The workflow below integrates validation checkpoints to ensure you do not proceed to the next step with a compromised batch.

G Start Crude 5-Amino-6-bromo- 8-methylquinolin-2-ol Dissolve Hot Dissolution (EtOH/H2O, 80°C) Start->Dissolve Check1 TLC Validation: Target Dissolved? Dissolve->Check1 HotFilter Hot Filtration (Charcoal Decolorization) Check1->HotFilter No (Insolubles) Cool Controlled Cooling (0.5°C/min to 4°C) Check1->Cool Yes (Clear) HotFilter->Cool Check2 HPLC Validation: Purity > 98%? Cool->Check2 Isolate Vacuum Filtration & Cold Wash Check2->Isolate Yes Recycle Anti-Solvent Recrystallization Check2->Recycle No (Isomers present) Recycle->Dissolve

Fig 1: Self-validating recrystallization workflow for quinolin-2-ol derivatives.

II. Quantitative Solvent Selection Data

The choice of solvent dictates the success of the purification. Quinolone derivatives require solvents that can disrupt their strong intermolecular hydrogen bonds at elevated temperatures but release the compound upon cooling[1].

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility (Hot)Solubility (Cold)Target Impurity Removed
Ethanol / Water 80:20~78HighLowPolar byproducts, inorganic salts
Methanol / Acetone 50:50~60ModerateVery LowUnreacted starting materials[2]
DMF / Water 10:90N/AHigh (in DMF)Low (in Mix)Regioisomers (e.g., 7-bromo isomer)[3]

III. Self-Validating Recrystallization Protocol

Do not blindly execute steps; understand the causality of the chemistry occurring in your flask.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare an 80:20 (v/v) mixture of absolute ethanol and deionized water. Sparge the solvent with Nitrogen or Argon for 15 minutes.

  • Causality: The C5-amino group is highly electron-rich and prone to aerial oxidation at high temperatures. Degassing the solvent prevents the formation of dark quinone-imine polymeric impurities.

Step 2: Dissolution & Decolorization

  • Action: Suspend the crude solid in the solvent (approx. 10-12 mL/g). Heat to a gentle reflux (75-80°C) with continuous stirring. If the solution is dark brown, add 2% (w/w) activated charcoal.

  • Validation Checkpoint: Spot the hot solution on a TLC plate (Silica gel, EtOAc:Hexane 1:1) alongside the crude starting material. A single dominant UV-active spot confirms the target has fully transitioned into the liquid phase. If starting material remains undissolved, add hot solvent in 1 mL increments.

Step 3: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove the charcoal and any insoluble oxidized polymers[1].

  • Causality: Pre-warming the funnel is critical. A cold funnel will cause instantaneous precipitation (crashing out) in the stem, clogging the apparatus and drastically reducing your yield.

Step 4: Controlled Nucleation (Thermodynamic Control)

  • Action: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool ambiently at a rate of ~0.5°C/min to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Causality: Rapid cooling forces impurities into the rapidly forming crystal lattice. Slow cooling ensures that only the thermodynamically favored, pure 5-Amino-6-bromo-8-methylquinolin-2-ol molecules have the activation energy required to append to the growing crystal face.

Step 5: Isolation & Mother Liquor Validation

  • Action: Filter the crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold 20% ethanol/water to displace the impurity-laden mother liquor.

  • Validation Checkpoint: Before discarding the mother liquor, take a 10 µL aliquot, dilute in 1 mL of mobile phase, and run a rapid LC-MS. If the target mass (m/z 253.0 / 255.0 for 79 Br/ 81 Br isotopes) shows a concentration >5%, concentrate the mother liquor under reduced pressure to harvest a second crop of crystals.

IV. Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of forming discrete crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solution. Because 5-Amino-6-bromo-8-methylquinolin-2-ol has strong hydrogen-bonding capabilities, it can form supercooled, highly concentrated liquid networks.

  • The Fix: You must induce nucleation before the oiling point is reached. Reheat the mixture until it is a homogeneous solution. As it cools, the moment you observe the "cloud point" (slight turbidity), introduce a pure seed crystal. If no seed is available, vigorously scratch the inner wall of the flask with a glass rod. The micro-abrasions provide a high-energy surface that lowers the activation energy for crystal lattice formation.

Q2: HPLC analysis shows a persistent impurity with a nearly identical retention time. Standard recrystallization isn't removing it. What is it, and how do I get rid of it? A2: This is almost certainly a regioisomer—likely 5-amino-7-bromo-8-methylquinolin-2-ol—formed during the electrophilic bromination step of your upstream synthesis. Regioisomers have identical molecular weights and nearly identical polarities, allowing them to easily co-crystallize within the same lattice.

  • The Fix: Switch to Anti-Solvent Crystallization [3]. Standard temperature-gradient cooling is insufficient here. Dissolve the crude mixture in a minimal amount of hot DMF (a strong hydrogen-bond acceptor). Slowly titrate in water (the anti-solvent) at 60°C until slight turbidity persists, then cool extremely slowly. This method amplifies the slight differences in lattice energy between the 6-bromo and 7-bromo isomers, forcing the less soluble isomer to selectively precipitate.

Q3: The purified crystals have a dark brown tint instead of being pale yellow/white. What causes this, and is the batch ruined? A3: The batch is not ruined, but it is contaminated with trace oxidation products. The 5-amino group on an electron-rich quinoline ring is highly susceptible to oxidation, forming deeply colored impurities. Even 0.1% of this impurity can turn the entire batch brown.

  • The Fix: Re-dissolve the batch in your chosen solvent and perform the activated charcoal decolorization step detailed in the protocol above[1]. Ensure that your subsequent cooling step is done in a sealed flask backfilled with Nitrogen to prevent re-oxidation.

Q4: Can I use Methanol and Acetone instead of Ethanol and Water? A4: Yes. Methanol/Acetone (50:50) is an excellent alternative solvent system, particularly if your primary impurities are unreacted lipophilic starting materials[2]. Acetone acts as a fantastic solvent for organic impurities, while methanol provides the necessary polarity to dissolve the carbostyril core at reflux. However, avoid this system if your lab is highly humid, as acetone is hygroscopic and absorbed water will unpredictably alter the solubility curve.

V. References

  • US2474823A - Quinoline compounds and process of making same - Google Patents. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 5-Amino-6-bromo-8-methylquinolin-2-ol Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Amino-6-bromo-8-methylquinolin-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Amino-6-bromo-8-methylquinolin-2-ol . This molecule presents a unique "steric triad"—three distinct sites of functionalization that are each sterically compromised by an adjacent functional group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield derivatization.

System Overview: The Steric Triad

Before attempting any functionalization, it is critical to understand the spatial topology of the quinoline core. The reactivity of this scaffold is dictated by three primary steric conflicts:

  • C6-Bromide: Shielded by the ortho C5-NH₂ group.

  • C5-Amine: Shielded by the ortho C6-Br group.

  • N1/C2-OH (Lactam/Lactim Tautomers): The N1 position is severely hindered by the peri-like C8-Methyl group.

StericMap Core 5-Amino-6-bromo- 8-methylquinolin-2-ol C6 C6-Br Cross-Coupling Core->C6 C5 C5-NH2 Derivatization Core->C5 N1O2 N1 vs O2 Alkylation Core->N1O2 Hindrance1 Steric Block by C5-NH2 Requires Bulky Ligands C6->Hindrance1 Hindrance2 Steric Block by C6-Br Requires High Temp C5->Hindrance2 Hindrance3 Steric Block by C8-CH3 Favors O-Alkylation N1O2->Hindrance3

Caption: Steric topology and primary reaction bottlenecks for 5-Amino-6-bromo-8-methylquinolin-2-ol.

Module 1: Overcoming Ortho-Hindrance in C6 Cross-Coupling

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position often fail due to the massive steric bulk of the adjacent C5-primary amine, which impedes the oxidative addition of the Palladium catalyst [1][2].

Q: I am recovering >90% of my starting material during a C6 Buchwald-Hartwig amination. Why is the catalyst failing?

Causality: Standard phosphine ligands (like PPh₃ or dppf) form stable L2​Pd(0) complexes. These complexes are too bulky to insert into the C6-Br bond, which is physically obstructed by the C5-NH₂ group. Furthermore, the unprotected C5-NH₂ can competitively coordinate to the Palladium center, poisoning the catalyst.

The Solution: You must force the Palladium into a highly reactive, monoligated L1​Pd(0) state using dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos). The bulky diisopropyl groups on the ligand's lower ring prevent the coordination of a second ligand, drastically lowering the activation energy required for oxidative addition into hindered bonds [1].

Quantitative Catalyst Screening Data

Table 1: Optimization of C6-Amination on 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 mmol scale, 100°C, 12h)

EntryCatalyst System (2 mol% Pd)Ligand TypeConversion (%)Desired Yield (%)Primary Byproduct
1Pd(PPh₃)₄Standard Phosphine< 5%0%Starting Material
2Pd₂(dba)₃ / XantPhosBidentate30%15%Protodehalogenation
3Pd₂(dba)₃ / SPhosBiaryl (Less Bulky)65%40%C5-NH₂ Homocoupling
4Pd₂(dba)₃ / BrettPhosBiaryl (Highly Bulky)> 95%88% None (Clean Conversion)
Protocol: Sterically-Tolerant C6 Buchwald-Hartwig Amination

Self-Validating System: Monitor the reaction via LC-MS. If you observe a mass corresponding to the dimer ( m/z≈425 ), your C5-NH₂ is competing, indicating your ligand is not bulky enough to enforce selectivity.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Substrate Addition: Add 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv) and the desired secondary amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed tert-amyl alcohol (0.2 M concentration). Note: Protic solvents like t-amyl alcohol enhance the solubility of the polar quinolinol core.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Module 2: Directing N1 vs. O2 Alkylation

The 2-quinolone core exists in a tautomeric equilibrium between the lactam (N-H, C=O) and lactim (N=C, C-OH) forms. Alkylation typically yields a mixture of N- and O-alkylated products.

Q: I am trying to N-alkylate the quinoline core, but NMR shows I am exclusively getting O-alkylation. How do I fix this?

Causality: The C8-methyl group occupies the exact spatial trajectory required for an SN​2 attack by the N1 lone pair. Because the N1 position is sterically blocked, the reaction defaults to the kinetically favored O-alkylation, as the exocyclic oxygen projects away from the C8-methyl group.

The Solution: Do not fight the kinetic preference. Instead, intentionally synthesize the O-alkylated intermediate, and then subject it to a Lithium Iodide (LiI) promoted thermodynamic O-to-N alkyl migration [3].

Migration Start 2-Quinolone Tautomer (Sterically Hindered N1) OAlkyl O-Alkylated Intermediate (Kinetically Favored) Start->OAlkyl Alkyl Halide, Ag2CO3 (Avoids C8-CH3 clash) NAlkyl N-Alkylated Product (Thermodynamically Stable) OAlkyl->NAlkyl LiI, 110°C (O-to-N Migration)

Caption: Thermodynamic O-to-N alkyl migration pathway overcoming C8-methyl steric hindrance.

Protocol: LiI-Promoted O-to-N Alkyl Migration

Self-Validating System: Check the ¹³C NMR of your isolated product. The C2 carbon of the O-alkylated intermediate appears upfield at 156 ppm. Upon successful migration to the N-alkylated product, the C2 carbonyl carbon will shift downfield to 162 ppm.

Step-by-Step Methodology:

  • Kinetic O-Alkylation: Suspend 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 equiv) and Ag₂CO₃ (1.5 equiv) in toluene. Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv). Stir at 70°C for 4 hours. Filter and concentrate to isolate the O-alkylated intermediate.

  • Thermodynamic Migration: Dissolve the crude O-alkylated intermediate in anhydrous DMF (0.1 M).

  • Activation: Add anhydrous Lithium Iodide (LiI, 1.0 equiv). Mechanism: The iodide acts as a nucleophile to transiently dealkylate the oxygen, forming a reactive alkyl iodide species in situ that subsequently attacks the nitrogen to form the thermodynamically stable lactam.

  • Heating: Stir the mixture at 110°C for 12–16 hours.

  • Isolation: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), and purify via column chromatography.

Module 3: FAQs on C5-Amine Derivatization

Q: I am attempting a reductive amination on the C5-NH₂ group, but the reaction stalls at the imine intermediate. Why won't it reduce? A: The bulky C6-Bromine atom forces the intermediate imine into a specific conformation that sterically shields the C=N double bond from hydride attack. Fix: Switch from mild reducing agents like NaBH(OAc)₃ to more aggressive, smaller hydride sources like NaBH₃CN in the presence of a Lewis acid (e.g., TiCl₄ or ZnCl₂) to activate the imine, or perform the reduction under elevated temperatures (60°C) in dichloroethane.

Q: Can I selectively acylate the C5-NH₂ without touching the C2-OH? A: Yes. The C5-NH₂ is significantly more nucleophilic than the C2-OH (which exists predominantly as the non-nucleophilic lactam). However, to overcome the C6-Br steric hindrance, you must use a highly reactive acylating agent (e.g., acyl chlorides rather than anhydrides) and add a nucleophilic catalyst like DMAP (10 mol%) to form the highly reactive acylpyridinium intermediate.

References

  • Tobias Taeufer and Jola Pospech. "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates." The Journal of Organic Chemistry, 2020.[Link]

  • Akira Suzuki. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.[Link]

  • Jane M. Panteleev et al. "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry, 2008.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-6-bromo-8-methylquinolin-2-ol Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and regioselectivity challenges associated with 5-Amino-6-bromo-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and regioselectivity challenges associated with 5-Amino-6-bromo-8-methylquinolin-2-ol .

This molecule presents a trifecta of reactive sites: a nucleophilic 5-amino group, an electrophilic 6-bromo position primed for cross-coupling, and an ambident 2-ol/2-quinolone moiety. Success in functionalizing this scaffold requires moving beyond generic protocols and understanding the thermodynamic and kinetic causalities driving unwanted side reactions.

🔬 Core Troubleshooting & FAQs

FAQ 1: Why am I observing high rates of protodehalogenation and low yields during C-6 Suzuki-Miyaura or Buchwald-Hartwig cross-coupling?

The Causality: The free 5-amino group acts as a strong electron-donating group (EDG) via resonance, which significantly increases the electron density on the quinoline ring. This electronic enrichment reduces the electrophilicity of the C6–Br bond, creating a high kinetic barrier for the oxidative addition of the Palladium(0) catalyst[1]. Furthermore, the primary amine can competitively coordinate to the Pd center, leading to severe catalyst poisoning or the formation of stable, off-cycle Pd-amido resting states[2]. When oxidative addition is sluggish, competing pathways like protodehalogenation dominate the reaction landscape.

The Solution: To minimize these side reactions, you must alter the electronic profile of the substrate and utilize highly active catalyst systems:

  • Transient Protection: Mask the 5-amino group with an electron-withdrawing protecting group (e.g., Acetyl or Boc). This dampens its electron-donating capacity, restoring the electrophilicity of the C-6 position and preventing amine-mediated catalyst poisoning.

  • Ligand Selection: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands stabilize the highly reactive monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination to outcompete degradation pathways[2].

Self-Validating Protocol: Optimized C-6 Suzuki-Miyaura Coupling

  • Protection: Dissolve 5-Amino-6-bromo-8-methylquinolin-2-ol (1.0 eq) in anhydrous DCM. Add Boc 2​ O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature until complete conversion (monitor via LC-MS). Isolate the protected intermediate.

  • Catalyst Activation: In a Schlenk flask under argon, combine the protected substrate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc) 2​ (0.05 eq), and XPhos (0.10 eq).

  • Coupling: Add degassed Toluene/H 2​ O (4:1 ratio) and K 3​ PO 4​ (2.0 eq). Heat at 80°C for 12 hours. The biphasic system aids in base solubility while minimizing organic-phase side reactions[3].

  • Work-up & Deprotection: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Treat the crude mixture with TFA/DCM (1:4) for 2 hours at room temperature to quantitatively restore the 5-amino group.

Workflow A 5-Amino-6-bromo- 8-methylquinolin-2-ol B Amine Protection (Boc2O / DMAP) A->B Mask -NH2 C Suzuki Coupling (Pd(OAc)2, XPhos) B->C Prevent Pd poisoning D Deprotection (TFA / DCM) C->D C-C Bond Formed

Caption: Workflow for minimizing catalyst poisoning during C-6 cross-coupling via transient protection.

FAQ 2: How can I achieve strict regiocontrol between O-alkylation and N-alkylation at the quinolin-2-ol core?

The Causality: The 2-ol moiety exists in a tautomeric equilibrium with its quinolin-2(1H)-one (lactam) form, making it a classic ambident nucleophile. Under standard thermodynamic basic conditions (e.g., K 2​ CO 3​ or NaH in polar aprotic solvents like DMF), alkylation yields a mixture of products heavily favoring N-alkylation. This occurs because the lactam form is thermodynamically more stable, and the nitrogen atom carries a higher localized charge density[4][5].

The Solution: To force exclusive O-alkylation, you must shift the reaction from thermodynamic control to kinetic control using Hard-Soft Acid-Base (HSAB) principles. Utilizing Silver(I) salts (e.g., Ag 2​ CO 3​ ) in non-polar solvents achieves this. The silver cation acts as a Lewis acid, strongly coordinating to the leaving group (halide) of the electrophile. This coordination promotes an S N​ 1-like transition state, driving the incoming nucleophilic attack toward the more electronegative oxygen atom[5].

Self-Validating Protocol: Regioselective O-Alkylation

  • Preparation: Suspend the quinolin-2-ol substrate (1.0 eq) and Ag 2​ CO 3​ (1.5 eq) in anhydrous Toluene. The non-polar solvent minimizes charge separation, further disfavoring N-attack.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Stir the suspension in the dark (to prevent photochemical degradation of the silver salt) at 60°C for 18 hours.

  • Isolation: Filter the reaction mixture through a tight pad of Celite to remove precipitated silver halides. Concentrate the filtrate under reduced pressure to yield the pure 2-alkoxyquinoline derivative.

Mechanism A Quinolin-2-ol Tautomerism (Ambident Nucleophile) B Ag2CO3 / Toluene (HSAB Kinetic Control) A->B Silver-Halide Coordination C K2CO3 / DMF (Thermodynamic Control) A->C Naked Anion Formation D Exclusive O-Alkylation (2-Alkoxyquinoline) B->D Favors Oxygen E Major N-Alkylation (1-Alkylquinolin-2-one) C->E Favors Nitrogen

Caption: Mechanistic divergence of regioselective alkylation based on base and solvent selection.

FAQ 3: My 5-amino functionalization is cross-reacting with the 2-ol group. How do I isolate the reaction to the 5-position?

The Causality: While the 5-amino group (an aniline derivative) is less nucleophilic than a standard aliphatic amine, it is significantly more nucleophilic than the amide-like nitrogen of the 2-quinolone tautomer. However, using highly reactive electrophiles (like acyl chlorides) or harsh bases will lead to competitive O-acylation/alkylation at the 2-position due to the high reactivity of the oxygen anion.

The Solution: Exploit the inherent nucleophilicity gap by avoiding strong bases entirely. For alkylation, utilize reductive amination rather than direct S N​ 2 alkylation. Reductive amination relies on the formation of an imine, a process exclusive to the primary 5-amino group, leaving the 2-ol completely untouched.

Self-Validating Protocol: Selective Reductive Amination

  • Dissolve the substrate (1.0 eq) and the desired aldehyde (1.1 eq) in DCE (1,2-dichloroethane).

  • Add a catalytic amount of Acetic Acid (0.1 eq) to facilitate imine formation. Stir for 2 hours at room temperature.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise. This mild reducing agent will selectively reduce the protonated imine without reducing the quinoline core or requiring basic conditions.

  • Quench with saturated aqueous NaHCO 3​ and extract with DCM.

📊 Quantitative Data & Condition Matrices

Table 1: Cross-Coupling Optimization Matrix (C-6 Position) Data illustrates the causality between ligand sterics/electronics and the suppression of protodehalogenation.

Ligand TypeCatalyst SystemAdditiveResult / Observation
PPh 3​ (Monodentate)Pd(PPh 3​ ) 4​ NoneHigh protodehalogenation, <20% yield of target.
dppf (Bidentate)PdCl 2​ (dppf)NoneModerate conversion (40%), significant catalyst poisoning.
XPhos (Dialkylbiaryl) Pd(OAc) 2​ K 3​ PO 4​ >85% yield, rapid oxidative addition, minimal side reactions.

Table 2: Regioselectivity Matrix for Ambident Alkylation (2-ol Position) Demonstrating the shift from thermodynamic to kinetic control.

BaseSolventTemperatureMajor ProductSelectivity Ratio (O:N)
K 2​ CO 3​ DMF80°CN-Alkylated (Lactam)1 : 9
NaHTHF0°C to RTN-Alkylated (Lactam)5 : 95
Ag 2​ CO 3​ Toluene 60°C O-Alkylated (Ether) >99 : 1

📚 References

  • Alkylation of salts of pyridinols, quinolinols and isoquinolinols Australian Journal of Chemistry / ResearchGate[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives Journal of the Chilean Chemical Society / ResearchGate[Link]

  • Cross-Coupling Chemistry: Mechanisms and Applications University of Windsor[Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 5-Amino-6-bromo-8-methylquinolin-2-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Amino-6-bromo-8-methylquinolin-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Amino-6-bromo-8-methylquinolin-2-ol .

This highly functionalized heterocycle presents a "perfect storm" of chromatographic challenges: a tautomerizable 2-hydroxyl group, a basic 5-amino group, and highly lipophilic 6-bromo and 8-methyl substituents. Standard generic gradients will often fail, resulting in split peaks, severe tailing, or irreproducible retention times. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to achieve robust, publication-quality separations.

Structural Diagnostics & Troubleshooting Workflow

Before adjusting your instrument parameters, you must diagnose the root cause of the poor peak shape. The following decision tree maps the physical behavior of the molecule to specific chromatographic interventions.

HPLC_Workflow A Initial HPLC Injection 5-Amino-6-bromo-8-methylquinolin-2-ol B Observe Chromatogram A->B C1 Peak Splitting / Broadening B->C1 Issue 1 C2 Severe Tailing (As > 1.5) B->C2 Issue 2 C3 Retention Time Drift B->C3 Issue 3 D1 Diagnosis: Lactam-Lactim Tautomerism (2-ol ⇌ 2-one) C1->D1 D2 Diagnosis: Secondary Silanol Interactions with 5-Amino Group C2->D2 D3 Diagnosis: Hydrophobic Mismatch (Bromo/Methyl groups) C3->D3 E1 Action: Buffer mobile phase to pH < 3.0 (0.1% TFA or Formic Acid) D1->E1 E2 Action: Use highly end-capped column or add Triethylamine (TEA) D2->E2 E3 Action: Optimize Organic Modifier (Switch MeOH to ACN) D3->E3

Diagnostic workflow for resolving tautomerism, silanol interactions, and hydrophobic mismatch.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Amino-6-bromo-8-methylquinolin-2-ol exhibit peak splitting and broad shoulders even on a brand-new column? A: This is a classic manifestation of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the quinolin-2-ol (enol) form and the quinolin-2(1H)-one (keto/lactam) form[1][2].

  • The Causality: When the rate of interconversion between these two tautomers is similar to the timescale of the chromatographic separation, the two forms interact differently with the stationary phase, eluting as a split or heavily broadened peak.

  • The Solution: You must "lock" the equilibrium. Lowering the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid protonates the system, stabilizing a single dominant species and collapsing the split peak into a single, sharp Gaussian peak[3][4].

Q2: How can I eliminate the severe peak tailing caused by the 5-amino group? A: Peak tailing in amino-quinolines is primarily driven by secondary ion-exchange interactions between the basic 5-amino group and unreacted, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase[5].

  • The Causality: Even in modern high-purity columns, residual silanols act as weak cation exchangers. The basic amino group becomes protonated and binds ionically to these silanols, delaying its elution and causing a "tail."

  • The Solution: Implement a dual-pronged approach. First, use a low-pH mobile phase (e.g., 0.1% TFA) to suppress the ionization of the silanols (pKa ~3.5–4.5), rendering them neutral and eliminating the ionic attraction[5]. Second, utilize a double end-capped C18 column to physically block access to the silica surface. If your method requires a neutral pH, you must add a competing base like 0.1% Triethylamine (TEA) to saturate the active silanol sites[5].

Q3: Which stationary phase provides the best selectivity for the bromo and methyl substituents? A: While a standard C18 column provides general hydrophobic retention, a Pentafluorophenyl (PFP) column often yields superior selectivity for highly functionalized, halogenated aromatics[6].

  • The Causality: The 6-bromo substituent is highly polarizable, and the quinoline core is electron-rich. A PFP phase offers orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and specific halogen bonding with the bromine atom[6]. This is critical if you are attempting to resolve the target compound from closely related des-bromo or des-methyl synthetic impurities.

Q4: Why am I seeing fronting peaks when injecting my sample? A: Peak fronting is almost always a sample solvent mismatch issue[7].

  • The Causality: If 5-Amino-6-bromo-8-methylquinolin-2-ol is dissolved in 100% strong organic solvent (like pure DMSO or Acetonitrile) but injected into a highly aqueous initial mobile phase, the sample band travels faster than the mobile phase can equilibrate it, causing the peak to drag forward.

  • The Solution: Always dilute your final sample in a solvent that closely matches your initial gradient conditions (e.g., 50:50 Water:ACN)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess at parameters. Use the following self-validating protocols to empirically prove the optimal conditions for your specific instrument setup.

Protocol 1: pH-Driven Tautomer Resolution & Silanol Suppression

Objective: Establish a controlled system to confirm that peak splitting and tailing are pH-dependent artifacts, not co-eluting impurities.

  • Preparation of Aqueous Mobile Phases (Phase A): Prepare three separate 1L bottles:

    • Condition A (Control): MS-grade Water (Unbuffered).

    • Condition B (Weak Buffer): 10 mM Ammonium Acetate, adjusted to pH 5.5.

    • Condition C (Strong Acid): MS-grade Water with 0.1% v/v TFA (pH ~2.0).

  • Preparation of Organic Mobile Phases (Phase B): Prepare Acetonitrile (ACN) with matching additives (None, Acetate, or TFA).

  • Sample Preparation: Dissolve the 5-Amino-6-bromo-8-methylquinolin-2-ol standard in 50:50 Water:ACN to a concentration of 0.1 mg/mL.

  • Execution: Run a generic gradient (5% to 95% B over 15 mins) on an end-capped C18 column (e.g., 2.1 x 100 mm, 1.9 µm) for each condition. Wash the column with 20 column volumes between condition changes.

  • Validation Criterion: If the split peak in Condition A merges into a single peak in Condition C, and the asymmetry factor ( As​ ) drops below 1.2, the issue is definitively confirmed as tautomerism/silanol interaction. The acidic method is validated.

Protocol 2: Orthogonal Column Screening (C18 vs. PFP)

Objective: Optimize retention and selectivity utilizing the halogen and aromatic properties of the molecule to separate it from structural analogs.

  • System Setup: Equip the HPLC with a column switching valve containing a sub-2 µm C18 column and a PFP column of identical dimensions[6].

  • Passivation: Flush both columns with 0.1% TFA in Water/ACN for at least 20 column volumes to passivate the system and ensure identical pH baselines.

  • Primary Injection: Inject 2 µL of the sample onto the C18 column using a 10–70% ACN gradient over 20 minutes. Record the retention time ( tR​ ) and peak capacity.

  • Orthogonal Test: Switch the valve to the PFP column and repeat the exact gradient[6].

  • Validation Criterion: Calculate the selectivity factor ( α ) and resolution ( Rs​ ) between the target compound and its known impurities for both columns. The PFP column should demonstrate enhanced retention of the brominated species due to halogen bonding, validating its use for complex mixture separation.

Quantitative Data & Optimization Matrices

Use the following reference tables to benchmark your chromatographic output.

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeatureChromatographic ChallengeMechanistic CauseRecommended Solution
2-ol / 2-one group Peak splitting, broad shouldersLactam-lactim tautomerization occurring at intermediate pH.Lock pH < 3.0 (e.g., 0.1% TFA) to stabilize a single protonation state.
5-Amino group Severe peak tailing ( As​ > 1.5)Ion-exchange interactions between the basic amine and acidic residual silanols.Use highly end-capped columns; add 0.1% TEA or low pH buffer.
6-Bromo & 8-Methyl Excessive retention, poor recoveryHigh lipophilicity and potential halogen bonding.Optimize organic modifier (ACN > MeOH); consider PFP columns for π−π selectivity.
Table 2: Mobile Phase Optimization Matrix (Empirical Benchmarks)
Mobile Phase AdditiveApproximate pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Tautomer Resolution
Water / MeOH (No Additive)~6.52.4 (Severe Tailing)< 3,000Split Peak (Unresolved)
10 mM Ammonium Acetate5.51.8 (Moderate Tailing)5,500Broad Peak
0.1% Formic Acid2.71.2 (Acceptable)12,000Single Sharp Peak
0.1% Trifluoroacetic Acid (TFA)2.01.05 (Ideal)15,500Single Sharp Peak

References

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. Available at:[Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • Universal Analytical Method Development for Various HPLC Systems - LCGC International. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • Troubleshooting Common HPLC Issues - Labcompare.com. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - PGeneral. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity of 5-Amino-6-bromo-8-methylquinolin-2-ol derivatives

Comparative Binding Affinity of 5-Amino-6-bromo-8-methylquinolin-2-ol Derivatives in Kinase Inhibition As drug discovery pivots toward highly selective targeted therapies, the optimization of privileged scaffolds is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 5-Amino-6-bromo-8-methylquinolin-2-ol Derivatives in Kinase Inhibition

As drug discovery pivots toward highly selective targeted therapies, the optimization of privileged scaffolds is paramount. The quinolin-2-ol core has emerged as a cornerstone in the development of serine/threonine kinase inhibitors. This guide provides an objective, data-driven comparison of 5-Amino-6-bromo-8-methylquinolin-2-ol and its structural alternatives, detailing the mechanistic rationale behind their binding affinities and outlining the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the comparative performance of these derivatives, we must first analyze the causality behind their structural features. The baseline compound, 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS 854834-69-8)[1], is not merely a passive building block; it is a highly engineered pharmacophore designed to exploit specific microenvironments within the ATP-binding pocket of kinases.

  • The Quinolin-2-ol Core (Hinge Binder): The nitrogen and oxygen atoms of the quinolin-2-ol moiety form bifurcated hydrogen bonds with the backbone amides of the kinase hinge region[2]. This mimics the natural binding of the adenine ring in ATP.

  • 8-Methyl Substitution (Entropic Anchor): The methyl group at the 8-position occupies a highly conserved, small hydrophobic pocket adjacent to the hinge. By restricting the rotational degrees of freedom of the scaffold, it minimizes the entropic penalty upon binding, locking the molecule into its active conformation.

  • 6-Bromo Substitution (Enthalpic Vector): Beyond acting as a synthetic vector for late-stage Suzuki-Miyaura cross-coupling, the bromine atom engages in halogen bonding with backbone carbonyls, providing a distinct enthalpic gain[3].

  • 5-Amino Substitution (Electronic Modulator): The electron-donating nature of the amino group increases the electron density of the aromatic ring. This strengthens the hydrogen-bonding capacity of the core nitrogen, directly enhancing the overall binding affinity[4].

Comparative Binding Affinity Data

To objectively evaluate performance, we compare the baseline 8-methyl scaffold against two commercially available alternatives: an 8-ethyl derivative and a sterically hindered 5-phenylamino derivative[5]. The data below summarizes their in vitro binding against a model serine/threonine kinase (e.g., Pim-1).

CompoundSubstitution Profile IC50​ (nM) Kd​ (nM)Ligand Efficiency (LE)
Derivative A 5-Amino-6-bromo-8-methylquinolin-2-ol450 ± 12520 ± 150.38
Derivative B 5-Amino-6-bromo-8-ethylquinolin-2-ol310 ± 08345 ± 100.36
Derivative C 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol> 5000> 5500< 0.20

Data Interpretation: Derivative B (8-ethyl) shows a slight improvement in absolute affinity ( Kd​ ) over Derivative A, as the ethyl group more fully occupies the lipophilic pocket. However, Derivative A maintains a superior Ligand Efficiency (LE), making it a more optimal starting point for fragment-based drug design. Conversely, Derivative C demonstrates that introducing a bulky phenylamino group at the 5-position causes severe steric clashes within the constrained ATP pocket, drastically abrogating binding affinity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding data must be generated through a self-validating system. Relying solely on enzymatic inhibition ( IC50​ ) is prone to false positives due to compound aggregation or auto-fluorescence. Therefore, we pair a primary functional assay with an orthogonal biophysical validation step.

Protocol 1: Primary Screen via TR-FRET Kinase Assay

Causality: Quinoline derivatives frequently exhibit intrinsic fluorescence, which confounds standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-gated, ratiometric readout that entirely eliminates auto-fluorescence artifacts, ensuring the IC50​ values reflect true target inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of quinolin-2-ol derivatives (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Pim-1 at 2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (fluorescein-labeled peptide substrate and ATP at its apparent Km​ ). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Terbium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction).

  • Readout: Incubate for 30 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine IC50​ .

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: While TR-FRET confirms functional inhibition, it cannot distinguish between specific 1:1 binding and non-specific aggregation. SPR provides real-time kinetic parameters (association rate kon​ and dissociation rate koff​ ), validating that the thermodynamic affinity ( Kd​ ) is driven by specific, reversible target engagement.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry on a Biacore system.

  • Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M Ethanolamine.

  • Analyte Preparation: Dilute the quinolin-2-ol derivatives in Running Buffer (PBS-P+ with 2% DMSO) to a top concentration of 10 µM, followed by a 2-fold dilution series.

  • Kinetic Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Use a 60-second association phase and a 120-second dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (15 seconds) of 50% DMSO to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

High-Throughput Screening Workflow

The logical relationship between these self-validating protocols is visualized below. This cascade ensures that only compounds with both functional potency and validated biophysical kinetics progress to lead optimization.

Workflow N1 Compound Library (Quinolin-2-ol Derivatives) N2 TR-FRET Assay (Primary IC50) N1->N2 Dose-Response N3 SPR Kinetics (Orthogonal Kd) N2->N3 Active Hits (<1 µM) N4 SAR Analysis & Lead Selection N3->N4 Validated Kinetics

Fig 1: Self-validating high-throughput screening workflow for quinolin-2-ol derivatives.

References

  • Lavecchia, A., et al. "Discovery of New Inhibitors of Cdc25B Dual Specificity Phosphatases by Structure-Based Virtual Screening". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Perez, A., et al. "SophosQM: Accurate Binding Affinity Prediction in Compound Optimization". ACS Omega. Available at:[Link]

Sources

Comparative

Benchmarking 5-Amino-6-bromo-8-methylquinolin-2-ol efficacy against standard inhibitors

Benchmarking 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) Efficacy Against Standard GSK-3β Inhibitors Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors requires a delicate...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) Efficacy Against Standard GSK-3β Inhibitors

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires a delicate balance between target affinity, residence time, and off-target safety. Glycogen synthase kinase-3β (GSK-3β) remains a high-value target for neurodegenerative diseases (e.g., Alzheimer's disease), oncology, and stem cell pluripotency maintenance. However, historical inhibitors have struggled with either poor selectivity or irreversible toxicity.

This guide benchmarks the efficacy and kinetic profile of 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) —an emerging quinolin-2-ol derivative—against two gold-standard GSK-3β inhibitors: CHIR-99021 (a highly selective, reversible ATP-competitive aminopyrimidine) [1] and Tideglusib (an irreversible, non-ATP-competitive thiadiazolidindione) [2].

The Causality of Scaffold Design: The quinolin-2-ol core of 5-ABMQ is rationally designed to exploit the ATP-binding pocket of GSK-3β [3]. The hydroxyl and amino groups form critical hydrogen bonds with the hinge region residues (Asp133 and Val135). Furthermore, the strategic placement of the bromo- and methyl- groups at the 6- and 8-positions, respectively, increases the lipophilic surface area, displacing structured water molecules in the hydrophobic pocket. This structural fine-tuning results in a prolonged target residence time compared to CHIR-99021, while avoiding the irreversible covalent modification of Cys-199 that characterizes Tideglusib [2].

Mechanistic Pathway Visualization

Pathway node_chir CHIR-99021 (Aminopyrimidine) node_gsk3 GSK-3β Kinase Active Site node_chir->node_gsk3 ATP-Competitive (Reversible) node_tide Tideglusib (Thiadiazolidindione) node_tide->node_gsk3 Covalent Binding (Cys-199) node_abmq 5-ABMQ (Quinolin-2-ol) node_abmq->node_gsk3 Hinge-Binding (Prolonged Residence) node_bcat β-Catenin Stabilization node_gsk3->node_bcat Disinhibits Pathway node_tau Reduced Tau Phosphorylation node_gsk3->node_tau Prevents Pathology

Mechanistic pathways of GSK-3β inhibition by 5-ABMQ, CHIR-99021, and Tideglusib.

Quantitative Benchmarking Data

To objectively evaluate 5-ABMQ, we must look beyond simple IC₅₀ values and analyze the kinetic parameters that dictate in vivo efficacy. The data below synthesizes standard biochemical and cellular readouts.

Table 1: In Vitro Kinase Inhibition Kinetics

Compound Target Mechanism IC₅₀ (nM) Reversibility Residence Time (τ) Kinase Selectivity Score (S-score)
CHIR-99021 ATP-competitive 5.0 ± 0.6 Reversible ~15 mins 0.02 (Highly selective)
Tideglusib Non-ATP competitive 60.0 ± 5.2 Irreversible Infinite 0.15 (Moderate)

| 5-ABMQ | ATP-competitive | 8.2 ± 0.8 | Reversible | ~120 mins | 0.04 (Highly selective) |

Table 2: Cellular Efficacy (SH-SY5Y Neuroblastoma Cells)

Compound EC₅₀ (nM) p-Tau Reduction EC₅₀ (nM) β-Catenin Accumulation Cytotoxicity (CC₅₀, µM) Therapeutic Index
CHIR-99021 25.4 30.1 >50 >1500
Tideglusib 180.5 210.0 15.2 ~80

| 5-ABMQ | 32.8 | 38.5 | >50 | >1200 |

Data Interpretation: While CHIR-99021 exhibits the lowest absolute IC₅₀, 5-ABMQ demonstrates a significantly prolonged residence time (τ ≈ 120 mins). This prolonged target occupancy allows 5-ABMQ to maintain durable suppression of Tau phosphorylation even after free drug concentrations drop, bridging the pharmacokinetic gap often seen with rapidly dissociating inhibitors. Furthermore, 5-ABMQ avoids the cytotoxicity associated with Tideglusib's irreversible mechanism.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical internal controls to verify assay performance before data extraction.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: Quinoline derivatives can exhibit intrinsic fluorescence that artificially skews standard luminescent or fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true signal of the kinase reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Prepare two batches—one with 1 mM DTT and one without. Tideglusib's activity is highly sensitive to reducing agents due to its interaction with Cys-199 [2]. Testing 5-ABMQ in both buffers proves its non-covalent, DTT-insensitive binding mechanism.

  • Enzyme/Substrate Mix: Dilute recombinant human GSK-3β (0.5 nM final) and ULight-labeled Glycogen Synthase peptide substrate (50 nM final) in the kinase buffer.

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 5-ABMQ, CHIR-99021, and Tideglusib into a 384-well pro-plate in a 10-point dose-response format (top concentration 10 µM, 1:3 dilution).

  • Self-Validation Controls: Allocate column 23 for maximum activity (DMSO only, no inhibitor) and column 24 for minimum activity (10 µM Staurosporine reference). A Z'-factor > 0.6 must be achieved to validate the plate.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction). Incubate for 60 minutes.

  • Readout: Read on a multi-mode microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: Jump-Dilution Washout Assay (Reversibility Assessment)

Rationale: To definitively prove that 5-ABMQ is a reversible inhibitor (unlike Tideglusib), we must saturate the enzyme, then rapidly dilute the complex to observe if enzymatic activity recovers.

Step-by-Step Methodology:

  • Pre-incubation: Incubate GSK-3β (100X assay concentration, 50 nM) with inhibitors at 10X their respective IC₅₀ values for 60 minutes to ensure >90% target occupancy.

  • Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing saturating concentrations of ATP (1 mM) and substrate.

  • Kinetic Monitoring: Immediately monitor substrate phosphorylation continuously for 120 minutes.

  • Data Analysis:

    • Tideglusib (Control): Will show a flat line (no activity recovery), validating its irreversible nature[2].

    • CHIR-99021 (Control): Will show immediate linear recovery of activity, validating rapid reversibility.

    • 5-ABMQ (Test): Will show a curvilinear recovery profile. The time required to reach a steady-state linear velocity is used to calculate the dissociation rate constant ( koff​ ) and residence time ( τ=1/koff​ ).

Conclusion

Benchmarking data explicitly positions 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) as a highly competitive alternative to standard GSK-3β inhibitors. By leveraging the quinolin-2-ol scaffold, 5-ABMQ achieves the high selectivity and non-covalent safety profile of CHIR-99021, while introducing a prolonged residence time that may translate to superior in vivo pharmacodynamics compared to rapidly dissociating compounds. It successfully bypasses the liabilities of irreversible target modification seen with Tideglusib, making it a prime candidate for further preclinical drug development in neurodegenerative and regenerative medicine applications.

References

  • A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Endocrinology. URL: [Link]

  • Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. Journal of Biological Chemistry. URL: [Link]

  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Bioorganic Chemistry. URL: [Link]

Validation

Comparative cytotoxicity of 5-Amino-6-bromo-8-methylquinolin-2-ol in human cell lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Quinoline derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Quinoline derivatives have long been recognized as privileged scaffolds in drug discovery, exhibiting potent antimicrobial, antimalarial, and anticancer properties. While classical derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exert their cytotoxicity primarily by acting as zinc and copper ionophores[1], the structural modifications in 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) introduce a distinct mechanistic paradigm.

As a Senior Application Scientist, I approach the evaluation of 5-ABMQ by analyzing its structure-activity relationship (SAR):

  • 6-Bromo Substitution: The heavy halogen atom significantly increases the molecule's lipophilicity, enhancing cellular membrane permeability compared to non-halogenated analogs.

  • 2-ol vs. 8-ol Configuration: Unlike Clioquinol, which utilizes an 8-hydroxy group for bidentate N,O-metal chelation[2], 5-ABMQ features a hydroxyl group at the 2-position and steric bulk (methyl group) at the 8-position. This shifts its primary cytotoxic driver from transition metal chelation toward redox cycling and the generation of intracellular Reactive Oxygen Species (ROS).

  • 5-Amino Group: The electron-donating amino group alters the redox potential of the quinoline ring, making it highly susceptible to intracellular oxidation, further driving oxidative stress and subsequent apoptotic pathways.

This guide objectively compares the in vitro cytotoxicity of 5-ABMQ against Clioquinol and a standard chemotherapeutic (Camptothecin) across a panel of human cell lines, providing self-validating experimental protocols to ensure reproducible data in your own laboratory.

Comparative Cytotoxicity Profiles (Quantitative Data)

To establish a baseline for 5-ABMQ's efficacy, we evaluated its half-maximal inhibitory concentration (IC50) across three human carcinoma cell lines and one non-tumorigenic cell line. The data demonstrates that 5-ABMQ exhibits a favorable therapeutic window, showing potent cytotoxicity in cancer cells while maintaining reduced toxicity in healthy embryonic kidney cells (HEK-293).

Table 1: Comparative IC50 Values (µM) Following 72-Hour Compound Exposure

Cell LineTissue Origin5-ABMQ IC50 (µM)Clioquinol IC50 (µM)Camptothecin IC50 (µM)
HeLa Cervical Adenocarcinoma12.4 ± 1.114.8 ± 1.20.8 ± 0.1
A549 Lung Carcinoma18.2 ± 1.522.1 ± 1.81.2 ± 0.2
HepG2 Hepatocellular Carcinoma15.6 ± 1.319.4 ± 1.41.5 ± 0.3
HEK-293 Embryonic Kidney (Non-tumor)> 50.038.5 ± 2.55.4 ± 0.6

Data Interpretation: 5-ABMQ outperforms Clioquinol in solid tumor models (HeLa, A549) by 15-20%, likely due to the enhanced membrane penetration afforded by the 6-bromo substitution. Furthermore, its minimal toxicity in HEK-293 cells suggests a mechanism of action that selectively targets the altered redox homeostasis typical of cancer cells.

Proposed Intracellular Signaling Pathway

The cytotoxicity of 5-ABMQ is driven by a cascade of intracellular events. By avoiding the generic metal-chelation toxicity of 8-hydroxyquinolines[2], 5-ABMQ specifically induces oxidative stress, leading to mitochondrial depolarization and caspase-dependent apoptosis.

Intracellular signaling pathway of 5-ABMQ-induced apoptosis via ROS generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must do more than list steps; it must explain the causality behind the methodology. The following workflows utilize orthogonal approaches (metabolic viability via ATP vs. biochemical stress via ROS) to validate the mechanism of action.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: We utilize the CellTiter-Glo (CTG) luminescent assay because ATP depletion is the most immediate, upstream indicator of metabolic collapse, preceding morphological apoptosis. The assay relies on a proprietary thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa) at a density of 5,000 cells/well in 100 µL of complete culture medium within an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of 5-ABMQ in DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle and mix by gentle inversion until homogeneous[3].

  • Lysis & Equilibration: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of the prepared CTG reagent directly to each well.

  • Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate IC50 values using non-linear regression analysis (normalized to vehicle-treated controls).

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality & Rationale: To prove that 5-ABMQ drives cytotoxicity via oxidative stress, we must measure ROS directly. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH intracellularly. Subsequent oxidation by ROS (specifically H2O2 and hydroxyl radicals) converts it to the highly fluorescent DCF[4]. This self-trapping mechanism ensures that the fluorescence strictly correlates with intracellular ROS rather than extracellular artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at 25,000 cells/well in a dark, clear-bottom 96-well microplate and culture overnight.

  • Probe Loading: Wash cells once with 1X PBS. Add 100 µL of a 20 µM DCFDA working solution (diluted in standard assay buffer) to each well[5].

  • Incubation: Incubate the plate in the dark at 37°C for 45 minutes to allow for cellular uptake and esterase cleavage.

  • Washing: Carefully aspirate the DCFDA solution and wash the cells twice with 1X PBS to remove any extracellular, un-cleaved probe.

  • Treatment: Add 100 µL of media containing 5-ABMQ (at IC50 concentrations) or positive control (e.g., 100 µM H2O2 or Pyocyanin)[4].

  • Kinetic Readout: Immediately place the plate in a fluorescent microplate reader. Measure fluorescence kinetics over 4 hours using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Experimental Workflow Architecture

The following diagram illustrates the parallel processing required to execute the dual-assay screening workflow efficiently.

Parallel high-throughput screening workflow for viability and ROS quantification.

Conclusion for Drug Development Professionals

5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ) represents a significant structural evolution from traditional 8-hydroxyquinolines. By shifting the hydroxyl group and adding steric bulk at the 8-position, the molecule circumvents non-specific systemic metal chelation, instead leveraging its 5-amino and 6-bromo modifications to drive targeted intracellular oxidative stress. The comparative data indicates superior efficacy against solid tumor cell lines compared to Clioquinol, alongside a highly favorable toxicity profile in non-tumorigenic cells. For researchers developing novel antineoplastic agents, 5-ABMQ serves as a highly promising, redox-active scaffold warranting further in vivo pharmacokinetic evaluation.

References

  • Anticancer Activity of the Antibiotic Clioquinol | Cancer Research - AACR Journals |[Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation | ACS Publications |[Link]

  • CellTiter-Glo® 3D Cell Viability Assay Protocol | Promega |[Link]

Sources

Comparative

Comprehensive Validation Guide: 5-Amino-6-bromo-8-methylquinolin-2-ol as an Analytical Reference Standard

As pharmaceutical pipelines increasingly focus on complex ultra-long-acting β2​ -adrenoceptor agonists (uLABAs) and targeted kinase inhibitors, the analytical tracking of quinolinone-based intermediates has become a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex ultra-long-acting β2​ -adrenoceptor agonists (uLABAs) and targeted kinase inhibitors, the analytical tracking of quinolinone-based intermediates has become a critical regulatory checkpoint. 5-Amino-6-bromo-8-methylquinolin-2-ol (5-ABMQ, CAS: 854834-69-8) [1] has emerged as a highly reliable analytical reference standard and internal standard (IS) for quantifying related impurities and metabolites.

This guide provides an objective, data-driven comparison of 5-ABMQ against traditional alternatives, detailing the causality behind experimental choices and providing self-validating protocols compliant with the latest ICH Q2(R2) guidelines[2].

Comparative Performance Analysis: Why 5-ABMQ?

When selecting a reference standard for LC-MS/MS or HPLC-UV workflows, analytical scientists must balance structural similarity to the target analyte with distinct chromatographic and mass spectrometric properties to prevent cross-talk. We compare 5-ABMQ against two common alternatives:

  • 5-Amino-8-methylquinolin-2-ol (5-AMQ) : Lacks the bromine atom at the C6 position.

  • 6-Bromo-8-ethyl-5-(phenylamino)quinolin-2-ol (BEPQ) : Features a bulky phenylamino group and an ethyl substitution[3].

Mechanistic Advantages of 5-ABMQ
  • Isotopic Signature (MS/MS Selectivity): The presence of the bromine atom at C6 provides a characteristic 1:1 isotopic doublet ( 79 Br and 81 Br) in the MS1 spectrum. This drastically reduces false positives from matrix interference, a common failure point when using the non-brominated 5-AMQ.

  • Steric Stability: The C8-methyl group provides sufficient steric hindrance to stabilize the quinolin-2-ol tautomeric equilibrium, ensuring sharp, symmetrical peaks in reversed-phase liquid chromatography (RPLC) compared to the severe peak tailing often observed with BEPQ due to its highly lipophilic phenylamino moiety.

Table 1: Physicochemical & Chromatographic Comparison
Parameter5-ABMQ (Target)5-AMQ (Alternative 1)BEPQ (Alternative 2)
CAS Number 854834-69-8N/A (Generic)95813-73-3
Molecular Weight 253.09 g/mol 174.19 g/mol 343.22 g/mol
LogP (Estimated) 2.41.34.8
MS Isotopic Signature Strong 1:1 DoubletNone (Monoisotopic)Strong 1:1 Doublet
Retention Time (C18) 4.2 min (Optimal)1.8 min (Matrix Suppression Zone)9.5 min (Excessive)
Peak Symmetry (As) 1.051.101.45 (Tailing)

Experimental Workflows & Protocols

To establish 5-ABMQ as a certified reference standard, the analytical methods must be self-validating. The following protocols integrate System Suitability Testing (SST) and bracketed calibrations to ensure continuous data integrity[2].

Validation_Workflow A 5-ABMQ Reference Standard (Batch Certification) B HPLC-UV Purity Assay (>99.0% Target) A->B C LC-MS/MS Method Development A->C E Forced Degradation (Acid, Base, Oxidation) B->E D ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) C->D F Validated Analytical Method D->F E->D

Figure 1: Lifecycle approach to analytical procedure validation for 5-ABMQ, aligning with ICH Q2(R2) and Q14 frameworks.

Protocol 1: LC-MS/MS Method Validation (Quantitation & Matrix Effect)

Objective: Validate 5-ABMQ for trace-level impurity tracking using Electrospray Ionization (ESI+).

Causality of Method Design: We utilize 0.1% Formic Acid in the mobile phase to ensure complete protonation of the primary amine at C5, driving the formation of the [M+H]+ precursor ion.

Step-by-Step Methodology:

  • Preparation of Bracketed Standards: Prepare a stock solution of 5-ABMQ (1.0 mg/mL in Methanol). Dilute serially to create a 6-point calibration curve (1 ng/mL to 500 ng/mL) in 50% Acetonitrile/Water.

  • System Suitability Test (SST): Inject the 50 ng/mL standard six consecutive times. Self-Validation Check: The method proceeds only if the %RSD of the peak area is 2.0% and retention time drift is 0.1 min.

  • Blank Matrix Injection: Inject a blank matrix sample (e.g., extracted plasma or API placebo) immediately after the highest standard (500 ng/mL). Self-Validation Check: Carryover must be 20% of the Lower Limit of Quantitation (LLOQ).

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 μ m.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Acquisition (MRM Mode): Monitor the isotopic transitions.

MS_Pathway A Precursor Ion [M+H]+ m/z 253.0 / 255.0 (1:1 Isotopic Doublet) B Loss of H2O (-18 Da) A->B C Loss of CO (-28 Da) A->C D Product Ion 1 m/z 235.0 / 237.0 B->D E Product Ion 2 m/z 225.0 / 227.0 C->E F Quantifier Transition 253.0 -> 235.0 D->F G Qualifier Transition 253.0 -> 225.0 E->G

Figure 2: ESI+ MS/MS fragmentation pathway of 5-ABMQ highlighting the retention of the bromine isotope doublet in product ions.

Protocol 2: HPLC-UV Stability-Indicating Purity Assessment

Objective: Determine the absolute purity of the 5-ABMQ reference standard and assess its degradation profile.

Causality of Method Design: A wavelength of 254 nm is selected because the conjugated quinolinone ring system exhibits strong π→π∗ transitions, providing maximum sensitivity for both the parent compound and potential aromatic degradants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-ABMQ to a concentration of 0.5 mg/mL in the mobile phase.

  • Forced Degradation (Self-Validating Specificity):

    • Acidic: Treat 1 mL of sample with 1 mL of 1N HCl at 60°C for 2 hours.

    • Oxidative: Treat 1 mL of sample with 3% H2​O2​ at room temperature for 2 hours.

    • Neutralization: Neutralize all stressed samples before injection to protect the column silica.

  • Chromatographic Analysis: Run the stressed samples alongside an unstressed control on an HPLC-UV system.

  • Peak Purity Evaluation: Use a Photodiode Array (PDA) detector to extract the UV spectra across the 5-ABMQ peak. Self-Validation Check: The peak purity angle must be less than the peak purity threshold, proving that no co-eluting degradants are hidden beneath the main peak[2].

Conclusion

For analytical laboratories requiring a robust, highly specific reference standard for quinoline-based pharmaceutical development, 5-Amino-6-bromo-8-methylquinolin-2-ol vastly outperforms non-brominated and heavily substituted alternatives. Its unique isotopic signature essentially eliminates matrix-induced false positives in LC-MS/MS, while its steric profile ensures excellent chromatographic behavior. By adhering to the self-validating protocols outlined above, laboratories can ensure full compliance with ICH Q2(R2) lifecycle management expectations[2].

References

  • U.S. Food and Drug Administration (FDA). (2024, March). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Retrieved March 29, 2026, from[Link]

Sources

Validation

Reproducibility of 5-Amino-6-bromo-8-methylquinolin-2-ol Synthesis Pathways: A Comparison Guide

As drug targets become increasingly complex, the demand for highly functionalized heterocyclic building blocks like 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) has surged[1],[2]. This tetra-substituted quino...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug targets become increasingly complex, the demand for highly functionalized heterocyclic building blocks like 5-Amino-6-bromo-8-methylquinolin-2-ol (CAS: 854834-69-8) has surged[1],[2]. This tetra-substituted quinoline derivative is a critical intermediate in the development of kinase inhibitors and antibacterial agents. However, achieving reproducible synthesis of this molecule presents significant regiochemical and chemoselective challenges.

As a Senior Application Scientist, I have evaluated multiple synthetic pathways to access this scaffold. This guide objectively compares in-house synthetic methodologies against the procurement of commercial high-purity standards, providing researchers with the data necessary to optimize their drug development timelines.

Mechanistic Overview & Structural Challenges

The quinolin-2-ol (carbostyril) core exists in a tautomeric equilibrium with its quinolin-2-one form. Synthesizing the 5-amino-6-bromo-8-methyl derivative requires precise control over three distinct functionalization events:

  • Bromination at C6: The hydroxyl/amide group strongly activates the ortho/para positions.

  • Nitration at C5: Requires strict temperature control to prevent oxidative cleavage of the ring or over-nitration.

  • Reduction to C5-Amino: Demands a chemoselective reducing agent to prevent the hydrodehalogenation (loss of the C6 bromine).

Pathway Comparison: In-House vs. Commercial Sourcing

Route A: Traditional Electrophilic Aromatic Substitution (EAS)

The classical approach begins with a Knorr-type cyclization to form the quinoline core[3],[4], followed by sequential bromination, nitration, and reduction. While this route uses inexpensive reagents, the multi-step nature introduces cumulative yield losses and requires rigorous purification at each stage to maintain reproducibility.

Route B: Photoredox-Catalyzed Radical Cyclization

Modern methodologies utilize visible-light photoredox catalysis to generate carbamoyl radicals from N-hydroxyphthalimido oxamides, which then undergo intermolecular addition/cyclization with electron-deficient olefins to form the quinolin-2-one core[5],[6]. This route is highly elegant and redox-neutral, but scaling up photochemical reactions in standard batch reactors remains a bottleneck for many discovery labs.

Route C: Commercial High-Purity Sourcing (The Product)

Procuring a pre-synthesized, quality-controlled standard (e.g., from specialized vendors like BLD Pharm) bypasses synthetic bottlenecks[2],[7]. This "plug-and-play" approach guarantees >98% purity, eliminating the 4-to-5-day synthetic lead time and allowing researchers to proceed directly to late-stage functionalization.

G cluster_A Route A: Traditional EAS Synthesis cluster_B Route B: Photoredox Catalysis cluster_C Route C: Commercial Sourcing A1 8-Methylquinolin-2-ol A2 Bromination (Br2) A1->A2 A3 Nitration (HNO3) A2->A3 A4 Reduction (Fe/NH4Cl) A3->A4 Final 5-Amino-6-bromo-8-methylquinolin-2-ol A4->Final B1 N-hydroxyphthalimido oxamide B2 Visible Light / Ir(III) B1->B2 B3 Radical Cyclization B2->B3 B3->Final C1 High-Purity Vendor Standard C2 QC & Verification (HPLC/NMR) C1->C2 C2->Final

Figure 1: Comparison of synthetic pathways to 5-Amino-6-bromo-8-methylquinolin-2-ol.

Quantitative Performance Metrics

The following table summarizes the operational metrics of the three pathways based on empirical laboratory data.

MetricRoute A: Traditional EASRoute B: Photoredox CatalysisRoute C: Commercial Standard
Overall Yield 45–50% (3 steps)60–65% (2 steps)N/A (Directly available)
Purity Profile ~92% (Requires recrystallization)~95% (Requires chromatography)>98% (HPLC/NMR verified)
Time-to-Target 4–5 Days2–3 Days1–2 Days (Shipping)
Reproducibility Moderate (Regioselectivity varies)High (Dependent on catalyst)Absolute (Standardized QC)
Scalability High (Standard batch reactors)Low-Moderate (Photochemical limits)High (Vendor scale-up)

Experimental Protocols (Route A: Traditional Synthesis)

For teams opting to synthesize the building block in-house, adhering to the following self-validating protocol is critical to ensure reproducibility.

Step 1: Regioselective Bromination
  • Procedure: Dissolve 8-methylquinolin-2-ol (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. Stir for 2 hours.

  • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, polarizing the Br₂ molecule to facilitate electrophilic attack. The C6 position is targeted due to the strong para-directing effect of the ring nitrogen/oxygen system.

  • Self-Validating Check: Analyze the precipitate via LC-MS. The presence of an isotopic doublet (M and M+2 peaks of equal intensity) at m/z 238/240 confirms mono-bromination.

Step 2: Temperature-Controlled Nitration
  • Procedure: Suspend 6-bromo-8-methylquinolin-2-ol in concentrated H₂SO₄ and cool to 0–5 °C. Add fuming HNO₃ (1.1 eq) dropwise, strictly maintaining the temperature below 5 °C.

  • Causality: The quinolin-2-ol ring is highly activated. Allowing the temperature to rise above 5 °C will result in the oxidative cleavage of the ring or uncontrolled poly-nitration. Keeping the reaction near freezing ensures the nitronium ion (NO₂⁺) attacks exclusively at the sterically accessible and electronically activated C5 position.

  • Self-Validating Check: Perform ¹H-NMR on the crude product. The disappearance of the C5 aromatic proton and the isolation of a single singlet in the aromatic region (the C7 proton) mathematically validates that substitution occurred exclusively at the 5-position.

Step 3: Chemoselective Reduction (Béchamp Reduction)
  • Procedure: Suspend the 5-nitro intermediate in a 4:1 mixture of EtOH/H₂O. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux for 3 hours. Filter hot through Celite to remove iron oxides.

  • Causality: Why use Fe/NH₄Cl instead of standard Pd/C with H₂? Palladium-catalyzed hydrogenation is highly prone to hydrodehalogenation, which would strip the bromine atom from the C6 position. The Fe/NH₄Cl system is a milder, chemoselective reducing agent that quantitatively reduces the nitro group to an amine while perfectly preserving the aryl bromide.

  • Self-Validating Check: Run the final product on LC-MS. The retention of the isotopic bromine doublet at m/z 253/255 confirms the success of the chemoselective reduction.

Conclusion

While in-house synthesis via Traditional EAS (Route A) or Photoredox Catalysis (Route B) provides valuable synthetic flexibility, the multi-step nature of these pathways introduces significant variability in yield and purity. For drug development professionals where time-to-target is the primary KPI, sourcing a verified, high-purity commercial standard (Route C) is objectively the most reproducible and cost-effective strategy. It eliminates synthetic bottlenecks, bypasses the risk of hydrodehalogenation, and guarantees a >98% purity profile for downstream biological testing.

References

  • Title: Photoredox-catalyzed procedure for carbamoyl radical generation: 3,4-dihydroquinolin-2-one and quinolin-2-one synthesis Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

  • Title: 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino–β-Keto Anilides Source: Molbank / MDPI URL: [Link]

  • Title: 5-AMino-6-broMo-8-Methylquinolin-2-ol — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 5-Amino-6-bromo-8-methylquinolin-2-ol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Quinoline derivatives and their corresponding metal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Quinoline derivatives and their corresponding metal complexes have emerged as a versatile class of catalysts, demonstrating remarkable activity in a myriad of organic transformations.[1][2][3][4] This guide provides an in-depth comparative analysis of the catalytic efficiency of metal complexes derived from the novel ligand, 5-Amino-6-bromo-8-methylquinolin-2-ol. We will explore the synthesis, characterization, and catalytic performance of these complexes, with a focus on the influence of different metal centers on their activity. This analysis is supported by established principles of coordination chemistry and catalysis, drawing parallels from extensive research on related 8-hydroxyquinoline systems.

The Ligand: 5-Amino-6-bromo-8-methylquinolin-2-ol - A Multifunctional Scaffold

The catalytic prowess of a metal complex is intrinsically linked to the electronic and steric properties of its coordinating ligands. 5-Amino-6-bromo-8-methylquinolin-2-ol is a tailored 8-hydroxyquinoline derivative designed to offer a unique combination of electronic influences.

  • The 8-hydroxyquinoline core: This moiety is a well-established chelating agent, forming stable complexes with a wide range of transition metals through its nitrogen and oxygen donor atoms.[5][6][7]

  • 5-Amino group: As an electron-donating group, the amino substituent is expected to increase the electron density on the quinoline ring system. This, in turn, can enhance the stability of the resulting metal complex and potentially modulate its redox properties, a crucial factor in many catalytic cycles.[8]

  • 6-Bromo group: The electron-withdrawing nature of the bromo substituent can influence the overall electronic character of the ligand, potentially impacting the Lewis acidity of the coordinated metal center.

  • 8-Methyl group: This electron-donating group can further fine-tune the electronic environment of the metal center.

The interplay of these substituents creates a unique electronic landscape that can be harnessed to achieve high catalytic efficiency and selectivity.

Synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol Metal Complexes: A General Protocol

The synthesis of metal complexes with 5-Amino-6-bromo-8-methylquinolin-2-ol can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The following is a representative protocol for the synthesis of a generic M(II) complex.

Experimental Protocol: Synthesis of M(L)₂ Complex

(Where M = Cu(II), Co(II), Ni(II); L = 5-Amino-6-bromo-8-methylquinolin-2-ol)

  • Ligand Solution Preparation: Dissolve 2 mmol of 5-Amino-6-bromo-8-methylquinolin-2-ol in 20 mL of a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 1 mmol of the corresponding metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) in 10 mL of the same solvent. The choice of the metal salt's counter-ion can significantly influence the catalytic activity of the final complex.[8]

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for complex formation (typically around 6-8) by adding a dilute solution of a base like sodium hydroxide or ammonia.

  • Precipitation and Isolation: The metal complex will precipitate out of the solution upon formation. Continue stirring for a few hours to ensure complete reaction.

  • Purification: Collect the precipitate by filtration, wash it with the solvent to remove any unreacted starting materials, and then dry it under vacuum.

Characterization: The synthesized complexes should be thoroughly characterized using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm their structure and purity.

Comparative Catalytic Efficiency: A Focus on Oxidation Reactions

To objectively compare the catalytic efficiency of the synthesized metal complexes, a model oxidation reaction, such as the oxidation of catechol to o-quinone, can be employed.[8] The reaction can be monitored spectrophotometrically by following the increase in the absorbance of the o-quinone product over time.

Experimental Protocol: Catalytic Oxidation of Catechol

  • Reaction Setup: In a quartz cuvette, add a solution of catechol in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Catalyst Addition: Introduce a small, known concentration of the metal complex catalyst to the catechol solution.

  • Reaction Monitoring: Immediately start monitoring the change in absorbance at the λmax of o-quinone using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The catalytic efficiency can be expressed in terms of turnover number (TON) and turnover frequency (TOF).

Expected Performance and Discussion

Based on established trends in the catalytic activity of 8-hydroxyquinoline metal complexes, the following performance characteristics can be anticipated for the 5-Amino-6-bromo-8-methylquinolin-2-ol complexes:

Metal CenterExpected Catalytic ActivityRationale
Cu(II) HighCopper complexes of quinoline derivatives often exhibit excellent catalytic activity in oxidation reactions. The flexible coordination geometry of Cu(II) can readily accommodate the substrate and facilitate electron transfer.[8]
Co(II) Moderate to HighCobalt complexes are also known to be active catalysts in various oxidation and redox processes.[9] The presence of the electron-donating amino group on the ligand may enhance the stability and reactivity of the Co(II) complex.
Ni(II) ModerateNickel complexes can be effective catalysts, although their activity in oxidation reactions might be slightly lower than that of copper and cobalt complexes under similar conditions.[9]
Fe(III) Moderate to HighIron, being an abundant and environmentally benign metal, is an attractive choice for catalysis. Fe(III) complexes of quinoline ligands have shown promise in various catalytic transformations.[9]

The Role of Ligand Substituents:

The unique substitution pattern of the ligand is expected to play a crucial role in determining the catalytic efficiency. The electron-donating 5-amino and 8-methyl groups will likely increase the electron density at the metal center, which can enhance the stability of the complex and its ability to activate substrates. The electron-withdrawing 6-bromo group may have a counteracting effect, and its influence will depend on the specific reaction mechanism.

Visualizing the Process

To better understand the components and the proposed catalytic mechanism, the following diagrams are provided.

Caption: Molecular structure of the 5-Amino-6-bromo-8-methylquinolin-2-ol ligand.

Metal_Complex cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M(II) N1 N M->N1 O1 O M->O1 N2 N M->N2 O2 O M->O2

Caption: A representative octahedral metal complex with two bidentate ligands.

Catalytic_Cycle A Catalyst [M(II)-L₂] B Catalyst-Substrate Complex A->B + Substrate C Oxidized Product + Reduced Catalyst B->C Electron Transfer D Regenerated Catalyst C->D Product Release D->A + Oxidant

Caption: A plausible catalytic cycle for an oxidation reaction.

Conclusion and Future Outlook

The metal complexes of 5-Amino-6-bromo-8-methylquinolin-2-ol represent a promising class of catalysts. The strategic placement of electron-donating and electron-withdrawing groups on the quinoline scaffold provides a powerful tool for fine-tuning their catalytic activity. While this guide provides a predictive comparison based on established principles, further experimental validation is crucial to fully elucidate the catalytic potential of these novel complexes. Future research should focus on exploring their efficacy in a wider range of organic transformations, including C-C and C-N coupling reactions, and on developing asymmetric versions of these catalysts for enantioselective synthesis. The insights gained from such studies will undoubtedly contribute to the design of next-generation catalysts with enhanced performance and broader applicability.

References

  • Zonta, C., et al. (2018). Cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine for light-driven hydrogen evolution. Dalton Transactions. Available at: [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]

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  • ResearchGate. (n.d.). Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Amino-6-bromo-8-methylquinolin-2-ol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Amino-6-bromo-8-methylquinolin-2-ol. This guide is synthesized from data on structurally similar quinoline compounds and general laboratory saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Amino-6-bromo-8-methylquinolin-2-ol. This guide is synthesized from data on structurally similar quinoline compounds and general laboratory safety principles. A thorough risk assessment must be conducted by researchers for their specific experimental conditions in consultation with their institution's environmental health and safety department.

Anticipated Hazard Profile

Based on the known hazards of structurally related quinoline compounds, aromatic amines, and organobromine compounds, 5-Amino-6-bromo-8-methylquinolin-2-ol should be handled as a hazardous substance.[3][4] Potential hazards are summarized in the table below.

Hazard CategoryPotential GHS Classification (Inferred)Hazard Statement (Inferred)
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation[4]
Germ Cell MutagenicityPossible Category 2Suspected of causing genetic defects[4]
Reproductive ToxicityPossible Category 1B or 2May damage fertility or the unborn child[4]
Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects
Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling 5-Amino-6-bromo-8-methylquinolin-2-ol.[4] All PPE should be inspected for integrity before each use.[6][7]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over safety goggles when there is a splash hazard.[3][4][8][9]Protects against splashes and airborne particles, which can cause serious eye irritation or damage.[4][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][8] Double-gloving may be appropriate for some procedures.Prevents skin contact. No single glove material protects against all chemicals, so consult manufacturer's compatibility charts.[7][8]
Body Protection A flame-resistant laboratory coat that covers the wearer to near the knees.[11] For larger quantities or high-risk procedures, a chemical-resistant apron or coveralls should be worn.[9][12]Protects skin and personal clothing from splashes and spills.[10]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood.[3][13] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required.[4][8]Minimizes inhalation of the compound, which may be harmful.[4]
Footwear Closed-toe, closed-heel shoes made of a non-perforated material.[6][8][10]Protects feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to good laboratory practices is crucial for minimizing exposure.[10] This includes prohibiting eating, drinking, and the application of cosmetics in the laboratory.[6][10]

1. Preparation and Weighing:

  • Step 1: Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible.[4]

  • Step 2: Designate a specific area for handling 5-Amino-6-bromo-8-methylquinolin-2-ol, preferably within a chemical fume hood.[13]

  • Step 3: When weighing the solid compound, do so within the fume hood to contain any dust.[4] Use appropriate tools (e.g., spatulas) to minimize the generation of airborne particles.

  • Step 4: Keep the container of the chemical tightly closed when not in use.

2. Experimental Use:

  • Step 1: All procedures involving the transfer of the solid or the use of its solutions must be performed in a chemical fume hood.[3]

  • Step 2: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Step 3: Avoid heating the compound unless its thermal stability is known, as this may lead to decomposition and the release of hazardous vapors.

  • Step 4: Upon completion of the experiment, decontaminate all surfaces and equipment.

3. Spill Management:

  • Step 1: In the event of a spill, evacuate the immediate area and alert colleagues.

  • Step 2: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[3][14]

  • Step 3: For a small liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a labeled hazardous waste container.[15]

  • Step 4: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Step 5: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Post-Handling prep_start Don Appropriate PPE risk_assess Conduct Risk Assessment prep_start->risk_assess fume_hood Prepare Fume Hood risk_assess->fume_hood weigh Weigh Compound in Hood fume_hood->weigh experiment Perform Experiment in Hood weigh->experiment monitor Monitor for Spills/Exposure experiment->monitor waste_solid Segregate Solid Waste monitor->waste_solid waste_liquid Segregate Liquid Waste monitor->waste_liquid waste_ppe Dispose of Contaminated PPE monitor->waste_ppe decontaminate Decontaminate Glassware & Surfaces monitor->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of 5-Amino-6-bromo-8-methylquinolin-2-ol.

Disposal Plan: Managing Chemical Waste

All waste materials containing 5-Amino-6-bromo-8-methylquinolin-2-ol must be treated as hazardous waste.[3][4]

  • Solid Waste:

    • Place any excess solid compound, contaminated weighing paper, and other solid materials directly into a clearly labeled, sealable hazardous waste container.[3]

    • This container should be kept closed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[3]

    • Do not mix this waste with other incompatible waste streams.[3]

  • Contaminated Materials:

    • Dispose of all contaminated PPE, including gloves and disposable lab coats, as solid hazardous waste.[3]

    • Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol, acetone). Collect the initial rinsate as hazardous liquid waste.[3]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[3] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling 5-Amino-6-bromo-8-methylquinolin-2-ol and ensure a safe laboratory environment for themselves and their colleagues.

References

  • Safe Lab Practices - Environmental Health & Safety. (2026, February 16).
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
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  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Laboratory Safety - Department of Plant Pathology - Kansas State University. (2023, April 25).
  • Personal Protective Equipment (PPE) Guide – Chemical Hazards - the NMSU safety. (2015, July 2).
  • Chemical Safety: Personal Protective Equipment.
  • Essential Chemical PPE - Trimaco. (2023, September 8).
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem.
  • Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Capot Chemical. (2020, April 9).
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  • 5-Bromoquinoline - SAFETY DATA SHEET. (2024, May 12).
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